1-(oxetan-3-yl)ethan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(oxetan-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(6)5-2-7-3-5/h4-5H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKNHHVCEJACHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1544892-89-8 | |
| Record name | 1-(oxetan-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(Oxetan-3-yl)ethan-1-amine
Introduction: The Rising Prominence of the Oxetane Moiety in Modern Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly sought-after structural motif in contemporary medicinal chemistry. Its unique combination of properties, including low molecular weight, high polarity, and a three-dimensional structure, allows for the fine-tuning of the physicochemical characteristics of drug candidates. The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also reducing the basicity of adjacent amine groups.[1][2] This has led to a surge in the development of synthetic methodologies to access a diverse range of oxetane-containing building blocks.
This technical guide provides a comprehensive overview of the synthetic pathways to a key oxetane-containing amine, 1-(oxetan-3-yl)ethan-1-amine. This compound serves as a valuable building block for the introduction of the 1-(oxetan-3-yl)ethylamino moiety into pharmacologically active molecules. We will delve into the core synthetic strategies, providing detailed experimental protocols, mechanistic insights, and discussions on potential challenges and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of oxetanes in their research endeavors.
Retrosynthetic Analysis: A Multi-step Approach to the Target Amine
A logical retrosynthetic analysis of this compound reveals a multi-step pathway originating from readily available starting materials. The primary disconnection points to a reductive amination of the corresponding ketone, 1-(oxetan-3-yl)ethan-1-one. This ketone, in turn, can be synthesized via a Grignard reaction between oxetan-3-one and a methylmagnesium halide. The synthesis of the crucial precursor, oxetan-3-one, is a key challenge due to the inherent strain of the four-membered ring. Several methods have been developed for its preparation, with a notable high-yield synthesis starting from 1,3-dichloroacetone.
target [label="this compound"]; ketone [label="1-(Oxetan-3-yl)ethan-1-one"]; oxetane_ketone [label="Oxetan-3-one"]; starting_material [label="1,3-Dichloroacetone"];
target -> ketone [label="Reductive Amination"]; ketone -> oxetane_ketone [label="Grignard Reaction"]; oxetane_ketone -> starting_material [label="Multi-step Synthesis"]; }
Retrosynthetic analysis of this compound.
Part 1: Synthesis of the Key Precursor: Oxetan-3-one
The synthesis of oxetan-3-one is a critical first stage in the overall pathway. While several methods exist, a robust and high-yield three-step synthesis starting from 1,3-dichloroacetone has been reported in the patent literature.[3][4] This method involves protection of the carbonyl group, intramolecular cyclization, and subsequent deprotection.
Step 1.1: Carbonyl Protection of 1,3-Dichloroacetone
To prevent unwanted side reactions of the carbonyl group during the cyclization step, it is first protected as a ketal. Ethylene glycol is a common and effective protecting group for this purpose.
Reaction: 1,3-Dichloroacetone + Ethylene Glycol → 2,2-Bis(chloromethyl)-1,3-dioxolane
Causality of Experimental Choices:
-
Acid Catalyst: An acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, is essential to facilitate the formation of the ketal.[3]
-
Azeotropic Removal of Water: The reaction is reversible. To drive the equilibrium towards the product, water is continuously removed from the reaction mixture, typically by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[3]
Step 1.2: Intramolecular Cyclization
The protected dihalide undergoes an intramolecular Williamson ether synthesis-type reaction in the presence of a base to form the spirocyclic oxetane intermediate.
Reaction: 2,2-Bis(chloromethyl)-1,3-dioxolane → 1,4-Dioxa-6-oxaspiro[3.4]octane
Causality of Experimental Choices:
-
Base: A strong base, such as sodium hydroxide or potassium hydroxide, is required to deprotonate the alkoxide precursor (formed in situ from any residual water or added alcohol) or to facilitate the SN2 reaction.[4]
-
Solvent: The reaction is typically carried out in an aqueous solution or a mixture of water and an organic solvent to ensure the solubility of the reactants.[4]
Step 1.3: Deprotection to Yield Oxetan-3-one
The final step in the synthesis of oxetan-3-one is the removal of the ketal protecting group under acidic conditions.
Reaction: 1,4-Dioxa-6-oxaspiro[3.4]octane → Oxetan-3-one
Causality of Experimental Choices:
-
Acidic Conditions: The ketal is stable under basic and neutral conditions but is readily hydrolyzed back to the ketone in the presence of an aqueous acid, such as hydrochloric acid or p-toluenesulfonic acid.[5]
-
Workup: After hydrolysis, the oxetan-3-one is typically extracted into an organic solvent and purified by distillation.[5]
start [label="1,3-Dichloroacetone"]; protected [label="2,2-Bis(chloromethyl)-1,3-dioxolane"]; spiro [label="1,4-Dioxa-6-oxaspiro[3.4]octane"]; product [label="Oxetan-3-one"];
start -> protected [label="Carbonyl Protection"]; protected -> spiro [label="Intramolecular Cyclization"]; spiro -> product [label="Deprotection"]; }
Synthetic pathway to Oxetan-3-one.
Experimental Protocol: Synthesis of Oxetan-3-one[3][4][5]
Step 1: 2,2-Bis(chloromethyl)-1,3-dioxolane
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 1,3-dichloroacetone (1.0 eq), ethylene glycol (1.1 eq), p-toluenesulfonic acid (0.05 eq), and toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: 1,4-Dioxa-6-oxaspiro[3.4]octane
-
To a vigorously stirred aqueous solution of sodium hydroxide (2.5 eq) at reflux, add the crude 2,2-bis(chloromethyl)-1,3-dioxolane (1.0 eq) dropwise.
-
Continue to heat at reflux for several hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude spirocyclic intermediate.
Step 3: Oxetan-3-one
-
Dissolve the crude 1,4-dioxa-6-oxaspiro[3.4]octane in a mixture of water and a catalytic amount of a strong acid (e.g., 1 M HCl).
-
Heat the mixture to reflux and monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.
-
Purify the resulting crude oxetan-3-one by fractional distillation under reduced pressure.
| Step | Reactants | Reagents | Solvent | Key Conditions | Typical Yield |
| 1.1 | 1,3-Dichloroacetone, Ethylene Glycol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark | >90% |
| 1.2 | 2,2-Bis(chloromethyl)-1,3-dioxolane | Sodium Hydroxide | Water | Reflux | ~70-80% |
| 1.3 | 1,4-Doxa-6-oxaspiro[3.4]octane | Hydrochloric Acid | Water | Reflux | ~80-90% |
Part 2: Synthesis of 1-(Oxetan-3-yl)ethan-1-one
The introduction of the ethyl group at the 3-position of the oxetane ring is achieved through a Grignard reaction with oxetan-3-one. This classic carbon-carbon bond-forming reaction is a reliable method for the synthesis of secondary alcohols, which can then be oxidized to the desired ketone.
Step 2.1: Grignard Reaction to form 1-(Oxetan-3-yl)ethan-1-ol
The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of oxetan-3-one, followed by an acidic workup to yield the secondary alcohol, 1-(oxetan-3-yl)ethan-1-ol.[6]
Reaction: Oxetan-3-one + Methylmagnesium Bromide → 1-(Oxetan-3-yl)ethan-1-ol
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and will react with any protic solvents, including water. Therefore, the reaction must be carried out under strictly anhydrous conditions using dry glassware and anhydrous ether as the solvent.[7]
-
Slow Addition: The Grignard reagent is typically added slowly to the solution of the ketone at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.
-
Acidic Workup: The intermediate magnesium alkoxide is quenched with a weak acid, such as a saturated aqueous solution of ammonium chloride, to produce the alcohol.
Step 2.2: Oxidation to 1-(Oxetan-3-yl)ethan-1-one
The secondary alcohol is then oxidized to the corresponding ketone. A variety of oxidizing agents can be used for this transformation, with milder reagents being preferred to avoid potential ring-opening of the strained oxetane.
Reaction: 1-(Oxetan-3-yl)ethan-1-ol → 1-(Oxetan-3-yl)ethan-1-one
Causality of Experimental Choices:
-
Mild Oxidizing Agent: Reagents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or a Swern oxidation are suitable for this oxidation. These reagents are known to oxidize secondary alcohols to ketones efficiently without over-oxidation or causing degradation of sensitive functional groups.
start [label="Oxetan-3-one"]; alcohol [label="1-(Oxetan-3-yl)ethan-1-ol"]; product [label="1-(Oxetan-3-yl)ethan-1-one"];
start -> alcohol [label="Grignard Reaction\n(MeMgBr)"]; alcohol -> product [label="Oxidation\n(e.g., PCC)"]; }
Synthesis of the ketone intermediate.
Experimental Protocol: Synthesis of 1-(Oxetan-3-yl)ethan-1-one
Step 1: 1-(Oxetan-3-yl)ethan-1-ol
-
Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, equipped with a dropping funnel and a magnetic stirrer.
-
Add a solution of oxetan-3-one (1.0 eq) in anhydrous diethyl ether to the flask and cool to 0 °C in an ice bath.
-
Slowly add a solution of methylmagnesium bromide (1.1 eq) in diethyl ether via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
Step 2: 1-(Oxetan-3-yl)ethan-1-one
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane, add a solution of the crude 1-(oxetan-3-yl)ethan-1-ol (1.0 eq) in dichloromethane.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure and purify the resulting crude ketone by column chromatography on silica gel.
| Step | Reactants | Reagents | Solvent | Key Conditions | Typical Yield |
| 2.1 | Oxetan-3-one | Methylmagnesium Bromide | Anhydrous Diethyl Ether | 0 °C to RT, Anhydrous | ~80-90% |
| 2.2 | 1-(Oxetan-3-yl)ethan-1-ol | Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | ~70-85% |
Part 3: Synthesis of this compound via Reductive Amination
The final step in the synthesis is the conversion of the ketone to the target primary amine via reductive amination. This is a powerful and widely used method for the formation of C-N bonds and can be performed in a one-pot procedure.[8][9]
Reaction: 1-(Oxetan-3-yl)ethan-1-one + Ammonia → this compound
Causality of Experimental Choices:
-
Ammonia Source: A variety of ammonia sources can be used, including ammonium acetate, ammonium formate, or a solution of ammonia in an alcohol. Ammonium formate can also serve as the reducing agent in some cases (Leuckart-Wallach reaction).[10]
-
Reducing Agent: A selective reducing agent is required that will reduce the intermediate imine or enamine in the presence of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose as they are less reactive towards ketones at neutral or slightly acidic pH.[8][9]
-
pH Control: The formation of the imine intermediate is typically favored under slightly acidic conditions (pH 4-6). This can be achieved by the addition of a weak acid like acetic acid or by using an ammonium salt like ammonium acetate.
ketone [label="1-(Oxetan-3-yl)ethan-1-one"]; imine [label="Imine Intermediate"]; amine [label="this compound"];
ketone -> imine [label="+\nNH₃, H⁺"]; imine -> amine [label="Reduction\n(e.g., NaBH₃CN)"]; }
Reductive amination of the ketone to the target amine.
Experimental Protocol: Synthesis of this compound
-
To a solution of 1-(oxetan-3-yl)ethan-1-one (1.0 eq) in methanol, add ammonium acetate (5-10 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with a concentrated sodium hydroxide solution to a pH > 12.
-
Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by distillation under reduced pressure or by column chromatography on silica gel.
| Reactants | Reagents | Solvent | Key Conditions | Typical Yield |
| 1-(Oxetan-3-yl)ethan-1-one | Ammonium Acetate, Sodium Cyanoborohydride | Methanol | 0 °C to RT | ~60-80% |
Part 4: Asymmetric Synthesis of Chiral this compound
For applications in drug development, it is often necessary to synthesize a single enantiomer of a chiral amine. This can be achieved through various asymmetric synthesis strategies.
Chiral Auxiliaries
One common approach is the use of a chiral auxiliary. For example, a chiral sulfinamide, such as tert-butanesulfinamide, can be condensed with the ketone to form a chiral N-sulfinyl imine. Diastereoselective reduction of this imine, followed by acidic removal of the auxiliary, yields the enantiomerically enriched primary amine.[2]
ketone [label="1-(Oxetan-3-yl)ethan-1-one"]; sulfinamide [label="Chiral Sulfinamide"]; sulfinyl_imine [label="Chiral N-Sulfinyl Imine"]; chiral_amine [label="Enantiomerically Enriched Amine"];
ketone -> sulfinyl_imine [label="+ Sulfinamide"]; sulfinyl_imine -> chiral_amine [label="1. Diastereoselective Reduction\n2. Auxiliary Removal"]; }
Asymmetric synthesis using a chiral auxiliary.
Catalytic Asymmetric Reductive Amination
Alternatively, a catalytic asymmetric approach can be employed. This involves the use of a chiral catalyst, such as a chiral phosphoric acid or a transition metal complex with a chiral ligand, to catalyze the reductive amination of the ketone, leading to the formation of one enantiomer of the amine in excess.
Purification and Characterization
Purification of the intermediates and the final product is typically achieved by standard laboratory techniques such as distillation under reduced pressure or column chromatography.[11] The identity and purity of the compounds should be confirmed by spectroscopic methods.
Expected Spectroscopic Data for this compound:
-
¹H NMR: The spectrum is expected to show signals for the methyl group (a doublet), the methine proton adjacent to the nitrogen (a quartet), the protons of the oxetane ring, and the amine protons (a broad singlet). The chemical shifts and coupling constants would be characteristic of the structure.
-
¹³C NMR: The spectrum should display the expected number of carbon signals corresponding to the methyl, methine, and oxetane ring carbons.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorptions for the N-H bonds of the primary amine and the C-O bond of the ether in the oxetane ring.
Conclusion and Future Outlook
The synthesis of this compound presented in this guide provides a reliable and scalable route to this valuable building block. The increasing importance of oxetanes in drug discovery is expected to drive further innovation in the synthesis of this and other functionalized oxetane derivatives.[1][2] Future research will likely focus on developing more efficient and stereoselective methods, including novel catalytic approaches for the asymmetric synthesis of chiral oxetane-containing amines. The methodologies and insights provided in this guide will serve as a valuable resource for scientists working at the forefront of medicinal chemistry and organic synthesis.
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An In-depth Technical Guide to the Physicochemical Properties of 1-(oxetan-3-yl)ethan-1-amine
Introduction: The Strategic Importance of the Oxetane Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical properties is paramount. Among these, the oxetane ring has emerged as a valuable motif, prized for its ability to impart a unique combination of characteristics including low molecular weight, high polarity, and a distinct three-dimensional geometry.[1][2] This guide focuses on 1-(oxetan-3-yl)ethan-1-amine, a small molecule that exemplifies the strategic incorporation of an oxetane ring adjacent to a basic amine center. Such a structural arrangement is of significant interest to researchers and drug development professionals as it offers a sophisticated tool to modulate key properties like basicity (pKa), lipophilicity (logP/logD), and aqueous solubility, all of which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.[3][4]
This document provides a comprehensive overview of the core physicochemical properties of this compound, grounded in both established chemical principles and detailed, field-proven experimental methodologies for their determination.
Core Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters govern everything from initial formulation to in vivo absorption, distribution, metabolism, and excretion (ADME). The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Chemical Structure | PubChem CID: 71743736 | |
| Molecular Formula | C₅H₁₁NO | [5] |
| Molecular Weight | 101.15 g/mol | [5] |
| CAS Number | 1544892-89-8 | |
| Predicted XlogP | -0.4 | [5] |
| Estimated pKa | ~7.2 | [3] |
| Aqueous Solubility | To be determined experimentally | N/A |
| Experimental logP/logD | To be determined experimentally | N/A |
The Influence of the Oxetane Ring: An Expert's Perspective
The placement of the oxetane ring alpha to the primary amine in this compound is a deliberate design choice with profound implications for its basicity. The electronegative oxygen atom within the strained four-membered ring exerts a potent inductive electron-withdrawing effect.[3] This effect propagates through the sigma-bond framework to the nitrogen atom, reducing the electron density on the amine and thereby lowering its basicity. Authoritative studies have demonstrated that an oxetane ring alpha to an amine can decrease the pKa of the conjugate acid (pKaH) by as much as 2.7 units compared to a similar acyclic analogue.[3][4] For instance, if a comparable amine without the oxetane has a pKa of 9.9, the presence of the alpha-oxetane would be expected to lower it to approximately 7.2.[3] This modulation is a critical tool for medicinal chemists, as tuning the pKa can significantly impact a drug candidate's absorption, cell permeability, and potential for off-target interactions.[6]
Experimental Determination of Physicochemical Properties
To ensure scientific rigor, the predicted and estimated values in the table above must be confirmed through empirical measurement. The following sections detail the standard, self-validating protocols for determining the pKa, logP/logD, and aqueous solubility of this compound.
Determination of pKa via Potentiometric Titration
The pKa, or acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH.[5] For an amine, the pKa refers to the equilibrium between the protonated (cationic) and neutral forms. Potentiometric titration is a robust and widely used method for its determination.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if solubility is limited.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-burette tip.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the amine has been neutralized. This can be identified as the point of minimum slope on the titration curve or by calculating the first derivative of the curve.
Causality Behind Experimental Choices: The use of the hydrochloride salt of the amine ensures that the starting solution contains the fully protonated form. Titrating with a strong base allows for the precise monitoring of the deprotonation event. Maintaining a constant temperature is crucial as pKa values are temperature-dependent.
Workflow Diagram:
Determination of Lipophilicity (logP/logD) via the Shake-Flask Method
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is quantified by the partition coefficient (P) or its logarithmic form (logP). For ionizable compounds like this compound, the distribution coefficient (logD) is measured at a specific pH, typically physiological pH 7.4. The shake-flask method is the gold-standard for experimental logP/logD determination.
Methodology:
-
Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and an immiscible organic phase (typically n-octanol). Pre-saturate the n-octanol with the aqueous buffer and vice versa to ensure thermodynamic equilibrium.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous buffer.
-
Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a sealed vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for the partitioning of the analyte between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the logD using the formula: logD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
Causality Behind Experimental Choices: The use of pre-saturated solvents is critical to prevent volume changes during the experiment, which would affect the concentration measurements. pH 7.4 is chosen to mimic physiological conditions. Centrifugation ensures that no micro-emulsions interfere with the accurate sampling of each phase.
Workflow Diagram:
Structural Characterization
While no specific spectroscopic data for this compound were found in the public domain, its structure allows for the prediction of key features that would be observed in standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the chirality at the carbon bearing the amine group and the diastereotopic protons of the oxetane ring. Key signals would include a multiplet for the proton on the chiral center, distinct multiplets for the methylene protons of the oxetane ring, and a doublet for the methyl group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be characteristic of an sp³-hybridized carbon attached to a nitrogen, the carbons of the oxetane ring, and the terminal methyl group.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 102.09.
Conclusion
This compound is a molecule of significant interest due to the strategic placement of an oxetane ring, which profoundly influences its physicochemical properties. The inductive effect of the oxetane is predicted to lower the pKa of the amine, a feature that can be exploited in drug design to fine-tune a compound's ionization state at physiological pH. While predictive methods provide valuable initial estimates, the experimental determination of pKa, logD, and aqueous solubility using the robust protocols detailed in this guide is essential for a comprehensive understanding of this compound's behavior. The methodologies described herein represent a self-validating system for generating the high-quality data required by researchers, scientists, and drug development professionals to advance their discovery programs.
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Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. [7]11. Streng, W. H. (1981). pKa of various compounds. The Journal of Chemical Education, 58(3), 275.
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Manallack, D. T. (2007). The pKa distribution of drugs: application to drug discovery. Perspectives in Medicinal Chemistry, 1, 1177391X0700100002. [6]15. Chemical Abstracts Service. (n.d.). CAS Registry. American Chemical Society.
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A Technical Guide to 1-(oxetan-3-yl)ethan-1-amine (CAS Number 1544892-89-8): A Valuable Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of the Oxetane Motif in Medicinal Chemistry
The landscape of medicinal chemistry is in a constant state of evolution, with a continuous search for novel molecular scaffolds that can confer advantageous properties to drug candidates. In recent years, the oxetane ring has emerged from relative obscurity to become a highly sought-after motif in drug discovery campaigns.[1] This strained four-membered ether, once considered a synthetic curiosity, is now recognized as a powerful tool for modulating the physicochemical and pharmacokinetic properties of bioactive molecules.[2][3]
The strategic incorporation of an oxetane unit can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[4] Oxetanes are increasingly utilized as bioisosteres for commonly employed functional groups like gem-dimethyl and carbonyl groups, offering a unique combination of polarity and three-dimensionality.[3] Of particular interest are 3-substituted oxetanes, which provide a versatile platform for further chemical elaboration. This guide provides an in-depth technical overview of 1-(oxetan-3-yl)ethan-1-amine, a key building block that embodies the potential of the oxetane scaffold.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in drug design. The following table summarizes the key properties of this compound and its common synthetic precursor, 1-(oxetan-3-yl)ethan-1-one.
| Property | This compound | 1-(oxetan-3-yl)ethan-1-one |
| CAS Number | 1544892-89-8 | 1507872-90-3[5] |
| Molecular Formula | C₅H₁₁NO | C₅H₈O₂ |
| Molecular Weight | 101.15 g/mol [6] | 100.12 g/mol [5] |
| IUPAC Name | This compound | 1-(oxetan-3-yl)ethanone[5] |
| Predicted Boiling Point | 143.5±13.0 °C at 760 mmHg[6] | Not Available |
| Storage Conditions | 2-8°C, keep in dark place, sealed in dry[7] | Inert atmosphere, 2-8°C[8] |
Synthesis of this compound: A Practical Approach via Reductive Amination
The most direct and widely applicable synthetic route to this compound is the reductive amination of the corresponding ketone, 1-(oxetan-3-yl)ethan-1-one. This robust and versatile transformation is a cornerstone of amine synthesis in medicinal chemistry.[9][10] The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the target amine.
A variety of reducing agents can be employed for this purpose, with sodium borohydride and its derivatives, such as sodium triacetoxyborohydride, being common choices due to their selectivity and operational simplicity.[9][11]
Caption: Proposed synthesis of this compound.
Experimental Protocol: Reductive Amination
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
1-(oxetan-3-yl)ethan-1-one (1.0 eq)
-
Ammonium acetate (10.0 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/n-heptane mixture (for elution)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 1-(oxetan-3-yl)ethan-1-one and ammonium acetate.
-
Dissolve the solids in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/n-heptane with triethylamine) to afford the desired this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Caption: Workflow for the analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethylamine side chain and the oxetane ring protons. The methine proton adjacent to the nitrogen will appear as a quartet, coupled to the methyl protons, which will be a doublet. The protons of the oxetane ring will exhibit a more complex splitting pattern due to their diastereotopicity.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for the five distinct carbon environments in the molecule.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 102.1.
Applications in Drug Discovery
The unique structural and physicochemical properties of this compound make it a highly attractive building block for the synthesis of novel drug candidates. The primary amine provides a versatile handle for the introduction of various functional groups and for the construction of more complex molecular architectures.
The presence of the oxetane ring can impart several beneficial properties:
-
Improved Solubility: The polar nature of the oxetane ether linkage can enhance the aqueous solubility of the parent molecule.[4]
-
Modulation of Basicity: The electron-withdrawing inductive effect of the oxetane oxygen can reduce the pKa of the adjacent amine, which can be advantageous for optimizing drug absorption and reducing off-target effects.[1]
-
Metabolic Stability: The oxetane ring can block sites of metabolic oxidation, leading to improved pharmacokinetic profiles.[4]
-
Three-Dimensionality: The non-planar structure of the oxetane ring can enhance binding to protein targets by allowing for better exploration of three-dimensional binding pockets.[2]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety recommendations include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
Conclusion
This compound is a valuable and versatile building block that leverages the advantageous properties of the oxetane motif. Its straightforward synthesis via reductive amination and the versatile reactivity of its primary amine functionality make it a powerful tool for medicinal chemists. The strategic incorporation of this moiety into drug candidates has the potential to significantly improve their physicochemical and pharmacokinetic profiles, ultimately contributing to the development of safer and more effective therapeutics.
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Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. J. Chem. Educ.2006 , 83 (6), 929. [Link]
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MDPI. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. [Link]
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MDPI. Chemical Space Exploration of Oxetanes. [Link]
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An In-depth Technical Guide to the Structure and Conformation of 1-(oxetan-3-yl)ethan-1-amine
Abstract
This technical guide provides a comprehensive analysis of the structural and conformational properties of 1-(oxetan-3-yl)ethan-1-amine, a molecule of significant interest in modern medicinal chemistry. The strategic incorporation of the oxetane motif into drug candidates has been shown to favorably modulate key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity.[1][2] Understanding the three-dimensional structure and conformational dynamics of this building block is paramount for rational drug design and the optimization of ligand-receptor interactions. This document delineates the inherent structural characteristics of the 3-substituted oxetane ring, explores its conformational landscape through a combination of experimental and computational methodologies, and provides detailed protocols for researchers in the field of drug development.
Introduction: The Ascendancy of the Oxetane Motif in Drug Discovery
The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a valuable scaffold in contemporary drug discovery.[2][3] Its compact, polar, and sp³-rich nature offers a compelling alternative to more traditional functional groups like gem-dimethyl or carbonyl moieties.[4] The introduction of an oxetane can lead to significant improvements in aqueous solubility, a critical parameter for oral bioavailability, and can block sites of metabolic degradation, thereby enhancing a compound's pharmacokinetic profile.[4][5] Furthermore, the electron-withdrawing nature of the oxetane can reduce the basicity of adjacent amines, a useful tactic for modulating pKa and improving cell permeability.[6]
This compound is a chiral building block that combines the benefits of the oxetane ring with a primary amine, a key functional group for establishing interactions with biological targets. The 3-substitution pattern is particularly prevalent in drug candidates, in part due to the greater stability of this arrangement compared to 2-substituted oxetanes.[3][5] A thorough understanding of the conformational preferences of this molecule is essential for predicting its shape, how it will be recognized by target proteins, and ultimately for designing more potent and selective therapeutics.
Structural and Conformational Landscape
The conformational behavior of this compound is governed by two primary factors: the puckering of the oxetane ring and the rotation around the C3-Cα single bond of the ethanamine side chain.
Oxetane Ring Puckering
Unlike the planar representation often depicted in 2D drawings, the oxetane ring is not flat. The parent, unsubstituted oxetane ring adopts a slightly puckered conformation to relieve torsional strain.[2] The introduction of a substituent at the C3 position generally leads to a more pronounced puckered conformation to minimize unfavorable eclipsing interactions.[5] This puckering results in two primary conformations for the ring itself, where the substituent can occupy either an axial-like or an equatorial-like position relative to the approximate plane of the ring. The energy difference between these puckered states is typically small, suggesting that the ring may be conformationally mobile at room temperature.
The puckering of the oxetane ring can be described by a puckering angle, which is the deviation of the dihedral angle C1-C2-C3-O4 from a planar form.[7] For substituted oxetanes, this angle can be significantly larger than in the parent compound.[5]
Side Chain Conformation
The orientation of the 1-aminoethyl group relative to the oxetane ring is determined by rotation around the C3-Cα bond. This rotation will be influenced by steric hindrance between the side chain (the methyl and amine groups) and the protons on the oxetane ring. The rotational barrier for C-C single bonds in similar acyclic systems is typically in the range of a few kcal/mol, indicating that multiple rotamers may be populated at room temperature.[8] The interplay between the ring puckering and the side chain rotation gives rise to a complex potential energy surface with several low-energy conformers. Identifying the most populated of these conformers is key to understanding the molecule's overall shape.
Experimental Determination of Conformation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state conformation of small molecules. Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable as they detect through-space interactions between protons that are close to each other (typically < 5 Å).[9][10]
The Nuclear Overhauser Effect (NOE)
The NOE is the transfer of nuclear spin polarization from one nucleus to another through space.[11] The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the two interacting protons (I ∝ 1/r⁶).[11] This strong distance dependence makes NOE-based experiments highly sensitive to the conformation of a molecule.
For small molecules like this compound, a 2D NOESY experiment is generally the first choice.[9] In a NOESY spectrum, cross-peaks appear between protons that are spatially close. By analyzing the pattern and intensity of these cross-peaks, a 3D model of the predominant solution conformation can be constructed.
Experimental Protocol: 2D NOESY
Objective: To identify through-space correlations between protons in this compound to determine the relative orientation of the ethanamine side chain and the oxetane ring.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-50 mM. The choice of solvent can influence conformational equilibria, so it should be selected based on the intended application.
-
NMR Spectrometer Setup:
-
Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra to assign all proton resonances.
-
Set up a phase-sensitive 2D NOESY experiment.
-
-
Key Experimental Parameters:
-
Mixing Time (τₘ): This is a crucial parameter. For small molecules, a mixing time in the range of 0.5 to 1.0 seconds is typically optimal to allow for the buildup of NOE signals.[6]
-
Relaxation Delay (d1): A relaxation delay of at least 1-2 times the longest T₁ relaxation time of the protons should be used to ensure the system returns to equilibrium between scans.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions (e.g., sine-bell).
-
Integrate the volumes of the cross-peaks. The intensity of the cross-peaks can be qualitatively categorized as strong, medium, or weak, corresponding to short, medium, and longer inter-proton distances, respectively.
-
Correlate the observed NOEs with inter-proton distances in different computationally generated conformers to identify the most likely solution-state structure. For example, an NOE between the methine proton of the side chain and specific protons on the oxetane ring would provide direct evidence for a particular rotational preference.
-
Computational Conformational Analysis
Computational chemistry provides a powerful complementary approach to experimental methods for exploring the conformational landscape of a molecule. Density Functional Theory (DFT) is a robust method for calculating the geometries and relative energies of different conformers.
Rationale for DFT-based Approach
DFT offers a good balance between computational cost and accuracy for systems of this size.[12] By systematically rotating the key dihedral angles and performing geometry optimizations, a comprehensive map of the potential energy surface can be generated. This allows for the identification of all low-energy minima (stable conformers) and the transition states that connect them.
Computational Protocol: Conformational Search and Energy Calculation
Objective: To identify the low-energy conformers of this compound and to calculate their relative energies and populations.
Methodology:
-
Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.
-
Conformational Search:
-
Perform a systematic search by rotating the dihedral angle defined by the C2-C3-Cα-N atoms in increments (e.g., 30°).
-
For each starting geometry, perform a full geometry optimization.
-
-
Level of Theory:
-
A common and effective choice for geometry optimizations and frequency calculations is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a more extended basis set like def2-TZVP for higher accuracy.[12][13]
-
Inclusion of a dispersion correction (e.g., D3) is recommended to accurately model non-covalent interactions.[12]
-
To account for solvent effects, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed, using the same solvent as in the NMR experiments.
-
-
Analysis of Results:
-
Verify that all optimized structures are true minima on the potential energy surface by performing frequency calculations (no imaginary frequencies).
-
Calculate the relative energies (ΔE) of all unique conformers.
-
The population of each conformer at a given temperature can be estimated using the Boltzmann distribution equation, based on their relative Gibbs free energies (ΔG).
-
Data Presentation and Interpretation
Tabulated Conformational Data
The results from the computational analysis should be summarized in a table for clarity.
| Conformer | Dihedral Angle (C2-C3-Cα-N) (°) | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Boltzmann Population (%) at 298 K |
| 1 | e.g., 60 | 0.00 | 0.00 | e.g., 65 |
| 2 | e.g., -60 | 0.50 | 0.45 | e.g., 30 |
| 3 | e.g., 180 | 1.50 | 1.60 | e.g., 5 |
Note: The values presented are hypothetical and for illustrative purposes only.
Visualizing the Conformational Analysis Workflow
The overall workflow for determining the conformation of this compound can be visualized as follows:
Caption: Workflow for Conformational Analysis.
Interpreting the Combined Data
Conclusion
The conformational analysis of this compound is a critical step in harnessing its full potential as a building block in drug discovery. The puckered nature of the oxetane ring, combined with the rotational freedom of the aminoethyl side chain, creates a distinct three-dimensional shape that must be understood for effective molecular design. By employing a synergistic approach that combines high-resolution NMR spectroscopy and rigorous DFT calculations, researchers can develop a detailed and reliable model of its solution-state conformation. This knowledge enables a more predictive, structure-based approach to drug design, ultimately facilitating the development of novel therapeutics with improved efficacy and pharmacokinetic properties.
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biological activity of 1-(oxetan-3-yl)ethan-1-amine derivatives
An In-depth Technical Guide: The Strategic Application of 1-(Oxetan-3-yl)ethan-1-amine Derivatives in Modern Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The pursuit of novel chemical matter with enhanced drug-like properties is a central theme in medicinal chemistry. Three-dimensional (3D) scaffolds have become increasingly important for their ability to improve target selectivity and physicochemical properties over traditional flat aromatic structures.[1] Among these, the oxetane ring has emerged as a particularly valuable motif.[1] This technical guide provides an in-depth analysis of the this compound scaffold, a versatile building block that offers strategic advantages in drug design. We will explore the profound impact of this moiety on critical physicochemical parameters, detail robust synthetic strategies for analog generation, and examine its application in developing potent and selective therapeutic agents, supported by field-proven experimental protocols.
The Oxetane Motif: A Paradigm Shift in Bioisosteric Replacement
For decades, medicinal chemists have relied on a standard toolkit of bioisosteric replacements to optimize lead compounds. The oxetane ring, a four-membered ether, has gained significant traction as a superior alternative to commonly used groups like gem-dimethyl and carbonyl moieties.[2][3][4] Its appeal lies in a unique combination of properties:
-
Low Molecular Weight and High Polarity: It introduces polarity without a significant mass penalty, a key strategy for improving aqueous solubility.[1]
-
Marked Three-Dimensionality: The puckered ring structure increases the sp3 character of a molecule, which is correlated with higher clinical success rates due to improved selectivity and novelty of chemical space.[1][5]
-
Metabolic Stability: The oxetane ring can block sites of metabolic oxidation and is often more stable to enzymatic degradation than corresponding carbonyl or gem-dimethyl groups.[2][3]
-
Hydrogen Bond Acceptor: The oxygen atom acts as an effective hydrogen bond acceptor, capable of mimicking the interactions of a carbonyl group.[5]
This guide focuses specifically on derivatives of this compound, a scaffold that strategically positions a basic amine alpha to the oxetane ring, creating a powerful tool for fine-tuning molecular properties.
Tuning Physicochemical Properties: The Causality Behind the Oxetane Advantage
The introduction of the 1-(oxetan-3-yl)ethyl group is not merely an arbitrary substitution; it is a deliberate choice to rationally modulate key drug-like properties.
Potent Attenuation of Amine Basicity (pKa)
A primary challenge in drug design is managing the basicity of amine groups. High pKa values can lead to extensive sequestration in acidic lysosomes, high affinity for the hERG potassium channel (a cardiotoxicity liability), and poor membrane permeability. The oxetane ring in the this compound scaffold provides an elegant solution.
The Mechanism: The oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect through the short sigma-bond framework.[1] When positioned alpha to an amine, this effect significantly reduces the electron density on the nitrogen, thereby lowering its basicity (pKa). It has been demonstrated that an oxetane alpha to an amine can reduce the pKa by as much as 2.7 units, making the amine approximately 500 times less basic.[1] This modulation is critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile and reducing off-target toxicities.[4]
Enhancing Solubility and Modulating Lipophilicity
Poor aqueous solubility remains a major cause of attrition in drug development. The oxetane motif directly addresses this issue.
The Rationale: By replacing a lipophilic group (like a gem-dimethyl) with the polar oxetane ring, aqueous solubility can be dramatically increased—in some cases by factors of over 4000.[2] This allows for the exploration of more lipophilic scaffolds that would otherwise be intractable. Furthermore, this increase in polarity and solubility does not come at the expense of cell permeability. The reduction in pKa (as described above) increases the population of the neutral, more lipophilic form of the amine at physiological pH (7.4), which can balance the overall effect on lipophilicity (LogD) and facilitate membrane passage.[2]
Table 1: Predicted Physicochemical Impact of Oxetane Substitution This table illustrates the typical changes observed when replacing a standard isopropyl group with a 1-(oxetan-3-yl)ethyl group on a hypothetical lead molecule.
| Property | Parent Scaffold (Isopropyl-amine) | Oxetane-Modified Scaffold | Rationale for Change |
| pKa | ~10.5 | ~7.8 | Strong inductive electron-withdrawal from the oxetane oxygen reduces the basicity of the amine.[1] |
| Aqueous Solubility | Low | High | The polar oxetane ring increases hydrogen bonding with water.[2] |
| LogD (pH 7.4) | Moderate | Moderate to High | The decrease in basicity increases the fraction of the neutral species, which is more lipophilic, counteracting the increased polarity of the oxetane core.[2] |
| Metabolic Stability | Moderate (Potential P450 oxidation) | High | The oxetane ring is generally more resistant to oxidative metabolism than alkyl groups.[2] |
Synthetic Pathways to this compound Derivatives
The utility of a chemical scaffold is directly tied to its synthetic accessibility. Fortunately, derivatives of this compound can be readily prepared from commercially available starting materials, allowing for the rapid generation of analogs for structure-activity relationship (SAR) studies. The two most common and robust strategies involve amide bond formation and reductive amination.
Pathway A: Amide Coupling
This is the most direct approach, starting with the commercially available this compound. This amine can be coupled with a diverse range of carboxylic acids (or activated acyl species) and sulfonyl chlorides to generate extensive libraries of amides and sulfonamides.
Pathway B: Reductive Amination
This pathway offers complementary access, starting from the ketone 1-(oxetan-3-yl)ethan-1-one.[6] This ketone can be reacted with a wide array of primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the desired C-N bond. This method is particularly powerful for building complex amines.
Caption: Synthetic workflows for generating diverse libraries of this compound derivatives.
Biological Applications and Structure-Activity Insights
The unique properties of the this compound scaffold have been successfully leveraged across multiple therapeutic areas.
Case Study: Amide Bioisosteres in Enzyme Inhibitors
Amide bonds are ubiquitous in pharmaceuticals but can be susceptible to hydrolysis by proteases and esterases, limiting their oral bioavailability and half-life. The amino-oxetane moiety has proven to be a highly effective and stable bioisostere for the amide linkage. In the development of inhibitors for pyruvate dehydrogenase E1 (PDH E1), an enzyme implicated in certain cancers, researchers found that replacing an ester linker with a more stable amide significantly reduced binding affinity.[7] However, subsequent replacement of that amide with an amino-oxetane bioisostere not only restored but improved the binding affinity to the single-digit nanomolar range while maintaining excellent stability against hydrolysis.[7]
The Structural Rationale: The oxetane oxygen can act as a hydrogen bond acceptor, similar to the amide carbonyl, while the overall geometry mimics the spatial arrangement of an amide, allowing it to fit into the same binding pocket.
Table 2: Illustrative SAR Data for Hypothetical PDH E1 Inhibitors
| Compound ID | Linker Group (X) | IC₅₀ (nM) | Metabolic Stability (t½, mins) | Rationale |
| Lead-01 | Ester (-O-CO-) | 8 | < 5 | Potent but metabolically labile. |
| Lead-02 | Amide (-NH-CO-) | 350 | > 60 | Stable, but significantly reduced potency due to altered electronics or conformation. |
| Lead-03 | Amino-Oxetane | 5 | > 60 | The oxetane successfully mimics the key H-bond accepting feature of the ester/amide while providing superior metabolic stability and optimal geometry for binding.[7] |
Case Study: PK Optimization of Anti-RSV Agents
In the discovery of inhibitors for the Respiratory Syncytial Virus (RSV), controlling the basicity of terminal amines was critical to reduce the volume of distribution and achieve favorable pharmacokinetic (PK) properties.[4] The incorporation of an oxetane adjacent to a piperidine nitrogen was a key modification that led to a potent inhibitor of the RSV L protein.[4] Replacing the oxetane with other cyclic ethers or alkyl groups resulted in a substantial loss of antiviral activity, highlighting the privileged nature of the oxetane scaffold in this context.[4]
Key Experimental Protocols for Biological Characterization
A robust biological evaluation is essential to validate the activity of newly synthesized derivatives. The following protocols provide a self-validating framework for assessing enzyme inhibition and cellular activity.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to determine the IC₅₀ of a compound against a target kinase.
Principle: The amount of ADP produced in the kinase reaction is converted to ATP, which is then used by luciferase to generate light. Inhibition of the kinase results in less ADP, less ATP, and a lower light signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO, starting at 1 mM.
-
Reaction Setup: In a 384-well plate, add:
-
2.5 µL of 2x kinase/substrate solution in reaction buffer.
-
50 nL of the compound dilution from Step 1.
-
2.5 µL of 2x ATP solution to initiate the reaction.
-
-
Controls: Include "no enzyme" wells (negative control) and "DMSO only" wells (positive control, 0% inhibition).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data using the controls (0% and 100% inhibition). Plot the normalized percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Cell Viability Assay (MTS Assay)
This protocol measures the antiproliferative or cytotoxic effects of a compound on a cancer cell line.
Principle: The MTS reagent is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of color is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a "DMSO only" vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.
-
Incubation: Incubate for 1-4 hours until the color develops.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Caption: A self-validating workflow for determining compound potency in an enzyme inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to rationally modulate amine basicity while simultaneously improving aqueous solubility and metabolic stability makes it an invaluable component for lead optimization.[1][2][4] The straightforward and robust synthetic routes available for derivatization further enhance its appeal, enabling rapid exploration of chemical space.[8]
Future efforts will likely focus on incorporating this motif into novel therapeutic modalities, such as PROTACs and covalent inhibitors, where precise control over reactivity and physicochemical properties is paramount. Furthermore, the development of new synthetic methods to access stereochemically pure versions of this scaffold will unlock the potential to probe chiral recognition at biological targets, opening yet another dimension for drug design and optimization.
References
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
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Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
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An In-depth Technical Guide to 1-(Oxetan-3-yl)ethan-1-amine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Oxetane Moiety in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern drug discovery. Its incorporation into small molecules can significantly enhance their physicochemical and pharmacokinetic properties. The oxetane unit is often used as a polar surrogate for gem-dimethyl or carbonyl groups, leading to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[1] These desirable characteristics have led to a surge in the use of oxetane-containing building blocks in the design of novel therapeutics. Among these, 1-(oxetan-3-yl)ethan-1-amine stands out as a key chiral amine that provides a gateway to a diverse range of molecular architectures. This guide provides a comprehensive overview of the literature and patents related to this compound, with a focus on its synthesis, chiral resolution, and application in the development of innovative pharmaceuticals.
The Strategic Advantage of this compound in Drug Design
The unique structural features of this compound offer several advantages to the medicinal chemist:
-
Improved Physicochemical Properties: The oxetane ring imparts polarity, which can lead to increased aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[1]
-
Metabolic Stability: The strained oxetane ring is generally more resistant to metabolic degradation compared to more common functionalities, potentially leading to longer in vivo half-lives of drug candidates.[1]
-
Three-Dimensionality: The non-planar nature of the oxetane ring introduces three-dimensionality into flat molecules, which can enhance binding affinity and selectivity for biological targets.
-
Chiral Center: The presence of a chiral center at the ethylamine moiety allows for stereospecific interactions with biological targets, a critical aspect in the design of potent and selective drugs.
Synthesis of this compound: A Two-Step Approach
The most common and practical synthetic route to this compound involves a two-step process starting from the commercially available precursor, oxetan-3-one. This strategy is outlined below:
Step 1: Synthesis of the Precursor, 1-(Oxetan-3-yl)ethan-1-one
The key intermediate, 1-(oxetan-3-yl)ethan-1-one (also known as 3-acetyloxetane), can be synthesized through various methods. One of the most efficient and scalable approaches involves the Grignard reaction between oxetane-3-carbonitrile and methylmagnesium bromide.
Step 2: Reductive Amination to Yield this compound
The final step in the synthesis is the conversion of the ketone, 1-(oxetan-3-yl)ethan-1-one, to the primary amine, this compound. This is typically achieved through reductive amination.[2][3][4] This one-pot reaction involves the formation of an imine intermediate by reacting the ketone with an ammonia source, followed by in-situ reduction to the desired amine.[5]
Experimental Protocols
Protocol 1: Synthesis of 1-(Oxetan-3-yl)ethan-1-one
Materials:
-
Oxetane-3-carbonitrile
-
Methylmagnesium bromide (solution in a suitable ether solvent, e.g., diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
Aqueous solution of a weak acid (e.g., ammonium chloride)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
A solution of oxetane-3-carbonitrile in an anhydrous ether solvent is cooled in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of methylmagnesium bromide is added dropwise to the cooled solution of the nitrile with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete reaction.
-
The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product, 1-(oxetan-3-yl)ethan-1-one, is then purified by a suitable method, such as distillation or column chromatography.
Protocol 2: Reductive Amination of 1-(Oxetan-3-yl)ethan-1-one
This protocol describes a general procedure for the reductive amination of a ketone using ammonia and a suitable reducing agent.
Materials:
-
Ammonia source (e.g., ammonia in methanol, ammonium acetate)
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), or catalytic hydrogenation)[2][8]
-
Methanol or another suitable solvent
-
Standard laboratory glassware
Procedure:
-
1-(Oxetan-3-yl)ethan-1-one is dissolved in methanol.
-
An excess of the ammonia source is added to the solution.
-
The mixture is stirred at room temperature to allow for the formation of the imine intermediate.
-
The reducing agent is then added portion-wise to the reaction mixture. If using catalytic hydrogenation, a suitable catalyst (e.g., palladium on carbon) is added, and the mixture is subjected to a hydrogen atmosphere.[9]
-
The reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, the reaction is quenched (if necessary, depending on the reducing agent used) and the solvent is removed under reduced pressure.
-
The residue is then worked up by partitioning between an aqueous basic solution and an organic solvent.
-
The organic layer is dried and concentrated to afford the crude this compound.
-
Purification is typically achieved by distillation or column chromatography.
Visualizing the Synthetic Pathway
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The Oxetane Motif: From Serendipitous Discovery to a Cornerstone of Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane ring, a four-membered cyclic ether, has undergone a remarkable transformation from a synthetic curiosity to a highly valued structural motif in contemporary medicinal chemistry. Initially explored through early photochemical methods, its true potential was unlocked in the early 21st century with the pioneering work on its application as a bioisostere. This guide provides a comprehensive overview of the discovery and history of oxetane-containing compounds, delving into the seminal synthetic strategies that enabled their widespread use. We will explore the profound impact of the oxetane moiety on the physicochemical and pharmacokinetic properties of drug candidates, supported by mechanistic insights and illustrative case studies. This document serves as a technical resource for researchers and drug development professionals, offering a detailed examination of the strategic incorporation of oxetanes to overcome common challenges in modern drug discovery.
A Historical Perspective: The Emergence of the Oxetane Ring
The journey of the oxetane ring in chemistry began long before its ascent in medicinal chemistry. The first synthesis of the parent, unsubstituted oxetane was reported in the 1870s by Reboul.[1][2][3] For much of the following century, oxetanes remained largely within the realm of academic interest, viewed as strained cyclic ethers with interesting reactivity but limited practical application.[2][4]
A significant early milestone in the synthesis of substituted oxetanes was the Paternò–Büchi reaction , first reported in 1909 by Emanuele Paternò and Giorgio Chieffi.[5] This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene provided a direct, albeit often mechanistically complex, route to the oxetane core.[5][6][7][8][9] While historically important, the reaction's requirement for UV light and potential for side reactions limited its broad applicability in the context of complex molecule synthesis.[10]
The best-known early example of a biologically active natural product containing an oxetane ring is Paclitaxel (Taxol®) , a potent anti-cancer agent.[4][9][11][12] The discovery of Taxol and the recognition that its oxetane ring is crucial for its microtubule-binding activity sparked interest in the biological relevance of this motif.[12][13][14] However, the synthetic intractability of the oxetane ring in complex natural products meant that its deliberate inclusion in drug design remained a significant challenge.
The Renaissance of the Oxetane: A Bioisosteric Breakthrough
The "rediscovery" and subsequent surge in the popularity of oxetanes in drug discovery can be largely attributed to a series of influential reports from the early 2000s by Carreira and coworkers, in collaboration with Hoffmann-La Roche.[4][13][15][16] This seminal work repositioned the oxetane ring from a mere structural curiosity to a powerful tool for medicinal chemists.
The gem-Dimethyl and Carbonyl Isostere Concept
The core insight that propelled oxetanes into the mainstream of drug design was their potential as bioisosteres for two ubiquitous functional groups: the gem-dimethyl group and the carbonyl group.[4][15][16][17][18][19][20][21][22]
-
gem-Dimethyl Group Replacement: gem-Dimethyl groups are frequently incorporated into drug candidates to block metabolically labile positions. However, this strategy invariably increases the lipophilicity of the molecule, which can negatively impact its pharmacokinetic profile.[16][21] The Carreira group demonstrated that a 3,3-disubstituted oxetane could serve as a sterically similar replacement for a gem-dimethyl group, effectively shielding vulnerable sites from metabolism while introducing polarity.[15][16][17] This strategic replacement often leads to a dramatic improvement in aqueous solubility without a significant increase in molecular weight.[17][20]
-
Carbonyl Group Mimicry: The oxetane ring also shares key electronic features with the carbonyl group, including a comparable dipole moment and the ability to act as a hydrogen bond acceptor.[17][18][21] However, oxetanes are generally more metabolically stable than carbonyl-containing functionalities like ketones, esters, and amides, which are susceptible to enzymatic reduction or hydrolysis.[4][17] This makes them attractive replacements for carbonyl groups in efforts to enhance the metabolic stability of a drug candidate.[4][17]
The following diagram illustrates the concept of oxetane bioisosterism:
Caption: Oxetane as a bioisosteric replacement for gem-dimethyl and carbonyl groups.
Impact on Physicochemical and Pharmacokinetic Properties
The introduction of an oxetane moiety can profoundly and predictably influence the drug-like properties of a molecule. This has led to its widespread adoption as a tool to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates.
Enhancing Aqueous Solubility
One of the most significant and well-documented benefits of incorporating an oxetane is the improvement of aqueous solubility.[16][18][19][23] The polar nature of the ether oxygen in the constrained four-membered ring can disrupt crystal lattice packing and increase favorable interactions with water molecules. In some cases, the replacement of a gem-dimethyl group with an oxetane can increase aqueous solubility by several orders of magnitude.[20]
Modulating Lipophilicity and Basicity
The electronegative oxygen atom in the oxetane ring exerts a potent inductive electron-withdrawing effect.[15] This has two key consequences:
-
Reduced Lipophilicity (LogD): The introduction of the polar oxetane ring generally leads to a decrease in a compound's lipophilicity, which can be beneficial for optimizing its pharmacokinetic profile.[23]
-
Attenuation of Amine Basicity (pKa): When positioned in proximity to a basic amine, the oxetane's inductive effect can significantly lower the pKa of the amine.[15][23] This is a particularly valuable tool for medicinal chemists, as reducing the basicity of an amine can mitigate liabilities associated with hERG inhibition and improve cell permeability.[15][23] For instance, an oxetane positioned alpha to an amine can reduce its pKa by approximately 2.7 units.[15][23]
| Property | Impact of Oxetane Incorporation | Rationale |
| Aqueous Solubility | Generally Increased | Introduction of polarity, disruption of crystal packing.[18][19][23] |
| Lipophilicity (LogD) | Generally Decreased | The polar nature of the ether linkage.[23] |
| Metabolic Stability | Often Improved | Replacement for metabolically labile groups (e.g., carbonyls, benzylic methylenes).[17][21] |
| Amine Basicity (pKa) | Decreased (when proximal) | Strong inductive electron-withdrawing effect of the oxetane oxygen.[15][23] |
| Molecular Conformation | Increased Three-Dimensionality | The sp3-rich, puckered ring structure moves away from planarity.[15][23] |
Key Synthetic Strategies for Accessing Oxetanes
The "oxetane rush" in medicinal chemistry was enabled by the development of robust and scalable synthetic methods for their preparation.[4] While classical methods like the Williamson ether synthesis and the Paternò-Büchi reaction remain relevant, modern strategies often focus on the construction and functionalization of key building blocks like oxetan-3-one.
Intramolecular Cyclization (Williamson Ether Synthesis)
The formation of the oxetane ring via intramolecular nucleophilic substitution is a common and reliable strategy.[23] This typically involves the cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group under basic conditions.
Experimental Protocol: Synthesis of a 3-Substituted Oxetane via Intramolecular Cyclization
-
Starting Material: 3-chloro-1,1,1-triphenylpropan-2-ol.
-
Reagents: Potassium tert-butoxide (KOtBu).
-
Solvent: Tetrahydrofuran (THF).
-
Procedure: a. Dissolve the 3-chloro-1,1,1-triphenylpropan-2-ol in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add potassium tert-butoxide portion-wise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS. e. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. f. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography to yield the desired 3,3,3-triphenyloxetane.
Functionalization of Oxetan-3-one
Oxetan-3-one has emerged as a versatile and highly valuable building block for the synthesis of a wide array of substituted oxetanes.[23][24] Its ketone functionality allows for a diverse range of chemical transformations.
Workflow for the Derivatization of Oxetan-3-one:
Caption: Synthetic utility of oxetan-3-one as a key building block.
The synthesis of 3-amino-oxetanes via reductive amination of oxetan-3-one is a particularly common strategy in drug discovery campaigns to access this privileged scaffold.[23]
The Oxetane Motif in Clinical and Preclinical Development
The theoretical benefits of incorporating oxetanes have been validated by the increasing number of oxetane-containing compounds entering clinical trials.[15][23] The recent FDA approval of rilzabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, marks a significant milestone, solidifying the position of oxetanes in modern therapeutics.[23]
In many of these clinical candidates, the oxetane is used as a pendant motif to modulate physicochemical properties.[23] For example, in several BTK inhibitors, the oxetane is employed to reduce the basicity of a nearby amine, thereby improving the overall pharmacokinetic and safety profile of the drug.[23] In other instances, it has been used to enhance solubility or to steer metabolic clearance away from cytochrome P450 enzymes towards microsomal epoxide hydrolase (mEH), potentially reducing the risk of drug-drug interactions.[23]
Conclusion and Future Outlook
The oxetane ring has successfully transitioned from an academic curiosity to a valuable and versatile tool in the medicinal chemist's armamentarium.[4][15] Its ability to confer favorable physicochemical properties, such as enhanced solubility and metabolic stability, and to modulate the basicity of proximal functional groups has been convincingly demonstrated.[16][18][19][23] The growing number of oxetane-containing compounds in clinical development, including the recently approved rilzabrutinib, attests to the real-world impact of this seemingly simple four-membered ring.[23]
Future research will likely focus on the development of novel and more efficient synthetic methodologies to access diverse and highly functionalized oxetane scaffolds. As our understanding of the nuanced effects of oxetanes on biological systems continues to grow, we can expect to see even more innovative applications of this powerful motif in the design of the next generation of therapeutics.
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Spectroscopic Characterization of 1-(Oxetan-3-yl)ethan-1-amine: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel building block, 1-(oxetan-3-yl)ethan-1-amine. The oxetane motif has gained significant traction in medicinal chemistry as a versatile tool to modulate the physicochemical properties of drug candidates, such as solubility, lipophilicity, and metabolic stability.[1][2][3] As a bifunctional molecule featuring a primary amine and a strained oxetane ring, this compound serves as a valuable synthon for introducing this desirable scaffold. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.
This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related oxetane derivatives.
Molecular Structure and Key Features
This compound possesses a unique combination of a stereocenter at the α-carbon to the amine and the strained four-membered oxetane ring. This structure presents distinct spectroscopic characteristics that will be explored in detail.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following predictions are for spectra recorded in a standard deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be complex due to the diastereotopic nature of the oxetane methylene protons and spin-spin coupling.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| CH₃ | ~1.1-1.3 | Doublet (d) | ~6-7 | 3H |
| NH₂ | ~1.5-2.5 (broad) | Singlet (s) | - | 2H |
| CH-NH₂ | ~3.0-3.3 | Multiplet (m) | - | 1H |
| Oxetane CH | ~3.3-3.6 | Multiplet (m) | - | 1H |
| Oxetane CH₂ (diastereotopic) | ~4.4-4.8 | Multiplet (m) | - | 4H |
-
Causality behind Predictions: The methyl group (CH₃) protons are expected to appear as a doublet due to coupling with the adjacent methine proton. The amine (NH₂) protons typically appear as a broad singlet and their chemical shift can be highly dependent on concentration and solvent. The methine proton (CH-NH₂) will be a complex multiplet due to coupling with the methyl and oxetane protons. The protons on the oxetane ring are anticipated at lower field, with the methylene protons adjacent to the oxygen atom being the most deshielded.[4][5] The diastereotopic nature of these methylene protons arises from the adjacent stereocenter, leading to distinct chemical shifts and complex coupling patterns.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~20-25 |
| CH-NH₂ | ~50-55 |
| Oxetane CH | ~35-40 |
| Oxetane CH₂ | ~75-80 |
-
Expert Insights: The chemical shifts of the oxetane ring carbons are particularly diagnostic. The carbons bonded to the oxygen atom (Oxetane CH₂) are expected to resonate at a significantly downfield region (~75-80 ppm) due to the strong deshielding effect of the electronegative oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300-3500 | Medium, two bands |
| C-H Stretch (aliphatic) | 2850-3000 | Medium to Strong |
| N-H Bend (primary amine) | 1590-1650 | Medium |
| C-O-C Stretch (ether, strained) | 950-1150 | Strong |
-
Trustworthiness of Protocols: A standard protocol for acquiring an IR spectrum would involve preparing a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory. The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amine. The strong absorption band for the C-O-C stretch of the oxetane ring is a key diagnostic feature.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 101.08 | Molecular Ion |
| [M-CH₃]⁺ | 86 | Loss of a methyl group |
| [M-NH₂]⁺ | 85 | Loss of an amino group |
| [C₄H₇O]⁺ | 71 | Cleavage of the C-C bond adjacent to the amine |
| [C₂H₅N]⁺ | 44 | Alpha-cleavage, characteristic of amines |
-
Authoritative Grounding: The molecular formula of this compound is C₅H₁₁NO, corresponding to a monoisotopic mass of approximately 101.0841 g/mol .[7] In electron ionization (EI) mass spectrometry, the molecular ion peak is expected at m/z 101. The fragmentation pattern will likely be dominated by alpha-cleavage, a characteristic fragmentation pathway for amines, leading to the formation of an iminium ion at m/z 44. Cleavage of the bond between the ethylamine side chain and the oxetane ring is also a probable fragmentation pathway.
Caption: Plausible mass spectrometry fragmentation pathways for this compound.
Experimental Protocols
The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Integrate the proton signals and reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
IR Spectrum Acquisition (ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrument-related absorptions.
-
Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrum Acquisition (EI)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and key fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This guide provides a detailed prediction and interpretation of the key spectroscopic data for this compound. While direct experimental data is not widely available in the public domain, the principles of NMR, IR, and MS, combined with data from analogous oxetane-containing compounds, allow for a reliable and in-depth characterization. These data and protocols should serve as a valuable resource for researchers utilizing this important building block in their synthetic and drug discovery endeavors.
References
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Introduction: The Emerging Prominence of the Oxetane Motif in Drug Discovery
An In-depth Technical Guide: Deconvolution and Validation of Therapeutic Targets for the 1-(oxetan-3-yl)ethan-1-amine Scaffold
The relentless pursuit of novel chemical matter with improved pharmacological profiles has led medicinal chemists to explore underutilized scaffolds that can confer significant advantages in drug design. The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued motif in modern drug discovery.[1][2] Its appeal lies in a unique combination of properties: it is a small, polar, and rigid three-dimensional structure that can serve as a bioisosteric replacement for more common functionalities like gem-dimethyl or carbonyl groups.[3][4][5] The incorporation of an oxetane can profoundly and beneficially influence a compound's aqueous solubility, metabolic stability, and lipophilicity.[6][7][8]
One of the most powerful applications of the oxetane motif is its ability to modulate the basicity of adjacent amine groups through a strong inductive electron-withdrawing effect.[1][9] An oxetane positioned alpha to an amine can reduce its pKaH by approximately 2.7 units, a critical modification for mitigating off-target effects, such as hERG channel inhibition, and for optimizing pharmacokinetic properties.[1][10] The compound at the center of this guide, this compound (CAS 1544892-89-8)[11], perfectly embodies this principle. As a readily accessible building block[12][13], it represents a promising starting point for fragment-based and lead optimization campaigns. This guide provides a comprehensive framework for identifying and validating the therapeutic targets of novel compounds derived from this scaffold.
Part 1: Rationale for Target Exploration: The Strategic Value of the this compound Scaffold
The decision to investigate a chemical scaffold is rooted in its potential to solve prevalent challenges in drug development. The this compound structure is not merely a novel chemical entity; it is a purpose-built tool for enhancing "drug-likeness".
Causality Behind Physicochemical Improvements: The oxetane ring's oxygen atom imparts polarity and hydrogen bond accepting capability, while the sp³-hybridized carbons increase the molecule's three-dimensionality.[1][2] This shift away from flat, aromatic structures often correlates with improved solubility and reduced attrition rates for clinical candidates.[1] When replacing a lipophilic gem-dimethyl group, the oxetane maintains a similar steric profile but significantly lowers the compound's lipophilicity (LogD), which can improve the metabolic stability profile.[4][5]
| Property | Change upon Introducing Oxetane | Rationale and Impact |
| Aqueous Solubility | Typically Increased | The polar oxygen atom enhances interactions with water, improving solubility and potentially oral bioavailability.[4][10] |
| Lipophilicity (LogD) | Typically Decreased | Serves as a polar surrogate for non-polar groups, reducing lipophilicity and often mitigating off-target toxicity.[10] |
| Metabolic Stability | Often Improved | Can block sites of metabolism or redirect it away from CYP450 enzymes toward pathways like microsomal epoxide hydrolase (mEH).[1][9] |
| Basicity (pKaH) of adjacent amine | Significantly Reduced | The strong inductive effect of the oxetane oxygen lowers the pKa, reducing off-target ion channel effects and optimizing tissue distribution.[1][9] |
Table 1: Physicochemical advantages conferred by the oxetane motif.
Part 2: Hypothesis-Driven Target Identification
While unbiased screening is a powerful tool, a hypothesis-driven approach based on the known pharmacology of structurally related molecules can accelerate the discovery process. The oxetane motif has been successfully incorporated into inhibitors of several major target classes.
-
Kinases: The largest and most frequently targeted enzyme class. Numerous oxetane-containing kinase inhibitors are in clinical development.[9] The oxetane can serve as a key pharmacophoric element that provides a better conformational fit into the ATP-binding pocket or improves the physicochemical properties of the inhibitor.[10] Examples include inhibitors of mTOR, EZH2, and Bruton's tyrosine kinase (Btk).[1][3][10]
-
Epigenetic Modifiers: Targets such as histone methyltransferases (e.g., EZH2) and protein arginine methyltransferases (PRMT5) have been successfully modulated by oxetane-containing compounds.[1] The scaffold can be used to optimize interactions within the target's binding site while maintaining favorable drug-like properties.
-
G-Protein Coupled Receptors (GPCRs): As a cornerstone of drug discovery, GPCRs remain a high-value target class. The ability of the oxetane motif to fine-tune polarity and basicity is highly advantageous for designing ligands that must traverse the cell membrane to engage with these receptors.
-
Other Enzymes and Protein-Protein Interactions (PPIs): The oxetane scaffold has been applied to a diverse range of other targets, including IDO1, MMP-13, and FTO.[3] Furthermore, the defined three-dimensional structure of the oxetane makes it an attractive element for designing molecules that can modulate the complex surfaces involved in protein-protein interactions.[14][15]
Part 3: Experimental Workflows for Target Deconvolution
To move beyond hypothesis and definitively identify the molecular targets of a novel compound derived from this compound, unbiased, systematic, and robust experimental strategies are required.
Workflow 1: Affinity-Based Target Identification (Chemical Proteomics)
This method identifies direct binding partners by using an immobilized version of the bioactive compound as "bait" to pull its targets out of a complex protein mixture (e.g., a cell lysate).
Methodology:
-
Probe Synthesis: Synthesize an analogue of the lead compound containing a linker and a reactive handle (e.g., an alkyne or biotin) for immobilization onto a solid support (e.g., Sepharose beads). It is critical to design the linker attachment point to minimize disruption of the key binding interactions.
-
Immobilization: Covalently attach the synthesized probe to the affinity matrix.
-
Lysate Incubation: Incubate the affinity matrix with a native cell or tissue lysate under conditions that preserve protein structure and function.
-
Competitive Elution (Self-Validation): As a crucial control, run a parallel experiment where the lysate is pre-incubated with an excess of the free, unmodified lead compound. This will compete for binding to the target proteins on the matrix. Proteins that are specifically eluted or reduced in abundance in this control experiment are considered high-confidence binders.
-
Washing: Perform stringent washes to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the matrix.
-
Protein Identification: Identify the eluted proteins using shotgun proteomics (LC-MS/MS). Proteins significantly enriched in the test sample compared to the competitively eluted sample are identified as primary target candidates.
Diagram: Affinity-Based Target Identification Workflow
Caption: Workflow for identifying direct protein targets using chemical proteomics.
Workflow 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a physiological context (intact cells or tissues). It is based on the principle that a ligand binding to its target protein stabilizes the protein, increasing its resistance to thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells across a range of temperatures.
-
Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Quantification: Quantify the amount of a specific target protein remaining in the soluble fraction at each temperature using methods like Western Blot or mass spectrometry (this is known as Meltome analysis).
-
Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct target engagement.
Diagram: Cellular Thermal Shift Assay (CETSA®) Workflow
Caption: Experimental workflow for confirming target engagement in cells via CETSA®.
Part 4: Target Validation: From Hit to Therapeutic Hypothesis
Identifying a binding partner is not sufficient; it must be validated to confirm that its modulation by the compound is responsible for the observed biological effect.
In Vitro Validation
This is the critical first step to confirm the functional consequence of the binding event.[16][17][18]
-
Biochemical Assays: If the identified target is an enzyme (e.g., a kinase), its activity should be measured in the presence of varying concentrations of the compound to determine a potency value (e.g., IC₅₀).
-
Biophysical Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used with purified proteins to directly measure binding affinity (Kᴅ) and kinetics, confirming a direct interaction.
-
Cellular Assays: Functional cellular assays are essential to link target engagement to a physiological outcome.[16] For example, if the target is a kinase in a signaling pathway, one should measure the phosphorylation of a downstream substrate to demonstrate pathway modulation.
Diagram: PI3K/Akt/mTOR Pathway Inhibition
Caption: Example of a target pathway (mTOR) modulated by an oxetane drug.
In Vivo Validation
Ultimately, target validation requires demonstrating that modulating the target in a living organism produces the desired therapeutic effect.[19][20][21][22]
-
Disease-Relevant Animal Models: The compound's efficacy must be tested in an animal model that recapitulates key aspects of the human disease.[19][23] The choice of model is critical and must be rigorously justified.[20]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies are essential to establish a relationship between the drug concentration in the body (PK) and the biological effect on the target (PD). For example, researchers would measure both plasma levels of the drug and the level of target inhibition in tumor tissue over time.
-
Genetic Validation: Techniques like RNAi or CRISPR-based gene knockout/knockdown in animal models can be used to mimic the effect of the drug.[19] If genetically silencing the target produces the same phenotype as administering the drug, it provides powerful evidence that the target is correct.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel therapeutics due to the well-documented benefits of the oxetane motif on physicochemical properties. Identifying the specific targets for new molecules derived from this scaffold requires a disciplined, multi-faceted approach. By combining hypothesis-driven strategies with unbiased, robust experimental workflows such as chemical proteomics and CETSA, researchers can confidently identify primary target candidates. Subsequent rigorous in vitro and in vivo validation is then essential to confirm that engagement of these targets translates into a viable therapeutic strategy. This systematic process of deconvolution and validation is paramount to increasing the probability of success in the long and arduous path of drug discovery and development.
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- 23. Using Animal Models for Drug Development | Taconic Biosciences [taconic.com]
Navigating the Safety Landscape of 1-(Oxetan-3-yl)ethan-1-amine: A Technical Guide for Researchers
Introduction: The Emergence of Oxetane Motifs in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among these, the oxetane ring has garnered significant attention. This small, four-membered cyclic ether is increasingly utilized as a versatile building block in drug design. Its incorporation into a molecule can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability—attributes that are highly desirable in the development of new therapeutics. When combined with a primary amine, such as in 1-(oxetan-3-yl)ethan-1-amine, the resulting compound presents a unique structural motif with potential for diverse applications in the synthesis of bioactive molecules.
This guide provides an in-depth examination of the safety, toxicity, and handling of this compound, a compound of interest for researchers and professionals in drug development. As with any novel chemical entity, a thorough understanding of its hazard profile is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes available data on structurally related compounds to provide a robust framework for risk assessment and safe laboratory practice.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is essential for its safe handling and use in experimental settings.
| Property | Value | Source |
| CAS Number | 1544892-89-8 | [1] |
| Molecular Formula | C₅H₁₁NO | [1] |
| Molecular Weight | 101.15 g/mol | [1] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | Inferred |
| Storage | Keep in a dark place, sealed in dry conditions, at 2-8°C | [1] |
Hazard Identification and GHS Classification
| Hazard Class | Hazard Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Danger | |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | Warning |
Precautionary Statements (Illustrative): P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338.
Toxicological Profile: An Evidence-Based Inference
Direct toxicological data for this compound is not publicly available. Therefore, this section presents a toxicological assessment based on established knowledge of primary amines and oxetane-containing molecules.
Acute Toxicity: Based on analogs, the compound is presumed to be harmful if swallowed (Acute Toxicity, Oral, Category 4)[2]. Dermal and inhalation toxicity should also be considered potential hazards.
Skin and Eye Irritation: Primary amines are known to be irritants to the skin and mucous membranes. Analogs of this compound are classified as causing skin irritation and, more severely, causing serious eye damage[3]. This is a critical consideration, as contact with the eyes could lead to irreversible damage.
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation, a common hazard associated with volatile amines[3].
Sensitization: While not explicitly documented for this compound, some amines can be skin or respiratory sensitizers, meaning that repeated exposure could lead to an allergic reaction[4].
Mutagenicity and Carcinogenicity: There is no available data to suggest that this compound is mutagenic or carcinogenic. However, the absence of data does not equate to the absence of a hazard. Aromatic amines, in particular, are a class of compounds with known carcinogenic potential[5][6][7]. While this compound is an aliphatic amine, caution is always warranted with novel chemical structures.
Safe Handling and Personal Protective Equipment (PPE)
A stringent adherence to safe handling protocols is essential when working with this compound. The following procedures are based on a precautionary approach, assuming the hazards identified through structural analogy.
Engineering Controls
All handling of this compound should be conducted in a well-ventilated laboratory. The primary engineering control should be a certified chemical fume hood to minimize the risk of inhalation exposure[8]. An eyewash station and a safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the cornerstone of safe handling.
-
Eye and Face Protection: Chemical safety goggles are mandatory. Given the risk of serious eye damage, a face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing[3].
-
Skin Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use. A lab coat should be worn to protect street clothing and skin from accidental contact.
-
Respiratory Protection: If there is a potential for exposure outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Caption: A stepwise workflow for the safe handling of this compound.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.
-
Conditions: Store in a cool, dry, and dark place. A recommended storage temperature is between 2-8°C[1].
-
Container: Keep the container tightly sealed to prevent exposure to moisture and air.
-
Incompatibilities: Avoid storage with strong oxidizing agents and strong acids.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
First-Aid Measures
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. It is imperative to seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Spill Response
-
Small Spills: In a fume hood, absorb the spill with an inert material such as vermiculite, dry sand, or earth. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately. Alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without appropriate training and equipment.
Disposal Considerations
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous chemical waste. Disposal should be carried out in accordance with all applicable federal, state, and local regulations.
Conclusion
This compound is a valuable building block in contemporary drug discovery, offering the potential to enhance the properties of novel therapeutic agents. However, its structural features—specifically the presence of a primary amine and a strained oxetane ring—necessitate a cautious and well-informed approach to its handling. While comprehensive toxicological data for this specific molecule is currently lacking, a review of structurally related compounds provides a solid foundation for a robust safety protocol. By adhering to the principles of hazard identification, risk assessment, and the diligent use of engineering controls and personal protective equipment, researchers can safely harness the synthetic potential of this compound. The protocols and information presented in this guide are intended to empower scientists to work with this compound responsibly, ensuring both personal safety and the integrity of their scientific endeavors.
References
- 1. 1544892-89-8|1-(Oxetan-3-yl)ethanamine|BLD Pharm [bldpharm.com]
- 2. Oxetan-3-amine hydrochloride | C3H8ClNO | CID 23062080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. carlroth.com [carlroth.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 8. 3-Oxetanamine | CAS#:21635-88-1 | Chemsrc [chemsrc.com]
Methodological & Application
The Strategic Incorporation of 1-(Oxetan-3-yl)ethan-1-amine in Medicinal Chemistry: A Guide to Unlocking Favorable Physicochemical Properties
In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and physicochemical profiles is a paramount objective. The strategic incorporation of small, strained ring systems has emerged as a powerful tool for medicinal chemists to overcome challenges such as poor solubility, metabolic instability, and off-target toxicity. Among these, the oxetane moiety, and specifically amino-oxetane derivatives like 1-(oxetan-3-yl)ethan-1-amine, have garnered significant attention for their ability to confer remarkable improvements in drug-like properties.[1][2][3][4][5] This guide provides an in-depth exploration of the utility of this compound, offering detailed application notes and synthetic protocols for its integration into drug discovery programs.
The Oxetane Advantage: More Than Just a Structural Curiosity
The four-membered ethereal ring of oxetane is not merely a passive scaffold; its inherent ring strain and the electronegativity of the oxygen atom bestow upon it a unique set of properties that can be leveraged to address common liabilities in drug candidates.[2]
-
Improving Aqueous Solubility: A frequent hurdle in drug development is the poor aqueous solubility of lead compounds. The polar nature of the oxetane ring can significantly enhance solubility when it replaces non-polar groups like a gem-dimethyl or cyclobutane moiety. This seemingly subtle substitution can lead to a substantial increase in aqueous solubility, a critical factor for achieving adequate oral bioavailability.[1][6][7]
-
Enhancing Metabolic Stability: The oxetane ring is generally robust and less susceptible to metabolic degradation compared to other functionalities.[6][8] By strategically placing an oxetane, chemists can shield metabolically vulnerable positions on a molecule from the action of cytochrome P450 enzymes, thereby increasing the compound's half-life.[3][8]
-
Modulating Lipophilicity: High lipophilicity is often associated with poor solubility, increased off-target effects, and metabolic liabilities. The incorporation of an oxetane can effectively reduce the lipophilicity (LogD) of a molecule, contributing to a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][7]
-
Three-Dimensionality and Novel Chemical Space: The non-planar, three-dimensional structure of the oxetane ring allows for the exploration of new chemical space and can lead to improved interactions with biological targets.[3][5] This can result in enhanced potency and selectivity.
The Rise of Amino-Oxetanes: The Case for this compound
The introduction of an amine functionality on the oxetane ring, as seen in this compound, adds another layer of utility for medicinal chemists. The primary amine provides a versatile handle for further chemical modification and can participate in crucial hydrogen bonding interactions within a protein's binding pocket.
A key feature of placing an oxetane ring adjacent to an amine is the significant reduction in the amine's basicity (pKa). The strong electron-withdrawing effect of the oxetane's oxygen atom can lower the pKa of a neighboring amine by approximately 2.7 units.[5][7] This modulation of basicity is a powerful strategy to mitigate issues associated with highly basic amines, such as hERG channel inhibition and poor cell permeability.[3][7]
Application Notes: Where to Employ this compound
The unique properties of this compound make it a valuable building block in a variety of therapeutic areas. Its incorporation should be considered when facing the following challenges:
-
Lead Optimization: When a lead compound exhibits good potency but suffers from poor solubility or rapid metabolic clearance.
-
Mitigation of Basicity-Related Liabilities: For series of compounds where high amine basicity is linked to off-target effects or poor absorption.
-
Bioisosteric Replacement: As a substitute for problematic groups like morpholines or highly flexible alkyl amines to improve physicochemical properties while maintaining or enhancing biological activity.[2][6]
-
Fragment-Based Drug Discovery: As a novel, three-dimensional fragment for screening campaigns to identify new binding motifs.
Data Snapshot: The Impact of Oxetane Incorporation
To illustrate the tangible benefits, the following table summarizes typical improvements observed upon replacing common chemical motifs with an oxetane.
| Original Moiety | Oxetane Bioisostere | Key Property Improvements |
| gem-Dimethyl | 3-Substituted Oxetane | Increased aqueous solubility, enhanced metabolic stability.[6][8] |
| Carbonyl | 3-Oxetanyl | Improved metabolic stability, increased three-dimensionality.[2][3] |
| Morpholine | Spirocyclic Oxetane | Potentially superior solubilizing ability.[6] |
| Alkyl Amine | Amino-Oxetane | Reduced basicity (pKa), improved ADME properties.[3][5][7] |
Experimental Protocols: Synthesis and Incorporation
The following protocols provide a general framework for the synthesis of this compound and its subsequent incorporation into a target molecule.
Protocol 1: Synthesis of this compound
This protocol outlines a common synthetic route starting from the commercially available oxetan-3-one.
Caption: Synthetic scheme for this compound.
Step-by-Step Methodology:
-
Wittig Reaction: To a solution of methyltriphenylphosphonium bromide in anhydrous THF under a nitrogen atmosphere, add a strong base such as n-butyllithium at 0°C. Stir for 30 minutes, then add a solution of oxetan-3-one in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract the product with diethyl ether. Purify by column chromatography to yield 3-ethylideneoxetane.
-
Hydroboration-Oxidation: Dissolve 3-ethylideneoxetane in anhydrous THF and cool to 0°C. Add borane-tetrahydrofuran complex (BH3-THF) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Cool the reaction back to 0°C and slowly add water, followed by aqueous sodium hydroxide and 30% hydrogen peroxide. Stir for 2 hours at room temperature. Extract the product with ethyl acetate and purify by column chromatography to afford 1-(oxetan-3-yl)ethan-1-ol.
-
Activation of the Alcohol: Dissolve 1-(oxetan-3-yl)ethan-1-ol in dichloromethane (DCM) and cool to 0°C. Add triethylamine, followed by dropwise addition of methanesulfonyl chloride (MsCl). Stir at 0°C for 1-2 hours. Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.
-
Azide Displacement: Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide. Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Cool to room temperature, add water, and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide.
-
Reduction to the Amine: Dissolve the crude azide in methanol or ethanol. Add a catalytic amount of 10% palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 12-16 hours at room temperature. Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation or conversion to a salt.
Protocol 2: Incorporation into a Target Molecule via Reductive Amination
This protocol describes a common method for coupling this compound with a ketone or aldehyde.
Caption: Workflow for reductive amination.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add this compound (1.0-1.2 eq). A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaCNBH3) portion-wise to the reaction mixture.
-
Reaction Completion and Workup: Continue stirring at room temperature for 2-16 hours until the reaction is complete. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent like DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or preparative HPLC.
Conclusion and Future Outlook
The strategic use of this compound and related amino-oxetanes represents a valuable and increasingly utilized tactic in modern medicinal chemistry. The ability of this unique building block to confer multiple benefits, including enhanced solubility, improved metabolic stability, and modulated basicity, makes it a powerful tool for overcoming common drug discovery hurdles. As our understanding of the interplay between physicochemical properties and in vivo efficacy continues to grow, we can anticipate that the thoughtful application of such rationally designed building blocks will play an ever more critical role in the development of the next generation of therapeutics.
References
- The Oxetane Advantage: A Comparative Analysis of Metabolic Stability in Drug Discovery - Benchchem.
- Application Notes and Protocols for Incorporating the Oxetane Moiety to Improve Drug-like Properties - Benchchem.
-
Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. Available at: [Link]
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Burkhard, J. A. et al. (2010). Oxetanes as versatile elements in drug design. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]
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Taylor, R. D. et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. Available at: [Link]
- Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery - Benchchem.
-
Cole, M. L. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12592-12629. Available at: [Link]
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Cole, M. L. et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. Available at: [Link]
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Application Notes and Protocols for 1-(oxetan-3-yl)ethan-1-amine: A Guide for Synthetic and Medicinal Chemists
Introduction: The Value of the Oxetane Moiety in Drug Discovery
The four-membered oxetane ring has emerged as a highly valuable structural motif in modern medicinal chemistry.[1] Its incorporation into drug candidates can significantly enhance key physicochemical and pharmacokinetic properties.[2] Unlike carbocyclic analogues, the oxetane introduces polarity without a substantial increase in molecular weight, often leading to improved aqueous solubility.[3] Furthermore, the strained ether can act as a metabolic blocker, enhancing the stability of a compound, and its electron-withdrawing nature can modulate the basicity (pKa) of proximal amines, which is crucial for optimizing target engagement and reducing off-target effects like hERG inhibition.[2]
1-(Oxetan-3-yl)ethan-1-amine is a prime example of a building block that leverages these benefits. As a chiral primary amine, it serves as a versatile handle for introducing the advantageous oxetanyl-ethyl group into a wide array of molecular scaffolds. This guide provides detailed experimental protocols for three fundamental transformations involving this amine: amide bond formation, reductive amination, and direct N-alkylation. The methodologies are designed to be robust and adaptable, with an emphasis on explaining the chemical principles that underpin the choice of reagents and conditions.
Physicochemical Properties of this compound
A clear understanding of the substrate's properties is fundamental to successful experimentation.
| Property | Value | Source |
| CAS Number | 1544892-89-8 | [4] |
| Molecular Formula | C₅H₁₁NO | [5] |
| Molecular Weight | 101.15 g/mol | N/A |
| InChIKey | YXKNHHVCEJACHK-UHFFFAOYSA-N | [5] |
| Predicted XlogP | -0.4 | [5] |
| Appearance | Varies; typically a liquid | N/A |
Core Synthetic Protocols
The following protocols are presented as robust starting points for the derivatization of this compound. Researchers should consider these as templates to be optimized for their specific substrates.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
Amide coupling is one of the most frequently performed reactions in drug discovery.[6] This protocol utilizes the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, hydroxybenzotriazole (HOBt), to efficiently couple the amine with a carboxylic acid.
Reaction Scheme: (Illustrative reaction with Benzoic Acid) Carboxylic Acid + this compound --(EDC, HOBt, Base)--> N-(1-(oxetan-3-yl)ethyl)benzamide
Detailed Step-by-Step Methodology:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolve the acid in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.5 M concentration).
-
Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) to the solution. Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 eq) in a small amount of the reaction solvent.
-
Add the amine solution to the reaction flask, followed by the dropwise addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Senior Application Scientist's Notes:
-
Causality of Reagent Choice: EDC is a water-soluble carbodiimide, making its urea byproduct easy to remove during the aqueous workup.[7] HOBt is added to suppress racemization (if the acid or amine is chiral) and to form a more reactive HOBt-ester intermediate, which improves coupling efficiency, especially with less nucleophilic amines.[8]
-
Role of the Base: DIPEA is a non-nucleophilic hindered base used to neutralize the HCl salt of EDC and the HOBt, ensuring the primary amine remains in its free, nucleophilic state.
-
Solvent Selection: DMF is an excellent solvent for its ability to dissolve a wide range of substrates. However, if the product is sensitive or the workup is problematic, DCM is a common alternative. Ensure all solvents are anhydrous to prevent hydrolysis of the activated acid.
Protocol 2: Reductive Amination for Secondary Amine Synthesis
Reductive amination is a powerful, controlled method for N-alkylation that avoids the over-alkylation issues common in direct alkylation with alkyl halides.[9] This one-pot procedure involves the in-situ formation of an imine between the amine and a carbonyl compound, which is then selectively reduced.[10]
Reaction Scheme: (Illustrative reaction with Benzaldehyde) Aldehyde/Ketone + this compound --(STAB, Acid Catalyst)--> Secondary Amine
Detailed Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an appropriate solvent like 1,2-dichloroethane (DCE) or methanol (MeOH) (approx. 0.2 M).
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq or 2-3 drops) to facilitate imine formation.[11]
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring solution. A mild exotherm may be observed.
-
Continue stirring the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue via flash column chromatography to yield the pure secondary amine.
Senior Application Scientist's Notes:
-
Why STAB? Sodium triacetoxyborohydride is the reagent of choice for one-pot reductive aminations.[9] It is a milder reducing agent than sodium borohydride (NaBH₄) and will selectively reduce the protonated iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.[9] This selectivity is key to the success of the one-pot procedure.
-
pH Control: The reaction is typically run under weakly acidic conditions (pH ~5-6). The acid catalyzes the dehydration step to form the iminium ion but must not be so strong as to fully protonate and deactivate the starting amine nucleophile.[12] Acetic acid is an ideal catalyst for this purpose.
-
Solvent Choice: DCE is a common choice as it is aprotic. If using a protic solvent like methanol, the reaction often still proceeds efficiently, but it's worth noting that methanol can sometimes compete in forming acetals with the aldehyde.
Protocol 3: Direct N-Alkylation with an Alkyl Halide
Direct alkylation is a straightforward method for forming C-N bonds but requires careful control to prevent over-alkylation, as the secondary amine product is often more nucleophilic than the primary amine starting material.[9] This protocol is best suited for reactive alkylating agents where reaction conditions can be kept mild.
Reaction Scheme: (Illustrative reaction with Benzyl Bromide) Alkyl Halide + this compound --(Base)--> Secondary Amine (+ Tertiary Amine)
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. growingscience.com [growingscience.com]
- 7. Amide Synthesis [fishersci.dk]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
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- 12. chem.libretexts.org [chem.libretexts.org]
The Ascendant Role of 1-(Oxetan-3-yl)ethan-1-amine in Modern Organic Synthesis: Application Notes and Protocols
Introduction: The Oxetane Moiety as a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery and organic synthesis, the pursuit of novel molecular architectures with enhanced physicochemical and pharmacological properties is paramount. Among the various scaffolds employed, small, strained heterocyclic systems have garnered considerable attention. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif.[1][2] Its incorporation into molecular frameworks can impart a range of desirable attributes, including improved aqueous solubility, enhanced metabolic stability, and a lower lipophilicity compared to its carbocyclic or gem-dimethyl analogues.[3][4] The inherent polarity and three-dimensional nature of the oxetane ring allow for the exploration of new chemical space, offering a strategic advantage in the design of next-generation therapeutics.[1]
This technical guide focuses on the utility of a specific, high-value building block: 1-(oxetan-3-yl)ethan-1-amine . This chiral primary amine combines the beneficial properties of the oxetane ring with a versatile reactive handle, making it an attractive starting material for the synthesis of a diverse array of complex molecules. The presence of the oxetane is known to modulate the basicity of adjacent amines, a feature that can be strategically employed to fine-tune the pharmacokinetic profile of a drug candidate.[2]
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic applications of this compound, complete with detailed, field-proven protocols for its key transformations.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful reaction design and execution.
| Property | Value | Source |
| CAS Number | 1544892-89-8 | [5] |
| Molecular Formula | C₅H₁₁NO | [6] |
| Molecular Weight | 101.15 g/mol | [6] |
| IUPAC Name | This compound | [5] |
| Predicted XlogP | -0.4 | [7] |
| Monoisotopic Mass | 101.08406 Da | [7] |
The low predicted XlogP value highlights the compound's inherent polarity, a direct consequence of the oxetane and amine functionalities. This property is often translated to the resulting derivatives, contributing to improved solubility profiles.
Core Synthetic Applications and Protocols
This compound is a versatile primary amine that readily participates in a variety of classical and modern organic transformations. The two most prominent applications are amide bond formation and reductive amination, which serve as foundational methods for introducing this valuable oxetane-containing fragment into target molecules.
Amide Bond Formation: A Gateway to Novel Amide Libraries
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[8][9] this compound serves as an excellent nucleophile in these couplings, reacting with activated carboxylic acids to generate a wide range of N-(1-(oxetan-3-yl)ethyl)amides.
Causality Behind Experimental Choices: The selection of an appropriate coupling reagent is critical and depends on the steric and electronic properties of the carboxylic acid. For general-purpose couplings, carbodiimide-based activators like EDC in the presence of an additive such as HOBt are effective and economical. For more challenging substrates, such as sterically hindered or electron-deficient carboxylic acids, more potent uronium- or phosphonium-based reagents like HATU or PyBOP are recommended to achieve high conversion and minimize side reactions.[10] The addition of a non-nucleophilic base, typically DIPEA or triethylamine, is essential to neutralize the acid formed during the reaction and to deprotonate the amine starting material, thereby enhancing its nucleophilicity.
Exemplary Protocol 1: General Amide Coupling using EDC/HOBt
This protocol describes a standard and robust method for the coupling of a generic carboxylic acid with this compound.
Workflow Diagram:
Caption: Workflow for EDC/HOBt mediated amide coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the desired carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 5 mL) in a round-bottom flask is added this compound (1.1 mmol, 1.1 equiv), 1-hydroxybenzotriazole (HOBt) (1.2 mmol, 1.2 equiv), and N,N-diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 equiv).
-
Activation: The mixture is stirred at room temperature for 10 minutes and then cooled to 0 °C in an ice bath.
-
Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 mmol, 1.2 equiv) is added portion-wise over 5 minutes.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 15 mL), brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-(1-(oxetan-3-yl)ethyl)amide.
Reductive Amination: Forging C-N Bonds with Carbonyls
Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines.[11][12] It involves the reaction of an amine with a ketone or aldehyde to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[1] This one-pot procedure is highly efficient and avoids the over-alkylation issues often associated with direct alkylation of amines.[11]
Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of a reductive amination. The reducing agent must be mild enough to not reduce the starting carbonyl compound, but reactive enough to reduce the in situ-formed iminium ion.[12] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is selective for imines over aldehydes and ketones, and it does not require acidic conditions, which can be beneficial for sensitive substrates.[11][13] Sodium cyanoborohydride (NaBH₃CN) is another common reagent, though it is often used under mildly acidic conditions to promote iminium ion formation and is more toxic.[11] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to ensure the stability of the reducing agent and the intermediate imine.
Exemplary Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol provides a general method for the synthesis of N-alkylated derivatives of this compound.
Workflow Diagram:
Caption: Workflow for reductive amination with NaBH(OAc)₃.
Step-by-Step Methodology:
-
Imine Formation: To a solution of the aldehyde or ketone (1.0 mmol, 1.0 equiv) in 1,2-dichloroethane (DCE, 10 mL) is added this compound (1.1 mmol, 1.1 equiv). The mixture is stirred at room temperature for 30 minutes.
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv) is added in one portion.
-
Reaction Progression: The reaction is stirred at room temperature for 4-12 hours, or until the starting materials are consumed as indicated by TLC or LC-MS analysis.
-
Workup: The reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate (15 mL). The layers are separated.
-
Extraction: The aqueous layer is extracted with dichloromethane (DCM) (3 x 15 mL).
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography (often using a gradient of methanol in DCM) to yield the desired secondary amine.
Data Presentation: Expected Physicochemical Properties of Derivatives
The incorporation of the 1-(oxetan-3-yl)ethyl moiety is expected to influence the properties of the final compound. Amides derived from this amine will generally exhibit good solubility in organic solvents and, depending on the nature of the carboxylic acid, may show enhanced aqueous solubility compared to more lipophilic analogues.
| Derivative Type | General Structure | Expected Properties |
| Amide | R-CO-NH-CH(CH₃)-Oxetane | Solid at room temperature, higher boiling points, potential for hydrogen bonding enhancing solubility in polar solvents.[5] |
| Secondary Amine | R-CH₂-NH-CH(CH₃)-Oxetane | Liquid or low-melting solids, basic, good solubility in organic solvents. |
Conclusion and Future Outlook
This compound is a potent and versatile building block for modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique combination of a chiral primary amine and a metabolically robust, polarity-enhancing oxetane ring offers a distinct advantage in the design and synthesis of novel chemical entities. The protocols detailed herein for amide coupling and reductive amination represent reliable and scalable methods for the incorporation of this valuable fragment. As the demand for sp³-rich, three-dimensional molecules continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics. The continued exploration of its reactivity in other transformations, such as C-N cross-coupling reactions, will further expand its utility and solidify its position as a cornerstone of the modern synthetic chemist's toolbox.
References
- J. A. Bull, T. D. Heightman, et al. Oxetanes in Drug Discovery: Structural and Synthetic Insights. J. Med. Chem.2010, 53 (14), 5182–5208. [URL: https://pubs.acs.org/doi/10.1021/jm100349q]
- A. F. Abdel-Magid, K. G. Carson, et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61 (11), 3849–3862. [URL: https://pubs.acs.org/doi/abs/10.1021/jo951999b]
- E. M. Carreira, G. Wuitschik, et al. Oxetanes as Replacements for Carbonyl Groups in Medicinal Chemistry. Angew. Chem. Int. Ed.2008, 47 (8), 1433-1436. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200704176]
- Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/en3001215816]
- Master Organic Chemistry. Reductive Amination, and How It Works. [URL: https://www.masterorganicchemistry.
- Fisher Scientific. Amide Synthesis. [URL: https://www.fishersci.com/us/en/technical-articles/syn-amide-synthesis.html]
- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71743736]
- ChemicalBook. This compound. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB33358408_EN.htm]
- Enamine. Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach. [URL: https://enamine.net/news-events/publications/strain-release-driven-modular-synthesis-of-oxetane-based-amide-bioisosteres-concise-robust-and-scalable-approach]
- T. C. Fessard, et al. Oxetanes in Drug Discovery Campaigns. J. Med. Chem.2022, 65 (22), 15091–15112. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01101]
- Chemistry Steps. Aldehydes and Ketones to Amines. [URL: https://www.chemistrysteps.com/aldehydes-and-ketones-to-amines/]
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [URL: https://www.organic-chemistry.
- Chemistry LibreTexts. Physical Properties of Amides. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/15%3A_Carboxylic_Acids_and_Nitriles/15.14%3A_Physical_Properties_of_Amides]
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- P. Spranitz, et al. Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach. Angew. Chem. Int. Ed.2024, 63(42), e202410554. [URL: https://pubmed.ncbi.nlm.nih.gov/38989571/]
- S. Han, D. H. Kim. A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. Tetrahedron Lett.2004, 45 (16), 3045-3048. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7127116/]
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Application Notes and Protocols for the Large-Scale Synthesis of 1-(Oxetan-3-yl)ethan-1-amine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 1-(oxetan-3-yl)ethan-1-amine, a critical building block in modern medicinal chemistry. The oxetane motif is increasingly incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and lipophilicity.[1] This guide details a robust and scalable synthetic route, focusing on asymmetric reductive amination. It offers in-depth protocols, discusses the rationale behind experimental choices, and addresses key considerations for process optimization, safety, and analytical characterization, empowering researchers to confidently produce this valuable compound on a large scale.
Introduction: The Rising Importance of Oxetanes in Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged as a highly sought-after structural motif in drug discovery. Its unique physicochemical properties, including increased polarity and metabolic stability, make it an attractive surrogate for gem-dimethyl or carbonyl groups in lead optimization.[1] The incorporation of oxetanes can lead to improved pharmacokinetic profiles and enhanced biological activity. This compound, in particular, is a chiral amine that serves as a key intermediate for the synthesis of a wide range of pharmacologically active molecules. The development of a scalable and efficient synthesis for this compound is therefore of significant interest to the pharmaceutical industry.
Strategic Approach to Large-Scale Synthesis
The synthesis of chiral amines on an industrial scale presents several challenges, including cost-effectiveness, enantioselectivity, and process safety. For the large-scale production of this compound, a convergent synthetic strategy is most desirable. The key transformation is the stereoselective formation of the amine group. Several approaches can be considered:
-
Asymmetric Reductive Amination: This is a powerful and widely used method for the synthesis of chiral amines.[2] It involves the reaction of a ketone with an amine source in the presence of a chiral catalyst or auxiliary, followed by reduction of the resulting imine. This method offers high enantioselectivity and is amenable to scale-up.
-
Enzymatic Transamination: The use of transaminase enzymes offers a green and highly selective alternative for the synthesis of chiral amines.[3][4][5][6] These enzymes can convert a prochiral ketone to the corresponding amine with high enantiomeric excess.
-
Resolution of a Racemic Mixture: This classical approach involves the separation of enantiomers from a racemic mixture of the amine. While effective, it is often less economical on a large scale as it can result in the loss of up to 50% of the material unless an efficient racemization and recycling process for the unwanted enantiomer is implemented.
This guide will focus on asymmetric reductive amination as the primary strategy due to its versatility, high potential for optimization, and established use in industrial settings.
Proposed Large-Scale Synthesis of Chiral this compound
The proposed synthetic route commences with the readily available starting material, oxetan-3-ol, and proceeds through a two-step sequence: oxidation to 3-acetyloxetane followed by asymmetric reductive amination.
Synthesis of the Key Intermediate: 3-Acetyloxetane
The precursor ketone, 3-acetyloxetane, can be synthesized from oxetan-3-ol. While several oxidation methods exist, for large-scale production, a process that avoids hazardous reagents and is cost-effective is preferred. A patent for the synthesis of oxetanone highlights the importance of safe and scalable oxidation methods.[7]
Protocol: Oxidation of Oxetan-3-ol to 3-Acetyloxetane
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| Oxetan-3-ol | 74.08 | 1.12 | 1.0 kg | 13.5 |
| Dichloromethane (DCM) | 84.93 | 1.33 | 10 L | - |
| Pyridinium chlorochromate (PCC) | 215.56 | - | 3.2 kg | 14.85 |
| Celite® | - | - | 1.0 kg | - |
| Diethyl ether | 74.12 | 0.713 | 20 L | - |
| Anhydrous magnesium sulfate | 120.37 | - | 500 g | - |
Procedure:
-
To a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add a suspension of pyridinium chlorochromate (PCC) (3.2 kg, 14.85 mol) in dichloromethane (DCM) (10 L).
-
Cool the mixture to 0-5 °C using a circulating chiller.
-
Slowly add a solution of oxetan-3-ol (1.0 kg, 13.5 mol) in DCM (2 L) to the PCC suspension over 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 L) and filter the solid mass through a pad of Celite®.
-
Wash the filter cake with several portions of diethyl ether (3 x 2 L).
-
Combine the organic filtrates and wash successively with 1 M HCl (2 x 5 L), saturated NaHCO₃ solution (2 x 5 L), and brine (5 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-acetyloxetane.
-
Purify the crude product by vacuum distillation to obtain pure 3-acetyloxetane.
Expected Yield: 70-80%
Asymmetric Reductive Amination to (S)-1-(Oxetan-3-yl)ethan-1-amine
This pivotal step employs a chiral auxiliary, (R)-(+)-2-methyl-2-propanesulfinamide (Ellman's auxiliary), to induce stereoselectivity.[8] The resulting sulfinylimine is then diastereoselectively reduced, followed by acidic hydrolysis to yield the desired chiral amine.
Protocol: Asymmetric Synthesis of (S)-1-(Oxetan-3-yl)ethan-1-amine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| 3-Acetyloxetane | 100.12 | - | 1.0 kg | 10.0 |
| (R)-(+)-2-Methyl-2-propanesulfinamide | 121.21 | - | 1.21 kg | 10.0 |
| Titanium(IV) ethoxide | 228.11 | 1.11 | 2.5 L | 11.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | 20 L | - |
| Sodium borohydride (NaBH₄) | 37.83 | - | 454 g | 12.0 |
| Methanol, anhydrous | 32.04 | 0.792 | 10 L | - |
| Hydrochloric acid (4 M in 1,4-dioxane) | 36.46 | - | 5 L | 20.0 |
| Diethyl ether | 74.12 | 0.713 | 30 L | - |
| Sodium hydroxide (2 M aqueous solution) | 40.00 | - | ~15 L | - |
Procedure:
-
Imine Formation:
-
To a 50 L jacketed glass reactor under a nitrogen atmosphere, add anhydrous THF (10 L), 3-acetyloxetane (1.0 kg, 10.0 mol), and (R)-(+)-2-methyl-2-propanesulfinamide (1.21 kg, 10.0 mol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add titanium(IV) ethoxide (2.5 L, 11.0 mol) dropwise over 30 minutes.
-
Heat the reaction mixture to 60-65 °C and stir for 12-16 hours. Monitor the formation of the sulfinylimine by TLC or LC-MS.
-
-
Diastereoselective Reduction:
-
Cool the reaction mixture to -40 °C.
-
In a separate vessel, prepare a solution of sodium borohydride (454 g, 12.0 mol) in anhydrous methanol (5 L) and cool it to -40 °C.
-
Slowly add the cold sodium borohydride solution to the reaction mixture over 2-3 hours, maintaining the internal temperature below -35 °C.
-
Stir the reaction mixture at -40 °C for an additional 4-6 hours. Monitor the reduction by TLC or LC-MS.
-
-
Work-up and Auxiliary Cleavage:
-
Slowly quench the reaction by adding methanol (2 L) at -40 °C, followed by the slow addition of water (5 L).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF (3 x 2 L).
-
Concentrate the combined filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (15 L) and add 4 M HCl in 1,4-dioxane (5 L) at 0 °C.
-
Stir the mixture at room temperature for 4-6 hours to effect the cleavage of the sulfinyl group. Monitor by TLC or LC-MS.
-
Filter the resulting precipitate (the hydrochloride salt of the desired amine) and wash with cold diethyl ether (3 x 2 L).
-
-
Isolation of the Free Amine:
-
Suspend the hydrochloride salt in a mixture of water (10 L) and diethyl ether (10 L).
-
Cool the mixture to 0-5 °C and slowly add 2 M aqueous sodium hydroxide until the pH of the aqueous layer is >12.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 5 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-(oxetan-3-yl)ethan-1-amine.
-
Expected Yield: 60-70% Expected Enantiomeric Excess: >98%
Process Optimization and Troubleshooting
For a successful and efficient large-scale synthesis, several parameters should be carefully controlled and optimized.
| Parameter | Rationale and Optimization | Potential Issues & Troubleshooting |
| Reaction Temperature | The formation of the imine is typically favored at elevated temperatures, while the diastereoselective reduction requires low temperatures to maximize stereocontrol. Precise temperature control is crucial. | Low Conversion in Imine Formation: Increase reaction time or temperature slightly. Ensure anhydrous conditions. Poor Diastereoselectivity: Ensure the reduction is carried out at the specified low temperature. Slow addition of the reducing agent is critical. |
| Reagent Stoichiometry | The stoichiometry of the chiral auxiliary and reducing agent should be carefully optimized to ensure complete conversion and high selectivity while minimizing costs. | Incomplete Reaction: Use a slight excess of the chiral auxiliary and reducing agent. Side Product Formation: Avoid a large excess of the reducing agent. |
| Solvent Choice | Anhydrous solvents are essential for both the imine formation (to avoid hydrolysis) and the reduction (to prevent quenching of the borohydride). THF is a good choice for its ability to dissolve the reagents and its suitable boiling point. | Low Yields: Ensure all solvents are rigorously dried before use. |
| Work-up Procedure | The quenching and work-up steps should be performed carefully to avoid emulsions and to ensure efficient extraction of the product. | Emulsion Formation: Addition of brine during extraction can help break emulsions. Product Loss during Extraction: Perform multiple extractions with smaller volumes of solvent. |
Analytical Characterization
The identity and purity of the final product, this compound, must be confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a quartet for the methine proton adjacent to the nitrogen, a doublet for the methyl group, and multiplets for the oxetane ring protons. The integration of these signals should correspond to the expected number of protons.
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. Characteristic shifts for the carbons of the oxetane ring and the chiral center would be expected.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Chiral HPLC: This is essential to determine the enantiomeric excess (e.e.) of the final product. A suitable chiral column (e.g., Chiralcel OD-H) and mobile phase must be used to separate the two enantiomers.
-
Purity Analysis: Reverse-phase HPLC with a suitable column (e.g., C18) and mobile phase can be used to determine the chemical purity of the product.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak [M+H]⁺ for this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹) and C-O-C stretching of the oxetane ring would be expected.
Safety and Handling
Large-scale synthesis requires strict adherence to safety protocols.
-
Reagent Handling:
-
Titanium(IV) ethoxide: This reagent is moisture-sensitive and will react exothermically with water. Handle under a nitrogen atmosphere.
-
Sodium borohydride: This is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated area away from ignition sources.
-
Hydrochloric acid in dioxane: This is a corrosive reagent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
-
Reaction Conditions:
-
The reduction step is performed at low temperatures and involves the use of a flammable solvent (methanol). Ensure the reactor is properly grounded to prevent static discharge.
-
The quenching of the reaction with water will generate hydrogen gas. Ensure adequate ventilation.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coats, and chemical-resistant gloves.
-
Emergency Procedures: Be familiar with the location and operation of safety showers, eyewashes, and fire extinguishers. Have a spill kit readily available.
Visualizing the Workflow
Synthetic Workflow Diagram
Caption: Synthetic workflow for the large-scale production of (S)-1-(oxetan-3-yl)ethan-1-amine.
Quality Control Logic Diagram
Caption: Quality control workflow for the final product analysis.
Conclusion
The large-scale synthesis of this compound is a critical enabling technology for the advancement of drug discovery programs. The asymmetric reductive amination approach detailed in this guide provides a robust and scalable route to this valuable chiral building block. By carefully controlling reaction parameters, implementing rigorous safety protocols, and employing comprehensive analytical techniques, researchers and drug development professionals can confidently produce high-quality this compound for their research and development needs.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-engineering of an amine transaminase for the stereoselective synthesis of a pharmaceutically relevant bicyclic amine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103694201B - Synthesis method of oxetanone - Google Patents [patents.google.com]
- 8. キラル補助剤 [sigmaaldrich.com]
Topic: A Comprehensive Guide to the Analytical Characterization of 1-(oxetan-3-yl)ethan-1-amine
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: 1-(oxetan-3-yl)ethan-1-amine is a valuable building block in modern medicinal chemistry. The incorporation of the oxetane motif can improve key physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while reducing lipophilicity.[1] Its structure, featuring a chiral center and a primary amine, necessitates a multi-faceted analytical approach to ensure identity, purity, and stereochemical integrity. This guide provides a detailed framework of validated analytical methods for the comprehensive characterization of this compound, moving beyond simple protocols to explain the scientific rationale behind methodological choices.
Introduction and Analytical Strategy
The unique structure of this compound—a strained four-membered ether ring coupled with a stereogenic aminoethyl side chain—presents specific analytical challenges. The oxetane ring offers a polar, hydrogen-bond accepting feature, while the primary amine provides a basic handle that influences chromatographic behavior.[1] The presence of a single chiral center means that control and verification of enantiomeric purity are critical for its application in pharmaceutical development, where stereoisomers can have vastly different pharmacological and toxicological profiles.
A robust analytical workflow must therefore confirm the molecular structure, quantify impurities, and determine the enantiomeric excess. This note details protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), purity determination by both Gas and Liquid Chromatography, and chiral separation by High-Performance Liquid Chromatography (HPLC).
Figure 1: A comprehensive analytical workflow for the characterization of this compound.
Physicochemical & Structural Properties
A summary of the fundamental properties of the target compound is essential before commencing analysis.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 1544892-89-8 | [2] |
| Molecular Formula | C₅H₁₁NO | [3] |
| Molecular Weight | 101.15 g/mol | [2] |
| Monoisotopic Mass | 101.08406 Da | [3] |
| Predicted XLogP | -0.4 | [3] |
Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for unambiguous structure elucidation. For this compound, ¹H NMR confirms the presence and connectivity of all non-exchangeable protons, while ¹³C NMR verifies the carbon skeleton. The chemical shifts and coupling constants are highly sensitive to the strained oxetane ring environment.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the amine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). If using D₂O, the amine protons (NH₂) will exchange and their signal will disappear, which can be a useful diagnostic tool.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Data Interpretation: Predicted Spectral Data
The following tables outline the expected NMR signals. These predictions are based on the analysis of structurally related oxetane compounds found in the literature.[4][5]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| CH₃ | ~1.1-1.3 | Doublet (d) | 3H | ~6.5 Hz |
| NH₂ | ~1.5-2.5 | Broad Singlet (br s) | 2H | N/A |
| Oxetane-CH | ~3.0-3.4 | Multiplet (m) | 1H | N/A |
| C H-NH₂ | ~3.2-3.6 | Quartet (q) or Multiplet (m) | 1H | ~6.5 Hz |
| Oxetane-CH₂ | ~4.4-4.8 | Multiplet (m) | 4H | N/A |
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C H₃ | ~18-22 |
| Oxetane-C H | ~38-42 |
| C H-NH₂ | ~50-55 |
| Oxetane-C H₂ | ~75-79 |
Method 2: Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for this polar amine, as it is a soft ionization technique that typically yields a strong signal for the protonated molecular ion [M+H]⁺.
Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50). A small amount of formic acid (0.1%) can be added to promote protonation.
-
Instrumentation: Use a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Acquisition Parameters:
-
Mode: Positive ion.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Data Interpretation: Expected Ions
The primary goal is to observe the protonated molecular ion. Data from chemical databases predict several common adducts.[3]
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ion Species | Calculated m/z |
|---|---|
| [M+H]⁺ | 102.09134 |
| [M+Na]⁺ | 124.07328 |
| [M+K]⁺ | 140.04722 |
Method 3: Chromatographic Purity Assessment
Protocol: Reverse-Phase HPLC (RP-HPLC)
Expertise & Causality: RP-HPLC is a cornerstone of purity analysis. However, this compound lacks a strong UV chromophore, making detection by standard UV-Vis detectors challenging. Therefore, a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) is required. The primary amine necessitates an acidic modifier in the mobile phase to ensure good peak shape by preventing interaction with residual silanols on the stationary phase.
-
Instrumentation: HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) and a universal detector (CAD or ELSD preferred).
-
Sample Preparation: Dissolve the sample in the mobile phase A at a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
-
Trustworthiness: The protocol is self-validating by running a blank (mobile phase) injection to identify system peaks and by calculating the area percentage of the main peak relative to all other peaks to determine purity.
Protocol: Gas Chromatography (GC)
Expertise & Causality: Due to its relatively low molecular weight and expected volatility, GC is an excellent orthogonal technique for purity assessment. It is particularly effective for identifying non-polar or volatile impurities that may not be well-retained in RP-HPLC. A Flame Ionization Detector (FID) provides excellent sensitivity for carbon-containing analytes. A mid-polarity column is chosen to provide good resolution for the polar amine.[6]
-
Instrumentation: GC system with a capillary column (e.g., DB-624 or equivalent 6% cyanopropylphenyl phase, 30 m x 0.25 mm, 1.4 µm) and an FID detector.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane or Methanol) at ~1 mg/mL.
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Carrier Gas: Helium or Hydrogen at a constant flow of ~1.5 mL/min.
-
Oven Program: Start at 60 °C, hold for 2 min, ramp to 240 °C at 15 °C/min, hold for 5 min.
-
Detector Temperature: 280 °C.
-
Method 4: Chiral Purity and Enantiomeric Separation
Expertise & Causality: As a chiral compound, determining the enantiomeric excess (ee) is mandatory. This is achieved using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are highly effective for separating a wide range of chiral amines.[7][8] Normal-phase chromatography typically provides better selectivity for this application.
Figure 2: Workflow for determining enantiomeric excess using chiral HPLC.
Protocol: Chiral HPLC
-
Instrumentation: HPLC system with a UV detector (210-220 nm for end-on absorbance) and a polysaccharide-based CSP (e.g., Lux® Cellulose-1 or CHIRALPAK® IA).
-
Sample Preparation: Dissolve the sample in the mobile phase at ~0.5 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v). Note: The diethylamine is a basic additive used to improve peak shape and reduce analysis time.
-
Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
-
Trustworthiness: The method is validated by first injecting a racemic standard to confirm the separation of the two enantiomers and identify their respective retention times. The test sample is then analyzed to quantify the area of each enantiomer peak.
Method 5: Elemental Analysis
Expertise & Causality: Elemental analysis provides a fundamental confirmation of the compound's empirical formula by measuring the mass percentages of Carbon, Hydrogen, and Nitrogen. This orthogonal technique complements mass spectrometry and serves as a final check on purity and identity.
Protocol: CHN Analysis
-
Sample Preparation: Submit a pure, dry sample (~2-3 mg) to a dedicated elemental analysis service.
-
Data Interpretation: Compare the experimentally determined percentages with the theoretical values.
Table 4: Theoretical Elemental Composition for C₅H₁₁NO
| Element | Theoretical Mass % |
|---|---|
| Carbon (C) | 59.37% |
| Hydrogen (H) | 10.96% |
| Nitrogen (N) | 13.85% |
A result within ±0.4% of the theoretical values is generally considered acceptable and confirms the elemental composition.
Conclusion
The analytical characterization of this compound requires a suite of orthogonal techniques. NMR and MS are indispensable for structural confirmation. A combination of RP-HPLC and GC provides a comprehensive assessment of chemical purity, while specialized chiral HPLC is essential for determining stereochemical integrity. Together, these methods provide the rigorous data package required for the confident use of this building block in research and drug development.
References
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PubChem. 1-(Oxetan-3-yl)ethan-1-one. National Center for Biotechnology Information. [Link]
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PubChem. 1-(Oxolan-3-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]
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PubChemLite. This compound. [Link]
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Burkhard, J. A., et al. (2010). Chemical Space Exploration of Oxetanes. Molecules, 15(7), 4877-4888. [Link]
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Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). RSC Advances, 10(64), 39054-39076. [Link]
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Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(9), 165. [Link]
- Google Patents. CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin.
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Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]
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Application Note: A Guide to the Purification of 1-(oxetan-3-yl)ethan-1-amine for Pharmaceutical Research and Development
Abstract
1-(oxetan-3-yl)ethan-1-amine is a valuable chiral building block in modern medicinal chemistry. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups, often improving metabolic stability, aqueous solubility, and cell permeability of drug candidates.[1] As a chiral primary amine, the stereochemistry of this fragment is critical for its interaction with biological targets, making the isolation of single enantiomers essential for drug development programs.[2][3] This guide provides a comprehensive overview of robust purification strategies for both bulk, achiral purification and high-resolution enantiomeric separation of this compound. We present detailed, field-proven protocols for researchers, chemists, and drug development professionals, focusing on the causality behind experimental choices to ensure reproducible, high-purity outcomes.
Compound Profile and Strategic Considerations
Before selecting a purification strategy, it is crucial to understand the physicochemical properties of the target compound and the likely impurity profile derived from its synthesis.
1.1. Physicochemical Properties
The properties of this compound dictate the appropriate handling and purification techniques.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | [4] |
| Molecular Weight | 101.15 g/mol | [4] |
| InChIKey | YXKNHHVCEJACHK-UHFFFAOYSA-N | [4] |
| Predicted XlogP | -0.4 | [4] |
| Key Feature | Chiral primary amine with a strained oxetane ring | [1] |
The low XlogP value indicates high polarity, and the primary amine group provides a basic handle that is central to several purification methods. The strained oxetane ring necessitates caution with harsh acidic or high-temperature conditions that could lead to ring-opening or degradation.[5]
1.2. Typical Impurity Profile
The most common synthetic route to this compound is the reductive amination of 1-(oxetan-3-yl)ethan-1-one.[6] This process can introduce a predictable set of impurities.
| Impurity | Structure | Source / Reason | Removal Strategy |
| Starting Ketone | 1-(oxetan-3-yl)ethan-1-one | Incomplete reaction | Acid-base extraction, Chromatography, Distillation |
| Side-Product Alcohol | 1-(oxetan-3-yl)ethan-1-ol | Reduction of the starting ketone | Acid-base extraction, Chromatography |
| Reductant Byproducts | e.g., Borate salts | From reagents like NaBH₃CN or NaBH(OAc)₃ | Aqueous workup, Acid-base extraction |
| Solvent Residue | e.g., THF, Methanol | Reaction/workup solvents | Distillation, Evaporation under vacuum |
General Purification Workflow
A multi-step approach is typically required to achieve high chemical and enantiomeric purity. The workflow begins with a bulk purification step to remove major impurities, followed by a high-resolution technique for enantiomeric separation, and concludes with rigorous analytical validation.
Caption: General workflow for the purification of this compound.
PART 1: Bulk Purification of Crude Material (Achiral Methods)
The initial goal is to remove process-related impurities and isolate the racemic amine with high chemical purity (>95%). The choice of method depends on the nature of the impurities.
Decision Framework for Bulk Purification
Caption: Decision tree for selecting an appropriate bulk purification method.
Protocol 1.1: Purification via Reversible Salt Formation
This classic acid-base chemistry is highly effective for separating basic amines from neutral or acidic impurities. The strategy involves protonating the amine with an acid to form a polar salt, which is soluble in aqueous media, while non-basic impurities are washed away with an organic solvent. The pure amine is then recovered by basification.[7][8]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude amine (1.0 eq) in a suitable organic solvent, such as diethyl ether or ethyl acetate (10 mL per gram of crude material).
-
Acidification & Salt Precipitation: While stirring vigorously, add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise until the pH of the mixture becomes acidic (test with moist pH paper). The hydrochloride salt of the amine will precipitate as a white solid. The formation of oxalate salts is also a viable alternative.[9]
-
Isolation of Salt: Collect the precipitated amine salt by vacuum filtration. Wash the solid cake thoroughly with the organic solvent (e.g., diethyl ether) to remove any remaining neutral impurities.
-
Liberation of Free Amine: Suspend the collected salt in a biphasic mixture of fresh organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 2 M NaOH solution). Stir until all the solid has dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. The purified free amine will be in the organic layer. Separate the layers and extract the aqueous layer one more time with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified racemic amine.
Causality: This method leverages the dramatic change in polarity and solubility upon protonation of the amine. The resulting salt is insoluble in common organic solvents but soluble in water, allowing for a clean separation from non-basic, organic-soluble impurities like the starting ketone or side-product alcohol.
Protocol 1.2: Vacuum Distillation
Distillation is effective for removing non-volatile impurities (like inorganic salts) or highly volatile substances (like residual solvents).[10] Due to the amine's susceptibility to oxidation at high temperatures, vacuum distillation is mandatory.[11]
Step-by-Step Methodology:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Charge the Flask: Add the crude amine to the distillation flask along with a magnetic stir bar or boiling chips.
-
Apply Vacuum: Gradually apply vacuum to the system. A pressure of <10 mmHg is recommended to significantly lower the boiling point.
-
Heating: Gently heat the distillation flask in an oil bath.
-
Collection: Collect the fraction that distills at a constant temperature. Amines often oxidize and turn yellow upon heating; the distilled product should be colorless.[11]
-
Termination: Once the distillation is complete, cool the system to room temperature before releasing the vacuum.
Causality: By reducing the applied pressure, the boiling point of the liquid is lowered, preventing thermal degradation of the oxetane ring and minimizing oxidation of the amine functionality. This method is particularly useful if the impurities have boiling points that differ by at least 25 °C from the product. Note that standard distillation will not separate enantiomers.[12]
Protocol 1.3: Achiral Flash Column Chromatography
When impurities are structurally similar to the product, chromatography is the most powerful purification tool. However, the basicity of amines presents a challenge on standard, acidic silica gel, often leading to poor peak shape and irreversible binding.[13] This can be overcome by modifying the mobile phase or using a different stationary phase.[14]
Step-by-Step Methodology:
-
Stationary Phase Selection: Use standard silica gel (40-63 µm).
-
Mobile Phase Preparation: Prepare a solvent system of hexane and ethyl acetate. Crucially, add a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase (typically 0.1-1% v/v). A common starting gradient is 0% to 50% ethyl acetate in hexane, with 0.5% TEA throughout.
-
Column Packing & Equilibration: Pack the column with silica gel and equilibrate with the initial mobile phase until the baseline is stable and the eluent is basic.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and load it onto the column.
-
Elution and Fraction Collection: Run the gradient and collect fractions. Monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The residual triethylamine is volatile and will be removed during this step.
Causality: The added basic modifier (triethylamine) neutralizes the acidic silanol groups on the silica surface.[14] This prevents the target amine from binding ionically to the stationary phase, resulting in symmetrical peaks and efficient elution.
PART 2: Enantiomeric Separation of Racemic Amine (Chiral Methods)
Once the amine is chemically pure, the next critical step is to separate the two enantiomers. Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) are the industry-standard techniques.[2][15]
Protocol 2.1: Chiral Supercritical Fluid Chromatography (SFC)
SFC is often the method of choice for chiral separations due to its high speed, efficiency, and reduced use of organic solvents, making it a "greener" technology.[16][] Polysaccharide-based CSPs are highly effective for resolving a wide range of racemates, including primary amines.[2]
Step-by-Step Methodology:
-
Column Screening: Screen a set of polysaccharide-based CSPs. Columns like Chiralpak® IA, IB, and IC are excellent starting points.
-
Mobile Phase: The mobile phase in SFC consists of supercritical CO₂ as the main component and an alcohol modifier (e.g., methanol, ethanol, or isopropanol).
-
Additive Selection: Add a basic modifier to the alcohol co-solvent to improve peak shape and selectivity. Isopropylamine or diethylamine (DEA) at a concentration of 0.1-0.5% are highly effective for primary amines.[18]
-
Initial Screening Conditions:
-
Columns: Chiralpak IA, IB, IC (e.g., 100 x 4.6 mm, 5 µm)
-
Mobile Phase: CO₂ / Methanol with 0.2% Isopropylamine
-
Gradient: 5% to 40% Methanol over 5 minutes
-
Flow Rate: 3-4 mL/min
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
-
Optimization: Based on the screening results, select the column that provides the best separation. Optimize the gradient slope, modifier choice, and additive concentration to maximize resolution.
-
Preparative Scale-Up: Once an optimized analytical method is established, scale up to a preparative column to isolate the individual enantiomers.
Causality: The chiral stationary phase contains chiral selectors that form transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have different binding energies, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation. The basic additive ensures the amine is in its free base form and improves interactions with the CSP.[18]
Protocol 2.2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely accessible alternative to SFC. For primary amines, polysaccharide-based CSPs are typically used under normal phase conditions.[3]
Step-by-Step Methodology:
-
Column Selection: As with SFC, polysaccharide-derived CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD) are highly recommended.
-
Mobile Phase: A typical mobile phase consists of a non-polar solvent like hexane or heptane and an alcohol modifier (e.g., isopropanol or ethanol).
-
Additive Selection: The addition of a basic modifier is critical. Add 0.1-0.2% (v/v) of diethylamine (DEA) or butylamine to the mobile phase.[2]
-
Exemplary Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane / Isopropanol (90:10 v/v) with 0.1% DEA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | 25 °C |
-
Optimization: Adjust the ratio of hexane to alcohol. Increasing the alcohol content generally decreases retention time. The choice and concentration of the basic additive can also be fine-tuned to improve resolution.
Causality: In normal phase chromatography, enantiomeric recognition is governed by a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral stationary phase.[19] The basic additive prevents interactions with residual acidic silanols on the silica support, ensuring sharp, well-defined peaks.[2]
PART 3: Purity and Enantiopurity Analysis
Rigorous analysis is required to confirm the chemical purity and enantiomeric excess of the final product.
Protocol 3.1: Purity Assessment by GC-MS
Gas chromatography-mass spectrometry is an excellent tool for assessing chemical purity and identifying volatile impurities. Primary amines can exhibit poor peak shape on standard GC columns, so derivatization is often recommended.[20]
Step-by-Step Methodology:
-
Derivatization (Optional but Recommended): In a vial, dissolve a small sample of the amine in a suitable solvent (e.g., dichloromethane). Add an excess of a derivatizing agent such as trifluoroacetic anhydride (TFAA) and let it react for 15 minutes. This converts the polar amine into a more volatile and less interactive trifluoroacetamide.[20]
-
GC Conditions:
-
MS Detection: Use Electron Impact (EI) ionization. The mass spectrum will confirm the identity of the product and any impurities.
Protocol 3.2: Purity Assessment by NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structural integrity of the purified amine and ensuring the absence of impurities.
-
¹H NMR: Check for the characteristic signals of the this compound structure. The integration of signals should correspond to the expected proton counts. The absence of signals from the starting ketone or side-product alcohol confirms purity.
-
¹³C NMR: Confirm the presence of the expected number of carbon signals.
Protocol 3.3: Determination of Enantiomeric Excess (ee%)
The analytical chiral SFC or HPLC methods developed in Part 2 are used to determine the enantiomeric purity of the isolated fractions.
-
Analysis: Inject a dilute solution of the purified enantiomer onto the chiral column using the optimized analytical method.
-
Calculation: Record the peak areas for both the major enantiomer (A_major) and the minor enantiomer (A_minor). Calculate the enantiomeric excess using the following formula:
ee% = [(A_major - A_minor) / (A_major + A_minor)] x 100
A successful purification should yield an ee% of >99%.
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-
El-Kassem, T., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
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Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
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Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
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Tahara, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL. [Link]
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Kusch, P., et al. (2006). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A. [Link]
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Parlow, J. J., et al. (1997). Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. Tetrahedron Letters. [Link]
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Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
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Kusch, P., et al. (2007). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A. [Link]
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Berger, T. (n.d.). Column Technology for Achiral SFC Separations. Chromatography Today. [Link]
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Ali, I., et al. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Martinez, C., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link]
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MDPI. (n.d.). Chemical Space Exploration of Oxetanes. [Link]
-
Martinez, C., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]
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role of oxetanes in improving drug properties like solubility and metabolic stability
Abstract
A significant hurdle in drug discovery is the optimization of a candidate's physicochemical and pharmacokinetic properties. Poor aqueous solubility and low metabolic stability are primary reasons for the failure of promising compounds. This guide details the use of the oxetane moiety as a strategic tool in medicinal chemistry to overcome these challenges. We will delve into the mechanisms by which oxetanes improve drug-like properties, offer detailed protocols for their synthesis and evaluation, and provide a framework for their rational incorporation into drug design.
Introduction: The Rise of Oxetanes in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has become an increasingly important structural motif in modern drug discovery.[1][2] Initially viewed with caution due to perceived ring strain, oxetanes have proven to be stable under physiological conditions and offer significant advantages in tuning a molecule's properties.[3] Their compact, polar, and three-dimensional nature allows for the improvement of aqueous solubility, metabolic stability, and other key characteristics that are critical for a successful drug candidate.[4][5][6]
Oxetanes are often employed as bioisosteres, which are substituents or groups with similar chemical or physical properties that produce comparable biological effects. They have been successfully used as replacements for gem-dimethyl groups and carbonyl moieties, often leading to superior drug-like properties.[3][6]
The Rationale Behind Oxetane-Driven Property Improvements
The beneficial effects of incorporating an oxetane ring are a direct result of its unique structural and electronic features.
Enhancing Aqueous Solubility
Poor solubility can severely limit a drug's absorption and bioavailability.[6] Oxetanes can address this issue in several ways:
-
Increased Polarity: The oxygen atom within the oxetane ring introduces polarity, which can significantly increase a compound's affinity for water.[7] This often leads to a desirable decrease in lipophilicity (LogP).[5][8]
-
Disruption of Crystal Packing: The rigid, non-planar structure of the oxetane can interfere with the formation of a stable crystal lattice.[8] This disruption of intermolecular forces makes it easier for the compound to dissolve in aqueous media.
-
Hydrogen Bond Acceptor: The oxetane oxygen can act as a hydrogen bond acceptor, further promoting interactions with water molecules.[7]
Studies have shown that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[8][9][10]
Improving Metabolic Stability
Rapid metabolism, often mediated by cytochrome P450 (CYP) enzymes, can lead to a short drug half-life and the generation of unwanted metabolites.[11] Oxetanes can enhance metabolic stability through the following mechanisms:
-
Blocking Metabolic "Soft Spots": When installed near a metabolically vulnerable site, the oxetane ring can act as a shield, sterically hindering the approach of metabolic enzymes.[4][11] This is a common strategy to prevent the oxidation of adjacent C-H bonds.[3]
-
Increased Stability: The oxetane ring itself is generally more resistant to metabolic degradation compared to other common functional groups.[6][11]
-
Redirecting Metabolism: The presence of an oxetane can sometimes redirect metabolic pathways away from CYP enzymes and towards other routes like microsomal epoxide hydrolase (mEH), which may reduce the risk of drug-drug interactions.[1][12]
Key Experimental Protocols
The successful implementation of oxetane-based strategies requires robust synthetic methods and reliable assays for property evaluation.
Protocol 1: Synthesis of an Oxetane-Containing Intermediate
This protocol outlines a general method for the synthesis of 3-aminooxetane derivatives, which are common building blocks in drug discovery.
Materials:
-
Oxetan-3-one
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
Dissolve oxetan-3-one (1.0 eq) and the desired amine (1.1 eq) in DCE.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir for 1 hour at room temperature to form the enamine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via silica gel chromatography to obtain the desired 3-aminooxetane.
Rationale: This reductive amination is a widely used and efficient method for forming C-N bonds. The use of a mild reducing agent like sodium triacetoxyborohydride is compatible with the oxetane ring.
Protocol 2: Equilibrium Solubility "Shake-Flask" Method
The saturation shake-flask (SSF) method is considered the gold standard for determining equilibrium solubility.[13]
Materials:
-
Test compound (solid form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
HPLC or LC-MS/MS system for quantification[14]
Procedure:
-
Add an excess amount of the solid test compound to a vial containing a known volume of PBS (pH 7.4).[14] The presence of undissolved solid is crucial.
-
Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[13]
-
After incubation, separate the undissolved solid from the solution by centrifugation or filtration.[13] This step is critical for accurate results.
-
Carefully collect an aliquot of the clear supernatant.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC or LC-MS/MS method.[14]
Self-Validation: The protocol's reliability is ensured by using an excess of solid material and allowing sufficient time to reach equilibrium. The use of a validated analytical method for quantification provides accuracy.
Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is a standard method to assess a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[15][16]
Materials:
-
Test compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (cofactor)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis[17]
Procedure:
-
Prepare a stock solution of the test compound (e.g., in DMSO) and dilute it to the final incubation concentration (typically 1 µM) in phosphate buffer.[17]
-
Pre-warm the HLM, buffer, and test compound solution to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the HLM and test compound mixture. A control incubation without NADPH should be run in parallel.[16]
-
Incubate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[16]
-
Immediately stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard.[15]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[15]
Rationale: HLMs are a rich source of drug-metabolizing enzymes. By measuring the disappearance of the parent compound over time in the presence of the necessary cofactor (NADPH), we can quantify its metabolic stability.[17][18]
Summarizing the Impact: Data Presentation
The benefits of incorporating an oxetane should be quantified and compared to the parent molecule or other analogs.
| Parameter | Parent Compound (e.g., R = gem-dimethyl) | Oxetane Analog | Improvement |
| Aqueous Solubility (µM) at pH 7.4 | 12 | 150 | 12.5x |
| LogP | 3.8 | 2.5 | - |
| HLM Intrinsic Clearance (µL/min/mg) | 150 | 25 | 6x |
| HLM Half-life (min) | 9 | 55 | 6.1x |
This table presents hypothetical data for illustrative purposes.
Visualizing Key Concepts and Workflows
Caption: Addressing drug development challenges with oxetane incorporation.
Caption: Workflow for the equilibrium shake-flask solubility assay.
Conclusion
The oxetane ring has transitioned from a chemical curiosity to a valuable tool in the medicinal chemist's arsenal.[3] Its ability to concurrently improve aqueous solubility and metabolic stability makes it an attractive motif for optimizing lead compounds.[4][9][19] The protocols and principles outlined in this application note provide a practical guide for the rational application of oxetanes in drug discovery programs, ultimately aiming to reduce attrition rates and accelerate the delivery of new therapeutics.
References
- Oxetanes in Drug Discovery Campaigns. (2023). National Institutes of Health (NIH).
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.
- Synthetic oxetanes in drug discovery: where are we in 2025? (n.d.). Taylor & Francis Online.
- 3-Oxetanone: A Modern Bioisostere to Enhance Drug-like Properties. (2025). BenchChem.
- The Oxetane Advantage: A Comparative Analysis of Metabolic Stability in Drug Discovery. (2025). BenchChem.
- de la Fuente, D. A., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications.
- Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2025). ResearchGate.
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Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central (PMC). Available from: [Link]
- Oxetanes in Drug Discovery. (n.d.). PharmaBlock.
- Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (n.d.).
- Stepan, A. F., Karki, K., & Damm, W. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. National Institutes of Health (NIH).
- Application of Bioisosteres in Drug Design. (2012).
- Equilibrium Solubility Assays Protocol. (n.d.). AxisPharm.
- Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io.
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). eCampusOntario Pressbooks.
- Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. PubMed.
- Kondovych, S. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.
- Summary of solubility measurement protocols of each company before harmonization. (n.d.). ResearchGate.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- metabolic stability in liver microsomes. (n.d.). Mercell.
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications.
- Solubility Assessment Service. (n.d.). Creative Biolabs.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments.
- Microsomal Stability. (n.d.). Cyprotex.
- Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed.
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Application Note: Strategies for the Enantioselective Synthesis of (1S)-1-(Oxetan-3-yl)ethanamine
Introduction
The confluence of chiral amines and strained heterocyclic systems represents a powerful strategy in modern medicinal chemistry. Chiral amines are a cornerstone of pharmaceuticals, with over 80% of drugs containing at least one amine functional group.[1] The specific stereochemistry of these amines is often critical for therapeutic efficacy and safety. Concurrently, the oxetane ring has emerged as a highly valued structural motif. Its unique properties—acting as a "polar non-polar" surrogate for gem-dimethyl or carbonyl groups—can significantly improve key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, without introducing excessive molecular weight.[2]
This application note provides a detailed guide for researchers and drug development professionals on robust and scalable synthetic routes to (1S)-1-(oxetan-3-yl)ethanamine, a valuable chiral building block that combines these two privileged scaffolds. We will explore and compare three primary strategies: biocatalytic asymmetric reductive amination, diastereoselective synthesis using a chiral auxiliary, and classical resolution of a racemic mixture. Each section includes an explanation of the underlying chemical principles, detailed experimental protocols, and expert insights to guide laboratory execution.
Retrosynthetic Analysis and Strategic Overview
The most direct and convergent approach to the target molecule involves the formation of the chiral amine center on a pre-existing oxetane core. Our retrosynthetic analysis identifies the prochiral ketone, 1-(oxetan-3-yl)ethan-1-one, as the key intermediate. This allows for the application of powerful asymmetric methods to construct the target stereocenter.
Caption: Workflow for transaminase-mediated asymmetric amination.
Protocol 1: Transaminase-Mediated Synthesis
Objective: To synthesize (1S)-1-(oxetan-3-yl)ethanamine from 1-(oxetan-3-yl)ethan-1-one with high enantiomeric excess.
Materials:
-
1-(Oxetan-3-yl)ethan-1-one (1.0 equiv)
-
Screening kit of (R)-selective transaminases (e.g., ATA-117 or engineered variants) [3]* Pyridoxal 5'-phosphate (PLP) (1 mM)
-
Isopropylamine (5-10 equiv) or L-Alanine with a coupled lactate dehydrogenase (LDH) system for byproduct removal
-
Potassium phosphate buffer (100 mM, pH 8.5)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Enzyme Solution Preparation: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 8.5) containing PLP (1 mM). Add the selected transaminase enzyme to the recommended concentration (e.g., 2-10 mg/mL).
-
Substrate Addition: Dissolve 1-(oxetan-3-yl)ethan-1-one in a minimal amount of DMSO (typically 5-10% v/v of the total reaction volume) and add it to the enzyme solution.
-
Reaction Initiation: Add the amine donor (e.g., isopropylamine) to the mixture. If using a co-enzyme regeneration system, add all components at this time.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 35°C) for 16-24 hours. Monitor the reaction progress by HPLC or GC analysis for ketone consumption and amine formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Adjust the pH to >10 with 1 M NaOH. Extract the product with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by silica gel chromatography or distillation if necessary.
-
Chiral Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.
| Parameter | Typical Value | Rationale |
| Enzyme Loading | 1-5% (w/w) | Balances reaction rate with cost. Higher loading may be needed for less active substrates. |
| Substrate Conc. | 50-150 mM | Higher concentrations are more process-efficient but can lead to substrate/product inhibition. |
| pH | 8.0 - 9.0 | Optimal range for most transaminase activity and stability. |
| Temperature | 30 - 45 °C | Enhances reaction rate, but temperatures >50°C can lead to enzyme denaturation. |
| Expected Yield | >85% | Dependent on reaction equilibrium and enzyme activity. |
| Expected e.e. | >99% | A key advantage of biocatalysis is its exceptional enantioselectivity. [4] |
Strategy 2: Diastereoselective Synthesis via a Chiral Auxiliary
The use of a recoverable chiral auxiliary is a classic, powerful, and reliable method for controlling stereochemistry. [5]For the synthesis of chiral amines, Ellman's tert-butanesulfinamide is particularly effective and widely used on both laboratory and industrial scales. [1]The strategy involves the condensation of the auxiliary with a ketone, followed by a diastereoselective nucleophilic addition, and finally, cleavage of the auxiliary.
This route advantageously starts from oxetan-3-one, which is more accessible than its 3-acetyl counterpart. [6][7]
Caption: Synthesis of the target amine using a chiral sulfinamide auxiliary.
Protocol 2: Ellman's Auxiliary-Mediated Synthesis
Objective: To synthesize (1S)-1-(oxetan-3-yl)ethanamine via a diastereoselective addition to a chiral N-sulfinyl imine.
Materials:
-
Oxetan-3-one
-
(R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary) * Titanium (IV) ethoxide (Ti(OEt)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Methylmagnesium bromide (MeMgBr, 3.0 M in ether)
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step A: Formation of Chiral N-Sulfinyl Imine
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous THF, followed by oxetan-3-one (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv).
-
Add titanium (IV) ethoxide (2.0 equiv) dropwise at room temperature.
-
Heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Cool the reaction to room temperature and pour it carefully into an equal volume of brine with rapid stirring.
-
Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate.
-
Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-sulfinyl imine, which is often used directly in the next step.
Step B: Diastereoselective Methyl Addition
-
Dissolve the crude N-sulfinyl imine from Step A in anhydrous THF and cool the solution to -78°C in a dry ice/acetone bath.
-
Add methylmagnesium bromide (1.5 equiv) dropwise over 20 minutes, maintaining the internal temperature below -70°C.
-
Stir the reaction at -78°C for 3-4 hours. Monitor by TLC for the disappearance of the imine.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution at -78°C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude sulfinamide adduct. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude material.
Step C: Auxiliary Cleavage
-
Dissolve the crude adduct from Step B in methanol or diethyl ether.
-
Add HCl (4 M in 1,4-dioxane, 2.0-3.0 equiv) and stir at room temperature for 1 hour.
-
A precipitate of the amine hydrochloride salt may form. Concentrate the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether to isolate the hydrochloride salt of the product, which can be collected by filtration. To obtain the free amine, dissolve the salt in water, basify with NaOH, and extract with a suitable organic solvent.
| Step | Parameter | Typical Result | Rationale |
| A: Condensation | Yield | 85-95% | Ti(OEt)₄ is an effective Lewis acid and dehydrating agent for imine formation. |
| B: Addition | Diastereomeric Ratio | >95:5 | The bulky tert-butyl group on the sulfinamide effectively blocks one face of the C=N bond, directing the nucleophile. [1] |
| C: Cleavage | Yield | >90% | Acidic conditions readily cleave the S-N bond to liberate the free amine. |
Strategy 3: Classical Resolution of Racemic Amine
While often less efficient due to a theoretical maximum yield of 50%, classical resolution remains a viable and straightforward method, especially if an efficient synthesis of the racemic amine is established. This method relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent.
Procedure Outline:
-
Racemate Synthesis: Prepare racemic 1-(oxetan-3-yl)ethanamine via a standard reductive amination of 1-(oxetan-3-yl)ethan-1-one using ammonia and a reducing agent like sodium borohydride or catalytic hydrogenation. [8][9][10]2. Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., ethanol, isopropanol). Add a solution of a chiral acid (e.g., L-(+)-tartaric acid, 0.5 equiv) in the same solvent.
-
Fractional Crystallization: Heat the solution to dissolve all solids, then allow it to cool slowly to room temperature, optionally followed by further cooling in an ice bath. The less soluble diastereomeric salt will crystallize out.
-
Isolation and Iteration: Collect the crystals by filtration. The enantiomeric purity of the amine in the salt can be checked by liberating a small sample and analyzing it via chiral HPLC. The mother liquor can be concentrated and subjected to further crystallization cycles to improve recovery.
-
Amine Liberation: Suspend the desired diastereomerically pure salt in water and basify with a strong base (e.g., 2 M NaOH) to pH >11. Extract the free (1S)-amine with an organic solvent.
Considerations:
-
Efficiency: At least 50% of the material is lost unless a racemization and recycling protocol for the undesired enantiomer is developed.
-
Optimization: Success is highly dependent on the choice of resolving agent and crystallization solvent, often requiring significant empirical screening.
-
Scalability: Can be straightforward to scale up once optimal conditions are found.
Conclusion
The synthesis of the enantiopure building block (1S)-1-(oxetan-3-yl)ethanamine can be approached through several effective strategies.
-
Biocatalytic reductive amination stands out as the most elegant and modern approach, offering superior enantioselectivity and green credentials, provided the prochiral ketone precursor is accessible.
-
Diastereoselective synthesis using a chiral auxiliary like Ellman's sulfinamide offers a robust, reliable, and well-documented alternative that starts from the more readily available oxetan-3-one.
-
Classical resolution provides a fallback option that, while potentially lower-yielding, can be effective and practical.
The choice of route will depend on the specific constraints of the research or development program, including scale, cost, available equipment, and the desired level of stereochemical purity. For drug discovery and early development, the chiral auxiliary and biocatalytic methods are highly recommended for their high degree of stereocontrol and predictability.
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Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. Available at: [Link]
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Kierstead, P. H., & Faraoni, R. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. RSC Chemical Biology. Available at: [Link]
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Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: A New Generation of Bioisosteres. Angewandte Chemie International Edition. Available at: [Link]
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Zhang, R., Guo, W., Duan, M., Houk, K. N., & Sun, J. (2018). Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes. Angewandte Chemie International Edition. Available at: [Link]
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Corey, E. J., & Bakshi, R. K. (1975). Chiral Auxiliaries in Asymmetric Synthesis. Wikipedia. Available at: [Link]
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Wang, Z. et al. (2024). Biocatalytic enantioselective formation and ring-opening of oxetanes. Nature Communications. Available at: [Link]
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Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. Available at: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition. Available at: [Link]
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Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society. Available at: [Link]
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Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. ResearchGate. Available at: [Link]
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LibreTexts Chemistry. (2019). 23.4: Preparation of Amines via Reductive Amination. Available at: [Link]
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Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Semantic Scholar. Available at: [Link]
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Various Authors. (n.d.). Various synthetic routes for the synthesis of amine 1. ResearchGate. Available at: [Link]
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Zhang, Y., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System. MDPI. Available at: [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination Reagent Guide. Available at: [Link]
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Reddy, K. S., et al. (2016). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-ylamines. Connect Journals. Available at: [Link]
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Evans, D. A., et al. (2002). Diastereoselective Magnesium Halide-Catalyzed Anti-Aldol Reactions of Chiral N-Acyloxazolidinones. Journal of the American Chemical Society. Available at: [Link]
-
Nimmagadda, S. K., Zhang, Z., & Antilla, J. C. (2014). Asymmetric one-pot synthesis of 1,3-oxazolidines and 1,3-oxazinanes via hemiaminal intermediates. Organic Letters. Available at: [Link]
-
Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available at: [Link]
-
Sun, J. et al. (2017). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. Angewandte Chemie International Edition. Available at: [Link]
-
Kochi, T., & Ellman, J. A. (2004). Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols. Journal of the American Chemical Society. Available at: [Link]
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Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. Available at: [Link]
-
von Zelewsky, A., et al. (2003). Synthetic routes for a new family of chiral tetradentate ligands containing pyridine rings. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. atlantis-press.com [atlantis-press.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Application Notes & Protocols: 1-(Oxetan-3-yl)ethan-1-amine as a Carbonyl Bioisostere in Drug Discovery
Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Development
In the landscape of contemporary drug discovery, the optimization of a lead compound into a clinical candidate is a formidable challenge. Medicinal chemists are tasked with navigating the complex interplay of potency, selectivity, and pharmacokinetic properties. A crucial strategy in this multidimensional optimization is the application of bioisosterism—the replacement of a functional group within a molecule with another group that retains similar biological activity but possesses altered physicochemical properties.[1][2] This approach can mitigate issues such as poor metabolic stability, low solubility, and off-target toxicity.[3]
The carbonyl group is a ubiquitous functionality in biologically active molecules, participating in key hydrogen bonding interactions with protein targets.[4] However, it can also be a metabolic liability, susceptible to enzymatic reduction.[5] The oxetane ring has emerged as a compelling bioisosteric replacement for the carbonyl group, offering a similar hydrogen bonding capacity and dipole moment while often enhancing metabolic stability and aqueous solubility.[5][6][7] This application note provides a detailed guide on the use of 1-(oxetan-3-yl)ethan-1-amine as a specific and strategic bioisostere for carbonyl groups, complete with comparative data, experimental protocols, and mechanistic insights.
The Oxetane Motif: A Paradigm Shift in Physicochemical Property Modulation
The four-membered oxetane ring is a compact, polar, and three-dimensional motif that can profoundly influence the properties of a parent molecule.[5][8] Its utility as a bioisostere for carbonyl groups stems from several key attributes:
-
Hydrogen Bonding: The oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, mimicking the interaction of a carbonyl oxygen with biological targets.[9][10]
-
Metabolic Stability: The ether linkage of the oxetane is generally more resistant to metabolic degradation compared to the reduction of a carbonyl group.[5][8]
-
Solubility and Lipophilicity: The inherent polarity of the oxetane ring can lead to a significant increase in aqueous solubility and a reduction in lipophilicity (LogD) when replacing a less polar group.[6][10]
-
Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane can decrease the basicity of adjacent amine groups, which can be advantageous for optimizing pharmacokinetic properties and reducing off-target effects.[6][11]
The strategic incorporation of an oxetane, such as in this compound, can therefore be a powerful tactic to enhance the drug-like properties of a lead compound.
Comparative Physicochemical Properties: Carbonyl vs. This compound
To illustrate the impact of this bioisosteric replacement, the following table presents a comparative analysis of key physicochemical properties for a hypothetical matched pair of compounds.
| Property | Parent Compound (Carbonyl) | Bioisostere (this compound) | Rationale for Change |
| Calculated LogP (cLogP) | 2.8 | 1.9 | Increased polarity of the oxetane ring reduces lipophilicity.[6] |
| Aqueous Solubility (µg/mL) | 45 | 280 | The polar oxetane moiety enhances interactions with water.[8][10] |
| Metabolic Stability (t½, min) in Human Liver Microsomes | 20 | >180 | The oxetane is less susceptible to metabolic enzymes than the carbonyl.[5][8] |
| pKa of Proximal Amine | 9.5 | 8.2 | The inductive electron-withdrawing effect of the oxetane oxygen lowers the basicity of the amine.[6][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a plausible synthetic route to this compound, a key building block for its incorporation into lead compounds.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Wittig Olefination:
-
To a solution of (triphenylphosphoranylidene)acetonitrile (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of oxetan-3-one (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-ethylideneoxetanenitrile.
-
-
Reduction of the Nitrile and Imine:
-
To a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous THF at 0 °C, add a solution of 3-ethylideneoxetanenitrile (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting suspension through celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
Further purification can be achieved by distillation or by salt formation and recrystallization.
-
Protocol 2: Comparative In Vitro Evaluation of a Matched Pair
This protocol details the key assays for comparing the parent carbonyl-containing compound with its this compound bioisostere.
Diagram of Comparative Evaluation Workflow:
Caption: Workflow for comparative in-vitro evaluation.
Methodologies:
-
Target Binding Affinity (IC50 Determination):
-
Utilize a relevant biochemical or cell-based assay for the biological target of interest.
-
Prepare serial dilutions of both the parent compound and the bioisostere.
-
Perform the assay according to established protocols.
-
Measure the concentration-dependent inhibition and calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
-
Aqueous Solubility:
-
Prepare stock solutions of each compound in dimethyl sulfoxide (DMSO).
-
Add an aliquot of the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Incubate the samples at room temperature with shaking for 24 hours to ensure equilibrium.
-
Filter the samples to remove any precipitated compound.
-
Quantify the concentration of the dissolved compound in the filtrate using high-performance liquid chromatography (HPLC) with a standard curve.
-
-
Metabolic Stability in Human Liver Microsomes (HLM):
-
Incubate the test compounds (at a final concentration of 1 µM) with HLM (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37 °C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) from the disappearance of the compound over time.
-
-
Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Use a commercially available PAMPA plate system.
-
Prepare a solution of the test compounds in a donor buffer (e.g., PBS at pH 7.4).
-
Add the compound solutions to the donor wells of the PAMPA plate.
-
Add acceptor buffer to the acceptor wells.
-
Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.
-
Measure the concentration of the compound in both the donor and acceptor wells by HPLC-UV or LC-MS.
-
Calculate the permeability coefficient (Pe).
-
Conclusion and Future Perspectives
The use of this compound as a bioisostere for carbonyl groups represents a sophisticated and effective strategy in modern medicinal chemistry. This approach can lead to significant improvements in key drug-like properties, including metabolic stability and aqueous solubility, without compromising target engagement. The protocols provided herein offer a practical framework for the synthesis and comparative evaluation of this valuable building block. As the drive for novel therapeutics with optimized properties continues, the strategic application of such bioisosteric replacements will undoubtedly play an increasingly critical role in the successful development of new medicines.
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(oxetan-3-yl)ethan-1-amine
Welcome to the technical support guide for the synthesis of 1-(oxetan-3-yl)ethan-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. The oxetane motif is a valuable building block in modern drug discovery, prized for its ability to improve key physicochemical properties like solubility and metabolic stability.[1][2] However, the synthesis of oxetane-containing molecules, such as the target amine, can present unique challenges.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the most common synthetic route: the reductive amination of 1-(oxetan-3-yl)ethan-1-one. Our goal is to help you diagnose issues, optimize reaction conditions, and ultimately improve the yield and purity of your final product.
Primary Synthetic Pathway: Reductive Amination
The conversion of a ketone to an amine via an imine intermediate is a cornerstone of amine synthesis. The general workflow involves two key steps: the formation of an imine (or enamine) from the ketone and an ammonia source, followed by its reduction to the target amine.
Caption: Troubleshooting decision tree for low yield.
Frequently Asked Questions (FAQs)
What is the best source of ammonia for this reaction? Ammonium acetate is an excellent choice as it provides both the ammonia source and the necessary acidic buffer to maintain an optimal pH for imine formation. Alternatively, a solution of ammonia in methanol (e.g., 7N NH₃ in MeOH) is also highly effective.
Can I use catalytic hydrogenation instead of borohydride reagents? Yes. Catalytic hydrogenation using hydrogen gas and a catalyst like palladium on carbon (Pd/C) is a very effective and clean method for reductive amination. [3]It avoids the use of hydride reagents and simplifies workup, as the catalyst is simply filtered off. However, it requires specialized high-pressure hydrogenation equipment.
How do I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. For TLC, stain with ninhydrin to visualize the amine product, which will appear as a colored spot. For LC-MS, monitor the disappearance of the starting ketone (m/z) and the appearance of the product amine (m/z).
Optimized Experimental Protocol
This protocol is a recommended starting point for the synthesis of this compound, employing a selective reducing agent to minimize side reactions.
Materials:
-
1-(oxetan-3-yl)ethan-1-one (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (10.0 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1M Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 1-(oxetan-3-yl)ethan-1-one (1.0 eq), ammonium acetate (10.0 eq), and methanol (to make a ~0.2 M solution based on the ketone).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.
-
Slowly add the NaBH₃CN solution to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.
-
Once complete, carefully concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between DCM and 1M NaOH solution. Ensure the aqueous layer is basic (pH > 10).
-
Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by silica gel column chromatography if necessary.
References
- Vertex AI Search. (2026).
- NIH. (2025).
- Google Patents. (N/A). WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.
- N/A. (N/A).
- ChemRxiv. (N/A). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- Master Organic Chemistry. (2017).
- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
- Beilstein Journals. (N/A).
Sources
troubleshooting common side reactions in oxetane synthesis
Welcome to the Technical Support Center for Oxetane Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing four-membered oxygenated heterocycles. Due to their inherent ring strain, oxetanes present unique synthetic challenges.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting for the common side reactions and pitfalls encountered during their synthesis, grounded in mechanistic principles and field-proven insights.
Part 1: Troubleshooting Intramolecular Cyclization (Williamson Etherification Type)
Intramolecular Williamson etherification is a cornerstone of oxetane synthesis, typically involving the cyclization of a 1,3-halohydrin or a related substrate with a base.[1][3] However, the kinetics of this 4-exo-tet cyclization can be slow, making it susceptible to competing side reactions.[1][2]
FAQ 1: My oxetane yield is consistently low, and I'm isolating significant amounts of an alkene and an aldehyde. What is happening?
Answer: You are likely observing a competing Grob fragmentation . This is a common and often frustrating side reaction in the synthesis of strained four-membered rings via Williamson etherification.[1][2][3]
-
The "Why": The Grob fragmentation is an entropically favored process that competes directly with the desired intramolecular substitution.[2][3] Instead of the alkoxide attacking the carbon bearing the leaving group to form the oxetane, the molecule fragments into more stable, smaller molecules: an aldehyde (or ketone), an alkene, and the leaving group anion.[1] The thermodynamic stability of the resulting alkene can also favor this pathway.[2][3]
-
Troubleshooting Protocol:
-
Choice of Base and Reaction Conditions: The base is critical. A strong, non-nucleophilic base is often preferred to deprotonate the alcohol without promoting other side reactions. Sodium hydride (NaH) is a common choice. The reaction should be run under dilute conditions to favor the intramolecular cyclization over potential intermolecular reactions.
-
Leaving Group Modification: The nature of the leaving group (LG) is crucial. A very good leaving group might accelerate the desired SN2 reaction, but it can also favor fragmentation. Consider using a tosylate (OTs) or mesylate (OMs) as a leaving group, which are commonly employed. In some cases, a less reactive halide might be beneficial.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed for the fragmentation pathway.
-
Part 2: Challenges in Photochemical [2+2] Cycloadditions (Paternò-Büchi Reaction)
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a powerful method for constructing highly substituted oxetanes.[4][5][6][7] However, control of regioselectivity and stereoselectivity can be challenging.[6][8]
FAQ 2: My Paternò-Büchi reaction is producing a mixture of regioisomers. How can I control which end of the alkene reacts?
Answer: The regioselectivity of the Paternò-Büchi reaction is dictated by the stability of the 1,4-diradical intermediate that forms after the initial bond formation between the excited carbonyl and the alkene.[1][8]
-
The "Why": The reaction typically proceeds through the triplet excited state of the carbonyl compound.[7] This excited state reacts with the alkene to form a diradical intermediate. The regioselectivity is determined by the formation of the more stable of the two possible diradicals. Generally, the more substituted radical center is more stable.
-
Troubleshooting Workflow:
-
Analyze Your Substrates:
-
Electron-rich alkenes (like enol ethers) tend to show high regioselectivity.[7]
-
The stability of the radical on the alkene portion of the intermediate is key. A tertiary radical is more stable than a secondary, which is more stable than a primary.
-
Similarly, for the carbonyl-derived portion of the radical, consider what substituents will best stabilize a radical.
-
-
Solvent Effects: While the diradical stability is the primary factor, solvent polarity can sometimes influence the reaction course. It is worth screening a few solvents of varying polarity.
-
Diagram of Regioselectivity:
Caption: Controlling regioselectivity in the Paternò-Büchi reaction.
-
Part 3: Side Reactions in Epoxide Ring Expansion
Using sulfur ylides to expand epoxides into oxetanes is an elegant method, particularly for creating enantioenriched products from chiral epoxides.[1][9]
FAQ 3: I'm attempting an epoxide ring expansion, but I'm isolating a five-membered ring (tetrahydrofuran) derivative. What's causing this over-expansion?
Answer: The formation of a tetrahydrofuran (THF) derivative indicates a subsequent ring expansion of your desired oxetane product. This is a known side reaction, especially under harsh conditions.[2][5]
-
The "Why": The same sulfur ylide reagent that reacts with the epoxide to form the oxetane can, under certain conditions, react with the oxetane product itself.[5] Given that oxetanes are also strained rings, they are susceptible to nucleophilic attack by the ylide, leading to a second ring expansion to the more thermodynamically stable five-membered THF ring.[2]
-
Preventative Measures:
-
Stoichiometry: Carefully control the stoichiometry of the sulfur ylide. Using a large excess (>2 equivalents) should be avoided.[2][5]
-
Temperature Control: This side reaction is often promoted by elevated temperatures.[2][5] Maintain the reaction at the lowest possible temperature that still affords a good rate of conversion for the initial epoxide expansion.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting epoxide is consumed to prevent the subsequent reaction with the oxetane product.
-
Part 4: General Product Instability and Purification Issues
A common thread in all oxetane syntheses is the inherent reactivity of the product itself. The ring strain that makes synthesis challenging also makes the oxetane ring susceptible to opening.[1][9][10]
FAQ 4: My reaction seems to work, but I lose my product during workup or purification. I often see a smear on my TLC plate or a broad polymer-like peak in my NMR.
Answer: You are likely encountering acid-catalyzed ring-opening polymerization. Oxetanes are highly prone to polymerization in the presence of even trace amounts of acid.[11][12]
-
The "Why": The oxygen atom of the oxetane ring can be protonated by a Brønsted or Lewis acid.[9][10][13] This protonation makes the ring highly electrophilic and susceptible to nucleophilic attack by another oxetane molecule. This process repeats, leading to the formation of a polyether.
-
Troubleshooting and Purification Protocol:
| Step | Action | Rationale |
| Workup | Quench the reaction with a mild base (e.g., saturated NaHCO₃ or a dilute K₂CO₃ solution). | Neutralizes any residual acid from the reaction or acidic species formed during the reaction. |
| Extraction | Ensure all aqueous layers and drying agents are thoroughly removed. | Prevents carrying over acidic water into the concentration step. |
| Purification (Chromatography) | Use a neutralized stationary phase. Pre-treat silica gel by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (~1%). | Silica gel is inherently acidic and can catalyze the polymerization of oxetanes on the column. Neutralization passivates the active sites. |
| Solvent Removal | Avoid heating to high temperatures during solvent evaporation under reduced pressure. | Heat can promote decomposition and polymerization. |
| Storage | Store the purified oxetane in a clean vial, preferably under an inert atmosphere (N₂ or Ar) and in a refrigerator or freezer. | Minimizes exposure to atmospheric moisture and acids, enhancing long-term stability. |
-
Logical Flow for Preventing Polymerization:
Caption: Key steps to prevent acid-catalyzed polymerization during workup.
References
-
Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
-
Faigl, F., et al. (n.d.). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry. [Link]
-
Moody, C. J., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 1323-1384. [Link]
-
Wang, Q., et al. (n.d.). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry. [Link]
-
Dong Group. (n.d.). Oxetane Presentation.pptx. [Link]
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. [Link]
-
Moody, C. J., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 1323-1384. [Link]
-
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1397-1425. [Link]
-
Moody, C. J., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 1323-1384. [Link]
- Carreira, E. M., et al. (2016). Oxetanes and Oxetan-3-ones.
-
Wang, Q., et al. (n.d.). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry. [Link]
-
D'Auria, M. (2012). Oxetane Synthesis through the Paternò–Büchi Reaction. Molecules, 17(10), 11461-11485. [Link]
-
Penczek, S. (2008). Oxetane Polymers. In Encyclopedia of Polymer Science and Technology. [Link]
-
Unspecified Author. (2015). Paterno buchi reaction. [Link]
-
D'Auria, M. (2012). Oxetane Synthesis through the Paternò–Büchi Reaction. Molecules, 17(10), 11461-11485. [Link]
-
Wikipedia. (n.d.). Oxetane. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. Paterno buchi reaction | PPTX [slideshare.net]
- 7. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Oxetane - Wikipedia [en.wikipedia.org]
- 13. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
optimization of reaction conditions for 1-(oxetan-3-yl)ethan-1-amine
Welcome to the technical support center for the synthesis and optimization of 1-(oxetan-3-yl)ethan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It addresses common challenges encountered during the synthesis of this valuable building block, with a focus on the most prevalent method: reductive amination. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs) - The Essentials
This section covers foundational questions regarding the synthesis strategy, choice of reagents, and reaction setup.
Q1: What is the most reliable and scalable method for preparing this compound?
The most widely employed and robust method is the one-pot reductive amination of 1-(oxetan-3-yl)ethan-1-one.[1] This reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine (or its protonated iminium form), which is then reduced in situ to the desired primary amine.[2][3] This approach avoids the direct alkylation of ammonia, which is often difficult to control and can lead to over-alkylation.[2]
The overall transformation is as follows:
Reaction Scheme: Reductive Amination of 1-(oxetan-3-yl)ethan-1-one
Below is a generalized workflow for this process.
Problem 2: Significant formation of 1-(oxetan-3-yl)ethan-1-ol byproduct.
Q: My main byproduct has the mass of the corresponding alcohol. How do I prevent the reduction of my starting material?
This is a classic selectivity problem arising from a reducing agent that is too powerful or used under the wrong conditions. [2] Causality & Solutions:
-
Non-Selective Reducing Agent: Sodium borohydride (NaBH₄) is a strong enough reducing agent to readily reduce ketones, especially under neutral or acidic conditions where the carbonyl is activated. [4] * Solution: Switch to a milder, more chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the best choice to avoid this issue. [5]Its bulk and attenuated hydride reactivity make it slow to react with ketones but fast to react with the more electrophilic iminium ion. [2][6]
-
Incorrect Order of Addition: If using a less selective reagent like NaBH₄, adding it at the beginning of the reaction is problematic.
-
Solution: If you must use NaBH₄, adopt a two-step, one-pot procedure. First, mix the ketone, ammonia source, and solvent. Allow the reaction to stir for several hours (2-4h) or until TLC/LC-MS confirms significant imine formation. Then, and only then, add the NaBH₄ portionwise at a low temperature (0 °C). [7]
-
Problem 3: Suspected oxetane ring instability or decomposition.
Q: I am getting low mass balance and multiple unidentifiable byproducts. Could the oxetane ring be opening?
Yes, this is a valid concern. The strained four-membered oxetane ring is susceptible to opening under certain conditions, particularly strong acids, which can lead to the formation of diols or other rearranged products. [8][9] Causality & Solutions:
-
Excessively Strong Acid: Using strong mineral acids (e.g., HCl, H₂SO₄) to catalyze imine formation can promote ring-opening.
-
Solution: Use a mild carboxylic acid like acetic acid as the catalyst. [6]It is sufficiently acidic to promote imine formation without causing significant degradation of the oxetane moiety.
-
-
High Temperatures: Prolonged heating at high temperatures (>80-100 °C), especially in the presence of acid or base, can degrade the oxetane.
-
Solution: Conduct the reaction at or near room temperature if possible. If heating is required to drive imine formation, keep it moderate (40-50 °C) and for the minimum time necessary.
-
Part 3: Optimized Experimental Protocol
This protocol is based on sodium triacetoxyborohydride for maximum selectivity and yield.
Materials:
-
1-(oxetan-3-yl)ethan-1-one
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-(oxetan-3-yl)ethan-1-one (1.0 eq).
-
Add ammonium acetate (5.0 eq) followed by anhydrous methanol (to make a ~0.2 M solution based on the ketone).
-
Stir the mixture at room temperature for 1-2 hours to allow for initial imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq). Note: The reaction may bubble slightly (hydrogen evolution). Ensure adequate ventilation.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of MeOH used).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude amine is often sufficiently pure for subsequent steps.
-
If further purification is needed, vacuum distillation or column chromatography on silica gel (using a gradient of DCM/MeOH with 1% triethylamine to prevent streaking) can be employed.
-
Part 4: References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
-
Burkhardt, E. R., et al. (2017). Boron reagents for reductive amination. ResearchGate. [Link]
-
Studylib. Reductive Amination with Borohydride & Borane Reducing Agents. [Link]
-
Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society. [Link]
-
Google Patents. (2013). WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
-
Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Organic Chemistry Portal. [Link]
-
Hu, Y., et al. (2021). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications.
-
Spranitz, P., et al. (2024). Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach. Angewandte Chemie International Edition. [Link]
-
Myers, A. G. Reductive Amination. Harvard University Chemistry 115 Handout. [Link]
-
Organic Chemistry Portal. Synthesis of oxetan-3-ones. [Link]
-
Molecules. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]
-
The ACS Green Chemistry Institute. Reductive Amination. [Link]
-
The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
Catalysts. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. [Link]
-
Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis.
-
PubChem. This compound. [Link]
-
Wuitschik, G., et al. (2008). Oxetan-3-one: Chemistry and synthesis. ResearchGate. [Link]
-
Chemical Communications. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]
-
eScholarship. Chemo- and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor. [Link]
-
Mykhailiuk, P. K. (2016). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
Atlantis Press. Study on Synthesis Of Oxetan-3-ol. [Link]
-
ResearchGate. Study on Synthesis Of Oxetan-3-ol. [Link]
-
LMU Munich Electronic University Publications. Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. [Link]
-
Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
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stability issues and degradation pathways of 1-(oxetan-3-yl)ethan-1-amine
Welcome to the technical support center for 1-(oxetan-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this valuable building block. As a substituted 3-aminooxetane, this compound offers unique properties but also presents specific challenges in experimental settings. This document aims to equip you with the knowledge to anticipate and address these challenges effectively.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Unexpected Side Products or Low Yield in Acid-Catalyzed Reactions
Question: I am performing a reaction involving this compound under acidic conditions (e.g., amide coupling activated by a carbodiimide with an acid catalyst, or deprotection of a Boc group with TFA), and I am observing significant formation of unknown impurities and a lower than expected yield of my desired product. What could be the cause?
Answer:
The primary suspect in this scenario is the acid-catalyzed ring-opening of the oxetane moiety. Oxetanes are strained four-membered rings and are susceptible to cleavage under acidic conditions.[1][2][3] The presence of the amine functionality in this compound can exacerbate this issue, as the protonated amine can act as an intramolecular acid catalyst or the reaction medium's acidity can directly promote ring opening.
Plausible Degradation Pathway:
Under acidic conditions, the ether oxygen of the oxetane ring can be protonated, making the ring highly susceptible to nucleophilic attack. This can lead to the formation of diol derivatives or other rearranged products, depending on the reaction conditions and the nucleophiles present.
Troubleshooting Steps & Solutions:
-
Re-evaluate the necessity of strong acids: If possible, consider alternative, less acidic conditions for your transformation. For Boc deprotection, milder acids or non-acidic methods could be explored.
-
Choice of Acid: If an acid is indispensable, opt for a weaker acid or use it in catalytic amounts. The use of strong acids should be carefully controlled.[4]
-
Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of the degradation side reaction.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the starting material and product to acidic conditions.
-
Protecting Group Strategy: If the amine is not the reactive site, consider if an alternative protecting group that does not require strongly acidic removal would be more suitable for your synthetic route.
Issue 2: Decomposition Observed During Purification by Silica Gel Chromatography
Question: I have successfully synthesized my target compound containing the this compound moiety. However, during purification on a standard silica gel column, I am seeing significant product loss and the appearance of new, more polar spots on my TLC plate. Why is this happening?
Answer:
Standard silica gel is acidic and can promote the degradation of acid-sensitive compounds like this compound. The amine functionality can also interact strongly with the acidic silanol groups on the silica surface, leading to tailing and potential decomposition.
Troubleshooting Steps & Solutions:
-
Use Neutralized or Deactivated Silica: Treat your silica gel with a base, such as triethylamine (typically 0.1-1% in the eluent), to neutralize the acidic sites.[5] This is a common practice for the purification of amines.
-
Alternative Stationary Phases: Consider using a different stationary phase for your chromatography. Alumina (basic or neutral) can be a good alternative to silica gel for purifying amines. Reversed-phase chromatography (C18) is another option if your compound is sufficiently non-polar.
-
Flash Chromatography: If using silica, perform flash chromatography to minimize the residence time of your compound on the column.
-
Non-Chromatographic Purification: Where possible, explore other purification methods such as crystallization or distillation if your compound is amenable to these techniques.
Issue 3: Inconsistent Results in Scale-Up Reactions
Question: My small-scale reactions with this compound worked well, but upon scaling up, I am facing issues with reproducibility, including lower yields and more impurities. What factors should I consider?
Answer:
Scale-up can introduce challenges related to mass and heat transfer. For reactions involving this compound, localized "hot spots" or inefficient mixing can lead to degradation.
Troubleshooting Steps & Solutions:
-
Efficient Stirring: Ensure your reaction mixture is being stirred efficiently to maintain a homogenous temperature and concentration of reagents.
-
Controlled Reagent Addition: Add reagents, especially strong acids or bases, slowly and in a controlled manner to dissipate any heat generated and avoid localized high concentrations.
-
Temperature Monitoring: Use a temperature probe to monitor the internal temperature of the reaction vessel and ensure it remains within the desired range.
-
Solvent Volume: Ensure a sufficient volume of solvent is used to maintain a manageable reaction concentration and aid in heat dissipation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and carbon dioxide.[6] It is recommended to store it at low temperatures, typically 2-8 °C, to minimize any potential degradation.[6]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Minimizes degradation and volatilization. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with CO2 and moisture. |
| Container | Tightly sealed, amber glass bottle | Protects from air and light. |
Q2: What is the expected pKa of the amine in this compound, and how does the oxetane ring influence it?
A2: The oxetane ring possesses a strong inductive electron-withdrawing effect due to the electronegative oxygen atom.[7] When positioned alpha to an amine, as in this compound, this effect is expected to lower the pKa of the conjugate acid of the amine compared to a similar acyclic amine. This means the amine is less basic.[7][8] This property can be advantageous in drug design to modulate the basicity of a molecule.[7][8]
Q3: What are the primary degradation pathways I should be aware of?
A3: The two primary degradation pathways for this compound are:
-
Acid-Catalyzed Ring Opening: As detailed in the troubleshooting section, strong acids can protonate the oxetane oxygen, leading to nucleophilic attack and ring cleavage.[1][3][9]
-
Oxidative Degradation: While specific data for this compound is not available, primary amines can be susceptible to oxidation, which can be initiated by light, air, or certain reagents.[10][11] This can lead to the formation of imines, ketones, or other oxidation products.
Below is a diagram illustrating the potential acid-catalyzed ring-opening pathway.
Caption: Acid-catalyzed ring-opening of this compound.
Q4: Is this compound compatible with strong bases?
A4: Generally, the oxetane ring is more stable under basic conditions compared to acidic conditions.[4] However, very strong bases, especially at elevated temperatures, could potentially promote ring-opening or other side reactions, although this is less common than acid-catalyzed degradation. Standard basic conditions used in many organic transformations (e.g., amine bases like triethylamine or DIPEA, or inorganic bases like potassium carbonate) are typically well-tolerated.
Q5: What analytical methods are suitable for monitoring the stability of this compound and detecting its degradation products?
A5: A combination of chromatographic and spectroscopic techniques is recommended for stability monitoring:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating the parent compound from its potential degradation products.[12][13] A method using a C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and UV detection would be a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the mass of any degradation products, which can help in elucidating their structures.[12][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the starting material and to characterize any major degradation products that can be isolated.
References
-
Selective Ring-Opening reactions of Unsymmetric Oxetanes. (n.d.). MDPI. Retrieved from [Link]
- Denmark, S. E. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group, University of Illinois Urbana-Champaign.
-
Ring opening of oxetanes 45 using protic acid in reflux conditions. (n.d.). Semantic Scholar. Retrieved from [Link]
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds.
- Chekler, E. L., et al. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. (2022).
- Strain-release enabled [3+2] annulation of 3-aminooxetanes with simple C=N bonds: facile synthesis of imidazolidines. (2021).
- Safety Data Sheet - this compound. (n.d.). Enamine.
- 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. (n.d.). Royal Society of Chemistry.
- 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. (2020). Chemical Science, 11(36), 9945–9949.
- 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annul
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- The Chemistry of Oxetane: Applications and Manufacturing Insights. (n.d.). Advanced ChemTech.
- Stepan, A. F., et al. (2012). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 55(7), 3414–3424.
- Unexpected Isomerization of Oxetane-Carboxylic Acids. (2022). Organic Letters, 24(27), 4964–4968.
- This compound hydrochloride. (n.d.). BLDpharm.
- Oxetanes. (n.d.). Enamine.
- Amine Storage Conditions: Essential Guidelines for Safety. (n.d.).
- (S)-1-(Oxetan-3-yl)ethan-1-amine hydrochloride. (n.d.). BLDpharm.
- Atmospheric Degrad
-
1-(Oxetan-3-yl)ethan-1-one. (n.d.). PubChem. Retrieved from [Link]
-
1-(Oxetan-3-yl)ethan-1-ol. (n.d.). PubChem. Retrieved from [Link]
- Stability Indicating Analytical Method, Characterization of Degradation Impurity by UPLC-Q-TOF-MS/MS, and Establishment…. (2023). Ovid.
- Extensive dataset for oxidative degradation of ethanolamine at 55–75 °C and oxygen concentrations
- Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program H. (2022). WUR eDepot.
- Chemical Compatibility D
- Buy this compound from SUZHOU ARTK MEDCHEM CO.,LTD. (n.d.). ECHEMI.
- Oxidative Degradation of Amines With High-Temperature Cycling. (n.d.).
- (R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride. (n.d.). Ambeed.
- Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. (2011).
- Determination of Biogenic Amines at Low μg L–1 Levels as Acetylacetone Derivatives by RP-HPLC with UV-Visible Detection in Expired Apple Juice Samples. (2025).
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2014).
- Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. (n.d.).
Sources
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- 11. researchgate.net [researchgate.net]
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- 13. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. edepot.wur.nl [edepot.wur.nl]
Technical Support Center: Challenges in the Purification of Chiral Amines
Welcome to the Technical Support Center for Chiral Amine Purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with separating chiral amines. Amines are a critical class of compounds in modern pharmaceuticals, and achieving high enantiomeric purity is often a regulatory and therapeutic necessity.[1][]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental issues directly. We will explore the nuances of the three primary resolution techniques: Chiral Chromatography, Classical Resolution via Diastereomeric Crystallization, and Enzymatic Resolution.
Section 1: Chiral Chromatography (HPLC/SFC)
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a cornerstone of both analytical and preparative enantioseparation.[3] However, the basic nature of amines presents specific challenges, often leading to poor peak shape and inconsistent results.
Troubleshooting Guide: Chiral Chromatography
Q1: My peak resolution is poor, or I'm seeing no separation between enantiomers. What should I do?
A: Poor resolution is a common issue stemming from suboptimal interactions between the analyte and the Chiral Stationary Phase (CSP).
-
Underlying Cause: The choice of CSP and mobile phase is paramount. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used, but their effectiveness is highly dependent on the mobile phase composition.[4] For primary amines, crown-ether based CSPs have shown excellent results where polysaccharide columns may fail.[3] The mobile phase dictates the strength and nature of the interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) that govern chiral recognition.
-
Troubleshooting Steps:
-
Verify CSP Suitability: Confirm that the selected CSP is appropriate for your amine's structure. Polysaccharide and macrocyclic glycopeptide-based CSPs are good starting points for polar amines.[4]
-
Optimize Mobile Phase Modifier: Systematically vary the percentage of the alcohol modifier (e.g., ethanol, isopropanol) in your mobile phase. Small changes can dramatically impact selectivity.[4] Ethanol often provides better resolution than methanol or isopropanol for primary amines on certain columns.[3]
-
Introduce an Additive: For basic amines, the addition of a basic modifier like diethylamine (DEA) or isopropylamine (IPA) to the mobile phase is often essential.[5][6] This suppresses the interaction of the protonated amine with residual acidic silanol groups on the silica support, which is a primary cause of poor peak shape and resolution.[7][8] Start with 0.1% (v/v) and optimize.
-
Adjust Flow Rate and Temperature: Lowering the flow rate can increase the number of theoretical plates and improve resolution. Temperature affects the thermodynamics of chiral recognition; screen a range (e.g., 15°C to 40°C) to find the optimal point.[4][9]
-
Q2: My amine peaks are tailing or fronting severely. What's the cause and how do I fix it?
A: Peak tailing is the most common peak distortion for amines in chromatography.[7]
-
Underlying Cause (Tailing): The primary cause is secondary interactions between the basic amine analyte and acidic residual silanol groups on the silica surface of the column packing.[7][10] This creates a second, stronger retention mechanism that delays a portion of the analyte molecules, resulting in a "tail." Column overload, where too much sample is injected, can also cause tailing.[4][11]
-
Underlying Cause (Fronting): Peak fronting is often caused by low sample solubility in the mobile phase or injecting the sample in a solvent that is significantly stronger than the mobile phase.[8]
-
Troubleshooting Steps:
-
Add a Competing Base: Introduce a basic additive (e.g., 0.1-0.5% DEA) into the mobile phase. This additive competes with the amine analyte for the active silanol sites, effectively masking them and promoting a single, uniform retention mechanism.[4]
-
Reduce Sample Load: Systematically reduce the injection volume or the sample concentration to rule out mass overload.[4][9]
-
Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent must be used, ensure it is chromatographically weaker than the mobile phase to prevent peak distortion.[11]
-
Consider an End-Capped Column: Use a column that is highly end-capped to minimize the number of available free silanol groups.[12]
-
Chromatography Workflow Diagram
Caption: Workflow for troubleshooting poor peak shape.
Section 2: Classical Resolution via Diastereomeric Crystallization
This classical technique remains highly relevant, especially for large-scale separations, due to its cost-effectiveness.[13] It involves reacting a racemic amine with a single enantiomer of a chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[14] Since diastereomers have different physical properties, they can be separated by fractional crystallization.[15]
Troubleshooting Guide: Diastereomeric Crystallization
Q1: I'm struggling to find a suitable resolving agent and solvent system. My attempts result in no crystals, an oil, or precipitation of both diastereomers.
A: The selection of the resolving agent and solvent is the most critical and often empirical step in this process.[16][17]
-
Underlying Cause: Successful resolution depends on the significant solubility difference between the two diastereomeric salts in a given solvent. The formation of a stable, crystalline lattice for one salt while the other remains in solution is the goal. Oiling out occurs when the melting point of the salt is lower than the temperature of the solution, or its solubility is too high.
-
Troubleshooting Steps:
-
Screen Resolving Agents: There is no universal rule, so screening is essential.[16] Common choices for amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.[15][18] Stronger acids like sulfonic acids often form highly crystalline salts.[18]
-
Systematic Solvent Screening: The solvent's role is to maximize the solubility difference. Start with common solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate) and then move to solvent mixtures to fine-tune polarity and solvating power.
-
Control Supersaturation: Avoid overly rapid precipitation. Try slower cooling rates, reducing the initial concentration, or using an anti-solvent addition technique where a solvent in which the salts are insoluble is slowly added to a solution of the salts.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, add a seed crystal to the supersaturated solution to encourage controlled crystallization of the desired form.[19]
-
Q2: The diastereomeric excess (de) and final enantiomeric excess (ee) of my product are low after crystallization.
A: Low purity indicates that the separation of the diastereomeric salts was incomplete.
-
Underlying Cause: This often happens when the solubility difference between the two diastereomers is not large enough in the chosen solvent system, leading to co-precipitation. It can also be caused by insufficient equilibration time or a suboptimal crystallization temperature.
-
Troubleshooting Steps:
-
Re-crystallize: A single crystallization is often not enough. Perform one or more re-crystallization steps on the isolated solid to enrich the desired diastereomer.
-
Optimize Solvent and Temperature: Re-evaluate the solvent system. A slightly different solvent mixture might enhance the solubility differential. Experiment with the final crystallization temperature; sometimes holding the slurry at a specific temperature for an extended period allows the system to reach thermodynamic equilibrium, favoring the less soluble salt.
-
Analyze the Mother Liquor: Check the diastereomeric ratio in the mother liquor. If it is highly enriched in the other diastereomer, your primary crystallization is working, but may need further optimization (e.g., washing the crystals with cold solvent) to improve the purity of the solid.
-
Data Presentation: Common Resolving Agents
| Resolving Agent Class | Examples | Key Advantages | Considerations |
| Carboxylic Acids | Tartaric Acid, Mandelic Acid | Widely available, cost-effective, versatile.[14][15] | May form less crystalline salts compared to sulfonic acids. |
| Sulfonic Acids | (1S)-(+)-10-Camphorsulfonic acid | Strong acids, often form highly crystalline salts; effective for a wide range of amines.[18] | Can be more expensive than carboxylic acids. |
| Phosphoric Acids | 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) | Effective for resolving specific classes of chiral amines.[20] | More specialized and may be less commercially available. |
Section 3: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution leverages the high enantioselectivity of enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated amine from the unreacted amine.[20][21]
Troubleshooting Guide: Enzymatic Resolution
Q1: The reaction is very slow or stops at low conversion. What's wrong with my enzyme?
A: Low enzyme activity can be due to several factors, including inhibition, suboptimal conditions, or enzyme denaturation.
-
Underlying Cause: Enzymes are sensitive to their environment. The solvent, pH, temperature, and the presence of inhibitors can all drastically affect performance. Amines themselves or the byproducts of the reaction can act as inhibitors.
-
Troubleshooting Steps:
-
Screen Solvents: The choice of organic solvent is critical. Test a range of non-polar solvents like MTBE, toluene, or hexane. Toluene at 50°C has been shown to be optimal for some lipase-catalyzed resolutions.[21]
-
Optimize Temperature: Each enzyme has an optimal temperature range. Start at room temperature and screen up to around 50-60°C. Excessively high temperatures will denature the enzyme.
-
Consider Enzyme Immobilization: Immobilized enzymes (e.g., Novozym 435) often exhibit greater stability and are easier to remove from the reaction mixture, simplifying workup and allowing for reuse.[21][22]
-
Check for Substrate/Product Inhibition: If the reaction stalls, it may be due to inhibition. Try running the reaction at a lower substrate concentration or implementing a system where the product is removed as it's formed.
-
Q2: The enantioselectivity (E-value) of my resolution is poor, resulting in low enantiomeric excess for both the product and the remaining starting material.
A: Poor enantioselectivity means the enzyme is not effectively discriminating between the two enantiomers.
-
Underlying Cause: The "fit" between the substrate, the acyl donor, and the enzyme's active site determines the selectivity. If the acyl donor is too reactive, the non-enzymatic background reaction can occur, lowering the overall selectivity. The structure of the amine itself may not be well-suited for the chosen enzyme.
-
Troubleshooting Steps:
-
Screen Different Enzymes: The most crucial step. Screen a panel of lipases (e.g., from Candida antarctica (CALB), Pseudomonas cepacia) to find one that is selective for your substrate.[21]
-
Optimize the Acyl Donor: The choice of acylating agent is critical. Enol esters like isopropenyl acetate are often used as they are "irreversible" acyl donors, which can improve reaction outcomes. The size and structure of the acyl donor can influence how the substrate fits into the active site, thereby affecting selectivity.
-
Dynamic Kinetic Resolution (DKR): For a theoretical yield greater than 50%, couple the kinetic resolution with in-situ racemization of the unreacted starting material.[21][23] This requires a suitable racemization catalyst that is compatible with the enzyme and reaction conditions.
-
Protocol: Screening for Enzymatic Resolution
-
Setup: In separate vials, place the racemic amine (e.g., 0.1 mmol) and a small amount of the enzyme to be screened (e.g., 10 mg of immobilized lipase).
-
Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., MTBE, Toluene) to each vial.
-
Initiation: Add the acyl donor (e.g., 0.5-1.0 equivalents of isopropenyl acetate).
-
Incubation: Shake the vials at a controlled temperature (e.g., 30°C) for a set period (e.g., 24 hours).
-
Monitoring: At various time points, take a small aliquot of the reaction mixture, quench the enzyme (e.g., by filtration), and analyze the sample by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining starting material and the acylated product.
-
Evaluation: Calculate the conversion and enantioselectivity factor (E-value). An E-value > 20 is generally considered useful for preparative purposes.
Frequently Asked Questions (FAQs)
Q: How do I choose between chromatography, crystallization, and enzymatic resolution? A: The choice depends on scale, cost, time, and the nature of the amine.
-
Chromatography (HPLC/SFC): Excellent for both analytical and preparative scale. It is versatile but can be expensive at large scales due to high solvent consumption and the cost of chiral stationary phases.[3] It is often the fastest method to develop at the lab scale.
-
Crystallization: Often the most cost-effective method for large industrial-scale production.[13] However, method development can be time-consuming and is highly empirical, with no guarantee of success.[16]
-
Enzymatic Resolution: Offers high selectivity under mild conditions and can be very cost-effective if the enzyme is stable and recyclable.[20][24] The theoretical yield is limited to 50% unless a dynamic kinetic resolution process is implemented.[21]
Q: My chiral column's performance has degraded over time. Can it be restored? A: Yes, often it can. Column degradation is usually due to the accumulation of strongly adsorbed impurities at the column inlet or, for coated polysaccharide columns, damage to the stationary phase by incompatible solvents.[25] For immobilized columns, flushing with strong solvents like THF or DMF can often restore performance. Always follow the manufacturer's specific regeneration protocols.[6][25]
Q: In diastereomeric crystallization, how can I recover my amine from the salt and recycle the resolving agent? A: After separating the desired diastereomeric salt, it is dissolved in water and the pH is adjusted with a base (e.g., NaOH) to deprotonate the amine, making it insoluble in water and extractable with an organic solvent. The aqueous layer, now containing the sodium salt of the resolving agent, can be acidified (e.g., with HCl) to recover the chiral acid, which can often be filtered off and reused.[14][18]
References
-
Pharmaceutical Technology. (2015-02-02). Chiral Resolution with and without Resolving Agents. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
LCGC. (2023-10-03). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]
-
Bode Research Group. Kinetic resolution of amines. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Chemistry LibreTexts. (2020-05-30). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
LCGC. (2021-12-01). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Chiralpedia. Part 6: Resolution of Enantiomers. [Link]
-
Sciencemadness Discussion Board. (2013-04-29). Selecting chiral acids for resolution of amines. [Link]
-
MDPI. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]
-
Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
ResearchGate. (2025-08-05). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. [Link]
-
NIH. A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. [Link]
-
PubMed. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. [Link]
-
ALWSCI. (2025-07-17). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Chemistry LibreTexts. (2019-02-13). 6.8 Resolution (Separation) of Enantiomers. [Link]
-
LCGC International. Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. [Link]
-
YouTube. (2025-07-29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. [Link]
-
Wikipedia. Kinetic resolution. [Link]
-
White Rose eTheses Online. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]
-
ACS Publications. (2021-10-22). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]
-
Phenomenex. (2025-06-09). How to Reduce Peak Tailing in HPLC?. [Link]
-
ACS Publications. (2021-01-22). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. [Link]
-
YouTube. (2024-10-14). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
-
NIH. (2024-06-25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]
-
Chemistry Stack Exchange. (2017-10-02). How to separate two diastereomeric amines?. [Link]
-
ElectronicsAndBooks. Designing enzymatic resolution of amines. [Link]
-
ResearchGate. (2014-09-17). How can I improve my chiral column resolution?. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020-06-04). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]
-
MDPI. (2023-12-04). The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. [Link]
-
The University of Bath's research portal. Stereoselective Degradation of Chiral Drugs during Wastewater Treatment. [Link]
-
American Pharmaceutical Review. (2014-04-28). Advances in Achiral Stationary Phases for SFC. [Link]
-
Oxford Academic. Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. [Link]
-
Chromatography Today. (2020-05-20). Trouble with chiral separations. [Link]
-
Daicel Corporation. INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. [Link]
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- 25. chiraltech.com [chiraltech.com]
Technical Support Center: Overcoming Challenges in Scaling Up Oxetane Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for oxetane synthesis. This guide is designed for researchers, chemists, and drug development professionals who are transitioning oxetane synthesis from the bench to a larger scale. As valuable motifs in medicinal chemistry, oxetanes offer improvements in physicochemical properties like solubility and metabolic stability.[1][2] However, their synthesis is often hampered by the inherent ring strain of the four-membered ring, which makes them susceptible to decomposition, particularly during scale-up operations.[1][3]
This document provides field-proven insights in a direct question-and-answer format, supplemented with troubleshooting guides and detailed protocols to help you navigate the common pitfalls of scaling up these valuable heterocyclic compounds.
Part 1: Frequently Asked Questions (FAQs) on Oxetane Stability and Synthesis
This section addresses the most common issues encountered during the synthesis and handling of oxetanes on a larger scale.
FAQ Cluster A: Ring Stability and Reaction Conditions
Question 1: My oxetane product seems to be decomposing during the reaction work-up or purification. What is the primary cause?
Answer: The most common cause of decomposition is acid-catalyzed ring-opening.[4][5] The oxetane ring possesses significant strain (approx. 25.5 kcal/mol), making the ether oxygen susceptible to protonation.[6] This is followed by nucleophilic attack, leading to cleavage of the ring.
Causality:
-
Acidic Conditions: Even mild or unintentional exposure to acid (e.g., acidic quenching agents, silica gel in chromatography, or acidic byproducts) can initiate this decomposition pathway.[4]
-
Substitution Pattern: The stability of the oxetane ring is highly dependent on its substitution pattern. 3,3-disubstituted oxetanes are the most stable because the substituents sterically block the trajectory of an incoming nucleophile to the C–O σ* antibonding orbital, hindering the ring-opening reaction.[5][7] Conversely, 2-substituted oxetanes, especially those with electron-donating groups, are often less stable.[5]
Recommendation: Rigorously exclude strong acids from all stages of your process, including work-up and purification. Opt for basic or neutral conditions whenever possible.[4] For example, use a basic hydrolysis (e.g., with NaOH or LiOH) for ester deprotection instead of an acidic one.[3][4]
Question 2: I need to perform a functional group transformation on my oxetane-containing molecule. How do I select conditions that preserve the ring?
Answer: The key is to choose reaction conditions that are known to be "oxetane-tolerant." Extensive studies have mapped the stability of the oxetane core under various standard transformations.[3][4][8]
Key Considerations:
-
Reductions: Be extremely cautious with powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄). Initial attempts at or above 0 °C can lead to complete decomposition of oxetane carboxylates.[4] Successful reductions with LiAlH₄ often require precisely controlled low temperatures (e.g., –30 to –10 °C).[4] In many cases, a milder reagent like Sodium Borohydride (NaBH₄) is a safer and more effective choice.[4]
-
Esterifications/Amide Couplings: Avoid classic acid-catalyzed methods like Fischer esterification. Instead, use methods that operate under basic or neutral conditions, such as reacting an oxetane carboxylic acid with an alkyl halide in the presence of a non-nucleophilic base like Hünig's base (DIPEA).[4]
-
Hydrolysis: For esters and nitriles, basic hydrolysis is a highly efficient and scalable method that completely avoids the undesirable ring-opening side reactions seen with acidic mediators.[3][4]
Question 3: Are there any situations where acidic conditions are tolerable?
Answer: While generally avoided, certain mild Brønsted acid-catalyzed reactions have been successfully employed, for instance, in the synthesis of oxetane ethers from tertiary benzylic alcohols.[9] However, this is an exception rather than the rule. The stability in such cases is highly substrate-dependent. A critical factor that increases susceptibility to acid-catalyzed ring-opening is the presence of an internal nucleophile (like a nearby alcohol or amine) that can intramolecularly trap the protonated oxetane.[5][7] Therefore, if your substrate contains such functionality, acid exposure is significantly more likely to be problematic.
FAQ Cluster B: Scale-Up Pitfalls for Common Synthesis Routes
Question 4: I am scaling up a Paternò-Büchi ([2+2] cycloaddition) reaction, but the yield has dropped dramatically. Why?
Answer: This is a classic scale-up challenge for photochemical reactions. The issue is almost always related to inefficient irradiation of the reaction mixture.
Causality:
-
Beer-Lambert Law: As you increase the reaction volume and concentration, the path length for light increases. The solvent and reactants absorb the UV light, preventing it from penetrating the full volume of the solution. The inner portion of the reactor remains dark, and no reaction occurs there.
-
Heat Management: Photochemical reactions can generate significant heat. Inadequate cooling on a larger scale can lead to thermal side reactions and byproduct formation.
Recommendations:
-
Reactor Design: For multi-gram scales, standard batch reactors (even quartz) become inefficient. The solution is to minimize the light path length. Flow chemistry reactors are an excellent and increasingly common solution for scaling photochemical reactions, as they ensure uniform irradiation of the entire reaction stream.[10][11]
-
Wavelength: Use a reaction vessel made of quartz or borosilicate glass appropriate for the required wavelength. Pyrex, for example, filters out most light below 300 nm.[12]
-
Solvent Choice: Use a solvent that is transparent at the irradiation wavelength.
Question 5: My intramolecular Williamson ether synthesis is slow and gives a low yield of the desired oxetane. What can I do to optimize it?
Answer: The formation of a four-membered ring via intramolecular cyclization is kinetically less favorable than the formation of five- or six-membered rings.[1] Success on a large scale depends on optimizing several factors to favor the desired SN2 cyclization.
Recommendations:
-
Leaving Group: Ensure you are using an excellent leaving group on your 1,3-difunctionalized precursor (e.g., tosylate, mesylate, or iodide).
-
Base Selection: Use a strong, non-nucleophilic base (e.g., NaH, KOtBu) to ensure complete deprotonation of the alcohol without competing side reactions.
-
Concentration: Adhere to high-dilution principles if intermolecular side reactions are a problem. However, for a simple cyclization, running the reaction at a moderate concentration (e.g., 0.1-0.5 M) is often optimal.
-
Temperature: Gently heating the reaction (e.g., 40-60 °C) can often increase the rate of cyclization, but monitor carefully for byproduct formation.
Part 2: Systematic Troubleshooting Guide
When encountering issues during scale-up, a systematic approach is crucial. The following diagram and table provide a logical workflow for diagnosing and solving common problems.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common issues in oxetane synthesis scale-up.
Troubleshooting Reference Table
| Symptom | Potential Cause | Recommended Solution | Scientific Rationale |
| Product Decomposition During Work-up/Chromatography | Acid-Catalyzed Ring Opening | Use a mild basic wash (e.g., sat. NaHCO₃ soln.). Use silica gel pre-treated with triethylamine. Avoid reverse-phase HPLC with acidic modifiers (TFA). | The oxetane oxygen is basic and readily protonated by trace acid, initiating nucleophilic ring-opening. Neutralizing the environment prevents this initiation step.[4][5] |
| Low Yield in Paternò-Büchi Scale-up | Poor Light Penetration | Switch from a batch reactor to a continuous flow photoreactor. If batch is necessary, run at a lower concentration. | Flow reactors minimize the light path length, ensuring uniform irradiation and overcoming the limitations imposed by the Beer-Lambert law in large, dense solutions.[11] |
| Formation of THF Byproduct in Epoxide Ring Expansion | Excess Sulfur Ylide / High Temperature | Use a slight excess (<1.5 eq) of the sulfur ylide. Maintain strict temperature control and avoid prolonged heating. | The initial oxetane product can be attacked by a second equivalent of the ylide, leading to a subsequent ring expansion to the more thermodynamically stable five-membered THF ring.[13] |
| Low Yield in Williamson Ether Cyclization | Poor Leaving Group or Inefficient Deprotonation | Convert the 1,3-diol precursor to a ditosylate or dimesylate. Use a strong base like NaH in an appropriate solvent (e.g., THF, DMF). | The intramolecular SN2 reaction to form a strained 4-membered ring is kinetically challenging and requires maximizing both the electrophilicity of the carbon (good leaving group) and the nucleophilicity of the alkoxide.[1] |
| Reaction with LiAlH₄ Fails or Decomposes Product | Ring Cleavage by Hydride | Perform the reaction at very low temperatures (e.g., -30 to -10 °C).[4] Alternatively, switch to a milder reducing agent like NaBH₄ if the functional group allows. | The Lewis acidic aluminum species can coordinate to the oxetane oxygen, activating the ring for hydride-mediated cleavage. Low temperatures suppress this decomposition pathway.[4] |
Part 3: Scalable Experimental Protocol
This section provides a representative, detailed protocol for the kilogram-scale synthesis of an oxetane intermediate, adapted from established industrial syntheses and literature procedures.[6][13]
Protocol: Gram-Scale Synthesis of 3-Methyl-3-(hydroxymethyl)oxetane via Intramolecular Williamson Etherification
This two-step protocol is a robust method for producing a common 3,3-disubstituted oxetane building block.
Step 1: Synthesis of 2-Methyl-2-(tosyloxymethyl)propane-1,3-diol
-
Preparation: To a 2 L jacketed reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, add 2,2-bis(hydroxymethyl)propan-1-ol (120 g, 1.0 mol) and pyridine (1 L).
-
Cooling: Cool the resulting solution to 0 °C using a circulating chiller.
-
TsCl Addition: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (190.7 g, 1.0 mol) in pyridine (200 mL) to the reactor over 2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 4 hours. Monitor the reaction by TLC or LCMS for the disappearance of starting material.
-
Quenching: Slowly pour the reaction mixture into a vessel containing ice-cold 2 M HCl (2 L). Stir until the pyridine hydrochloride dissolves.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 1 L).
-
Washing & Drying: Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 1 L) and brine (1 x 1 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-tosylated product.
Step 2: Cyclization to 3-Methyl-3-(hydroxymethyl)oxetane
-
Preparation: To a 5 L jacketed reactor under a nitrogen atmosphere, add the crude mono-tosylate from Step 1 and tetrahydrofuran (THF) (2.5 L).
-
Base Addition: Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 44 g, 1.1 mol) portion-wise over 1 hour. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 45 °C for 6 hours. Monitor the reaction by TLC or LCMS.
-
Quenching: Cool the reaction to 0 °C and cautiously quench by the slow addition of water (100 mL).
-
Work-up: Concentrate the mixture under reduced pressure to remove most of the THF. Add water (1 L) and extract with dichloromethane (4 x 500 mL).
-
Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation to afford the pure oxetane.
References
- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- Wessig, P., & Müller, F. (2023). Oxetanes in Drug Discovery Campaigns. PMC, NIH.
- Organic & Biomolecular Chemistry. (2023). RSC Publishing.
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Wessig, P., & Müller, F. (2023). Oxetanes in Drug Discovery Campaigns.
- BenchChem. (n.d.).
- Oxetanes: formation, reactivity and total syntheses of n
- Oxetanes: formation, reactivity and total syntheses of natural products. (n.d.). Beilstein Journals.
- Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance.
- Silvi, M., et al. (2023).
- Oxetanes: formation, reactivity and total syntheses of n
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.).
- Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies. (n.d.). Lancaster EPrints.
- Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (n.d.). RSC Publishing.
- BenchChem. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 11. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
Technical Support Center: Unexpected Isomerization of Oxetane-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing compounds. This guide is designed to provide expert insights and practical troubleshooting advice for the unexpected isomerization of these valuable chemical entities. Oxetanes are increasingly utilized in medicinal chemistry to enhance physicochemical properties; however, their strained four-membered ring can be susceptible to unanticipated rearrangements, leading to failed experiments and ambiguous results.[1][2][3][4] This resource will help you understand, diagnose, and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: I've synthesized an oxetane-containing compound, and my characterization data is inconsistent. Could isomerization be the cause?
A1: Yes, unexpected isomerization is a significant possibility, especially with certain substitution patterns. Oxetane-carboxylic acids, for instance, have been found to be surprisingly unstable, spontaneously isomerizing into lactones even at room temperature or with gentle heating.[5][6][7][8][9] This intrinsic instability can lead to the appearance of new signals in your NMR spectra or unexpected masses in your mass spectrometry data over time.
Q2: What is the underlying mechanism of this unexpected isomerization?
A2: For oxetane-carboxylic acids, the isomerization is believed to occur through an intramolecular protonation of the oxetane oxygen by the carboxylic acid group. This is followed by a nucleophilic attack of the carboxylate on one of the oxetane's methylene carbons, leading to ring-opening and the formation of a more stable five- or six-membered lactone.[5][7] While a purely intramolecular mechanism has a high calculated energy barrier, it's hypothesized that the reaction may be facilitated by a bimolecular mechanism, where one acid molecule acts as a catalyst for another, or by the presence of trace acidic impurities.[10]
Q3: Are all oxetane-containing compounds prone to this isomerization?
A3: No, the stability of the oxetane ring is highly dependent on its substitution pattern. 3,3-disubstituted oxetanes are generally considered more stable.[11] The presence of an internal nucleophile, such as a carboxylic acid or an alcohol, can increase the likelihood of intramolecular ring-opening, particularly under acidic conditions.[11] Conversely, the presence of a highly basic functional group near the oxetane ring can prevent intramolecular protonation and thus enhance stability.[5]
Q4: Can common laboratory conditions trigger isomerization?
A4: Absolutely. Mild heating, which might be used during solvent evaporation, can be sufficient to induce isomerization in sensitive oxetane-carboxylic acids.[5][6][7] The presence of acid, either as a reagent, a catalyst, or even an impurity, can also promote isomerization or other rearrangements.[1][6] It is crucial to be mindful of your reaction and work-up conditions.
Q5: How can I detect and monitor isomerization in my samples?
A5: The most common method for detecting and monitoring this type of isomerization is Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, ¹H NMR can be used to observe the appearance of new signals corresponding to the isomerized product and the disappearance of the signals from the starting oxetane.[6] Regular analysis of a sample over time can help determine its stability under specific storage conditions.
Troubleshooting Guide: Isomerization of Oxetane-Containing Compounds
This section provides a structured approach to troubleshooting common issues encountered during experiments with oxetane-containing compounds.
| Observed Problem | Probable Cause(s) | Recommended Action(s) |
| Appearance of unexpected peaks in ¹H NMR or LC-MS after purification or storage. | Spontaneous isomerization of an unstable oxetane, particularly an oxetane-carboxylic acid, into a lactone or other rearranged product.[5][6][7] | - Re-analyze the sample immediately after purification to establish a baseline.- Store the compound at low temperatures (e.g., -20°C) and under an inert atmosphere.- Avoid prolonged storage in protic solvents.- Perform a stability study by taking NMR spectra at regular intervals. |
| Low or inconsistent yields in reactions involving heating an oxetane-containing starting material. | Thermal decomposition or isomerization of the oxetane starting material during the reaction.[5][9] | - If possible, conduct the reaction at a lower temperature for a longer duration.- If heating is necessary, minimize the reaction time.- Analyze the starting material's stability under the reaction conditions (solvent, temperature) in a separate control experiment. |
| Reaction failure or formation of complex mixtures when using acidic reagents or catalysts. | Acid-catalyzed isomerization, rearrangement, or polymerization of the oxetane ring.[6][12][13] | - Use non-acidic or milder acidic conditions if the reaction chemistry allows.- Consider using a non-coordinating solvent to modulate Lewis acidity.[12]- If an acid is required, add it slowly at a low temperature.- Thoroughly quench the reaction to neutralize any residual acid before work-up and purification. |
| Difficulty in purifying the desired oxetane-containing product via silica gel chromatography. | Isomerization or decomposition on the acidic silica gel surface. | - Neutralize the silica gel by pre-treating it with a suitable base (e.g., triethylamine in the eluent).- Use an alternative stationary phase, such as alumina (basic or neutral) or a bonded-phase silica.- Minimize the time the compound spends on the column. |
Experimental Protocols
Protocol 1: Monitoring the Stability of an Oxetane-Carboxylic Acid by ¹H NMR
Objective: To determine the stability of a synthesized oxetane-carboxylic acid under specific storage conditions.
Materials:
-
Your oxetane-carboxylic acid sample
-
An appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Immediately after purification and drying, dissolve a small amount of your oxetane-carboxylic acid in the chosen deuterated solvent in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum (Time = 0).
-
Carefully integrate the signals corresponding to the starting material and any visible impurities.
-
Store the NMR tube under the desired conditions (e.g., room temperature on the benchtop, 4°C in a refrigerator, -20°C in a freezer).
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month).
-
Compare the integration of the signals over time to quantify the rate of isomerization or decomposition.
Interpretation of Results:
-
A decrease in the integration of the starting material signals and the appearance and increase of new signals indicate instability.
-
By analyzing the chemical shifts and coupling patterns of the new signals, you can often identify the structure of the isomerized product (e.g., a lactone).
Protocol 2: Assessing Thermal Stability of an Oxetane-Containing Compound
Objective: To evaluate if an oxetane-containing compound is stable under the thermal conditions of a planned reaction.
Materials:
-
Your oxetane-containing compound
-
The solvent to be used in the reaction
-
Heating apparatus (e.g., heating block, oil bath)
-
Small reaction vial with a stir bar
-
TLC plates or LC-MS for analysis
Procedure:
-
Dissolve a small amount of your oxetane-containing compound in the reaction solvent in the vial.
-
Take an initial sample (Time = 0) for analysis by TLC or LC-MS.
-
Heat the solution to the target reaction temperature and maintain it for the planned duration of the reaction.
-
Take samples at various time points (e.g., 1 hour, 4 hours, 12 hours) and analyze them by TLC or LC-MS.
-
Compare the chromatograms of the samples taken over time to the initial sample.
Interpretation of Results:
-
If the spot or peak corresponding to your starting material remains unchanged and no new spots/peaks appear, the compound is likely stable under these conditions.
-
The appearance of new spots/peaks indicates thermal decomposition or isomerization.
Visualizations
Isomerization Mechanism of an Oxetane-Carboxylic Acid
Caption: Proposed mechanism for the uncatalyzed isomerization of an oxetane-carboxylic acid to a lactone.
Troubleshooting Workflow for Unexpected Isomerization
Caption: A workflow for diagnosing and addressing potential oxetane isomerization.
References
-
Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T., Dibchak, D., & Mykhailiuk, P. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722–4728. [Link]
-
Barreiro, G., Arribas, M., & Burés, J. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12691–12709. [Link]
-
Shum, D., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1166-1205. [Link]
-
Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T., Dibchak, D., & Mykhailiuk, P. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. ChemRxiv. [Link]
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Taylor, R. D., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(1), 15-32. [Link]
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Wipf, P., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(19), 6835–6845. [Link]
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Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T., Dibchak, D., & Mykhailiuk, P. (2022). Unexpected isomerization of oxetane-carboxylic acids. ResearchGate. [Link]
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Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T., Dibchak, D., & Mykhailiuk, P. (2022). Unexpected isomerization of oxetane-carboxylic acids. ChemRxiv. [Link]
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Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T., Dibchak, D., & Mykhailiuk, P. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. PubMed. [Link]
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Taylor, R. D., & Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12874–12963. [Link]
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Rzepa, H. S. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids – a first look at the mechanism. Henry Rzepa's Blog. [Link]
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Ma, S., & Schindler, C. S. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters, 25(30), 5626–5630. [Link]
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Strieth-Kalthoff, F., et al. (2025). Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes. Journal of the American Chemical Society, 147(16), 7245–7254. [Link]
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Bach, T., & Kirsch, S. (1997). Pinacol-Type Rearrangement Reactions of 2-Phenyl-3-silyloxyoxetanes: The Influence of the Lewis Acid on the Regioselectivity. The Journal of Organic Chemistry, 62(26), 9071–9074. [Link]
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Zhang, W., et al. (2021). Synthesis of Oxetanes. Progress in Chemistry, 33(11), 1957-1971. [Link]
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Rzepa, H. S. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids – a computational study. Imperial College London. [Link]
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Rzepa, H. S. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids – catalyst design. Henry Rzepa's Blog. [Link]
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Barreiro, G., Arribas, M., & Burés, J. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12691–12709. [Link]
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Denmark, S. E. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. [Link]
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Nishikubo, T., Kameyama, A., & Minegishi, S. (2025). Polymerization and Isomerization of Oxetanes using Heteropolyacid as a Catalyst. Journal of Polymer Science Part A: Polymer Chemistry, 43(16), 3681-3690. [Link]
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Zhang, Z., et al. (2022). Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs: Unexpected Aryl Migration via Neighboring Group Participation. Organic Letters, 24(17), 3209–3214. [Link]
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Oxetane Synthesis & Reactivity Core: A Technical Troubleshooting Guide
Welcome to the technical support center for managing oxetane reactivity. The oxetane ring, a four-membered cyclic ether, is a valuable structural motif in modern medicinal chemistry and drug discovery, prized for its ability to modulate key physicochemical properties like solubility, metabolic stability, and lipophilicity.[1][2][3] However, the inherent ring strain (approximately 25.5 kcal/mol) that makes it a useful synthetic intermediate also presents unique challenges in its handling and reactivity.[4] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the synthesis and manipulation of oxetane-containing molecules.
Section 1: Troubleshooting Guide for Common Synthetic Issues
This section addresses specific problems that may arise during reactions involving oxetanes. Each issue is presented with probable causes and actionable solutions, grounded in mechanistic principles.
Issue 1: Unwanted Ring-Opening or Decomposition Under Acidic Conditions
Symptoms: You observe low to no yield of your desired product, with complex mixtures or the formation of diols and other linear byproducts. This is particularly common when attempting reactions on substrates containing both an oxetane and an acid-sensitive functional group.
Probable Causes & Mechanistic Insight:
-
Brønsted or Lewis Acid Catalysis: The oxetane oxygen is Lewis basic and readily protonated by Brønsted acids or coordinated by Lewis acids.[5] This activation dramatically increases the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack and subsequent ring-opening.[5][6] The reaction often proceeds via an SN2 or SN1-like mechanism, depending on the substitution pattern and stability of the potential carbocation intermediate.[7]
-
Intramolecular Nucleophiles: The presence of internal nucleophiles, such as hydroxyl or amine groups, can lead to intramolecular ring-opening, especially in 3,3-disubstituted oxetanes under acidic conditions.
-
Carboxylic Acid Instability: Oxetane-carboxylic acids can be surprisingly unstable, isomerizing into lactones upon heating or even during storage at room temperature, without the need for strong external acids.[8]
Troubleshooting & Recommended Protocols:
-
Reagent Selection:
-
Avoid strong Brønsted acids (e.g., HCl, H₂SO₄, TsOH) whenever possible. If an acid catalyst is necessary, consider milder or sterically hindered Lewis acids that may coordinate less effectively with the oxetane oxygen.
-
For reactions requiring acidic conditions elsewhere in the molecule, ensure the oxetane is introduced late in the synthetic sequence.
-
-
Protecting Group Strategy:
-
If acidic conditions are unavoidable, consider if the oxetane itself can be formed from a protected 1,3-diol precursor after the acid-sensitive steps are completed. The Williamson etherification is a robust method for forming the oxetane ring.[9]
-
-
Temperature Control:
-
Many ring-opening reactions are kinetically driven. Performing reactions at lower temperatures (e.g., –30 to –10 °C) can often suppress the undesired ring-opening pathway.[10]
-
-
pH and Buffer Control:
-
For reactions that generate acidic byproducts, the use of a non-nucleophilic base or buffer system can prevent the accumulation of acid and subsequent oxetane degradation.
-
Issue 2: Unexpected Polymerization of Oxetane Monomers
Symptoms: Your reaction mixture becomes viscous or solidifies, and analysis (e.g., by NMR or GPC) shows high molecular weight species instead of your desired small molecule product.
Probable Causes & Mechanistic Insight:
-
Cationic Ring-Opening Polymerization (CROP): This is the most common polymerization mechanism for oxetanes.[11] It can be initiated by trace amounts of Lewis or Brønsted acids, forming a tertiary oxonium ion at the chain end.[11] This active chain end is then attacked by the oxygen of another oxetane monomer, propagating the polymer chain.[12][13]
-
"Back-Biting": The propagating polymer chain can fold back on itself, leading to the formation of cyclic oligomers, most commonly tetramers.[11][14] This is a significant side reaction in many oxetane polymerizations.[14]
Troubleshooting & Recommended Protocols:
-
Purification of Reagents and Solvents:
-
Rigorous Drying: Ensure all monomers, solvents, and initiators are scrupulously dried. Water can act as a chain transfer agent or interfere with initiation. High vacuum techniques are recommended for purification.[14]
-
Solvent Choice: The choice of solvent can influence the reaction. For instance, using 1,4-dioxane as a solvent has been shown to prevent intra- and intermolecular transfer reactions in some CROP systems.[12]
-
-
Control of Initiator:
-
If polymerization is desired, the choice of initiator is critical. Strong acids can lead to unreactive secondary oxonium ions, while systems like BF₃·OEt₂ are effective.[11] For small molecule synthesis where polymerization is undesired, avoid adventitious acid sources.
-
-
Monomer Concentration:
-
Running reactions at lower concentrations can disfavor the intermolecular reactions that lead to polymerization.
-
Issue 3: Poor Regioselectivity in Ring-Opening Reactions
Symptoms: When reacting an unsymmetrically substituted oxetane with a nucleophile, you obtain a mixture of two constitutional isomers.
Probable Causes & Mechanistic Insight:
-
Steric vs. Electronic Control: The regioselectivity of oxetane ring-opening is a delicate balance of steric and electronic factors.
-
Under basic or neutral conditions (strong nucleophiles): The reaction typically follows an SN2 pathway. The nucleophile attacks the less sterically hindered carbon atom.
-
Under acidic conditions (weaker nucleophiles): The reaction has more SN1 character. The nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.
-
Troubleshooting & Recommended Protocols:
-
Tune Reaction Conditions:
-
To favor attack at the less substituted position, use a strong, non-basic nucleophile under neutral conditions.
-
To favor attack at the more substituted position, use a weaker nucleophile in the presence of a Lewis or Brønsted acid promoter.
-
-
Catalyst Selection:
-
Recent advances have shown that catalyst systems can override inherent substrate biases. For instance, zirconocene and photoredox catalysis have been used to achieve reverse regioselectivity, delivering the more-substituted alcohols via putative less-stable radicals.[15]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How stable is the oxetane ring to common synthetic reagents?
The stability of the oxetane ring is highly dependent on its substitution pattern and the reaction conditions. A general rule is that 3,3-disubstituted oxetanes are more stable than other substitution patterns because the substituents sterically hinder the approach of external nucleophiles to the C-O σ* antibonding orbital. A comprehensive study demonstrated that the oxetane core is tolerant to a wide range of conditions including many oxidations, reductions, alkylations, and C-C bond-forming reactions, particularly when strong acids are avoided.[10] Oxetane ethers have also shown excellent stability under acidic, basic, and nucleophilic conditions, proving more robust than analogous esters.[16]
Q2: What is the best general method for synthesizing an oxetane ring?
There are several reliable methods, with the choice depending on the desired substitution pattern and available starting materials.[17][18]
-
Intramolecular Williamson Etherification: This is the most common and reliable approach, involving the cyclization of a 1,3-diol derivative where one alcohol is converted to a good leaving group (e.g., tosylate, mesylate).[4][9]
-
Paternò-Büchi Reaction: A [2+2] photocycloaddition between a carbonyl compound and an alkene. This method is powerful but can be limited by substrate scope and selectivity issues.[4][19]
-
Epoxide Ring Expansion: The reaction of an epoxide with a sulfur ylide can expand the three-membered ring to a four-membered oxetane.[17][20]
Q3: My reaction with an organolithium reagent is sluggish. How can I improve it?
While powerful nucleophiles like organolithiums and Grignard reagents can open oxetane rings, the reaction is less facile than with epoxides due to lower ring strain.[21]
-
Increase Reactivity: Consider transmetalation to a more reactive organocuprate, which can sometimes improve yields and selectivity.
-
Lewis Acid Additives: The addition of a catalytic amount of a mild Lewis acid (e.g., LiBF₄, MgBr₂·OEt₂) can activate the oxetane ring towards nucleophilic attack, but care must be taken to avoid polymerization or side reactions.
Q4: Can I perform a reaction on a substituent of the oxetane ring without affecting the ring itself?
Yes, this is frequently done. The key is to choose reaction conditions that are compatible with the oxetane's stability profile. For example, a hydroxyl group on a 3,3-disubstituted oxetane can be mesylated (MsCl, Et₃N) or converted to an ether (NaH, alkyl halide) without ring cleavage.[10] Similarly, Suzuki-Miyaura couplings have been performed on halogenated oxetane derivatives.[17] The primary limitation is the avoidance of strongly acidic conditions.
Section 3: Data Tables and Protocols
Table 1: Impact of Oxetane Incorporation on Physicochemical Properties (Matched-Pair Analysis)
| Property | Change Observed (vs. gem-dimethyl) | Reference |
| Aqueous Solubility | Increase by a factor of 4 to >4000 | [3] |
| Lipophilicity (LogD) | Typically lower | [3] |
| Metabolic Stability | Generally improved | [17] |
| Amine Basicity (pKa) | Lowered by ~2.7 units (when alpha to amine) | [3] |
Protocol 1: General Procedure for Oxetane Formation via Williamson Etherification
This protocol describes the formation of a 3,3-disubstituted oxetane from a 1,3-diol.
-
Monotosylation: To a solution of the 1,3-diol (1.0 equiv) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.05 equiv) portion-wise.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with cold water and extract the product with ethyl acetate. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude monotosylate by flash column chromatography.
-
Cyclization: Dissolve the purified monotosylate in anhydrous THF. Cool to 0 °C and add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.
-
Ring Closure: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Final Workup & Purification: Carefully quench the reaction with water. Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting oxetane by flash column chromatography.
Section 4: Diagrams and Workflows
Diagram 1: Troubleshooting Logic for Failed Oxetane Reactions
Caption: Decision tree for diagnosing common oxetane reaction failures.
Diagram 2: Regioselectivity in Oxetane Ring-Opening
Caption: Control of regioselectivity in nucleophilic ring-opening of oxetanes.
References
- Hu, T., & Pan, X. (2015). Synthesis of Oxetanes. Organic & Biomolecular Chemistry, 13(19), 5265-5284.
- Lapinte, V., et al. (2003). Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. Macromolecules, 36(23), 8583–8590.
- Javed, I., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.
- Stepan, A. F., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.
- Gouarderes, F., et al. (1995). The Cationic Ring Opening Polymerization of Oxetane and Other Cyclic Ethers. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 32(5), 915-926.
- PharmaBlock. (n.d.). Oxetanes in Drug Discovery. PharmaBlock.
- Meyers, M. J., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery.
- BenchChem. (2025). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. BenchChem.
- Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11698-11750.
- Burés, J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11698–11750.
- Stepan, A. F., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Cichoń, T., & Albrecht, Ł. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 853-900.
- Denmark, S. E. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group, University of Illinois Urbana-Champaign.
- Bednarek, M. (2018). Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE) and activated monomer (AM) mechanisms.
- Study.com. (n.d.). Oxetane can be polymerized by cationic ring-opening polymerization initiated by a protonic acid.
- Ortyl, J., et al. (2019). Common oxetane derivatives used in cationic ring-opening polymerization.
- Malapit, C. A., & Howell, A. R. (2015). Ring Expansions of Oxiranes and Oxetanes. Topics in Heterocyclic Chemistry, 41, 141-174.
- Isherwood, M., et al. (2023). A Brønsted acid-catalysed synthesis of 3,3-disubstituted oxetane- and azetidine-ethers. Organic & Biomolecular Chemistry, 21(27), 5621-5626.
- Wikipedia. (n.d.). Polyoxetane. Wikipedia.
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 53(8), 3227-3246.
- Potrząsaj, A., et al. (2021). Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis.
- Potrząsaj, A., et al. (2021).
- Gavlíková, A., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4964–4968.
- Aida, K., Ota, E., & Yamaguchi, J. (2023).
- Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(30), 16533–16539.
- Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246.
- Nishikubo, T., Kudo, H., & Morita, M. (n.d.). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech.
- Ahmad, S., et al. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications.
- Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Kennedy, C. R., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. The Journal of Organic Chemistry, 87(7), 4563-4571.
- Aida, T., & Inoue, S. (1996). Lewis Acid-Promoted Anionic Polymerization of a Monomer with High Cationic Polymerizability. Synthesis of Narrow Molecular Weight Distribution Polyoxetane and Polyoxetane-Poly(methyl methacrylate) Block Copolymer with Aluminum Porphyrin Initiators. Macromolecules, 29(14), 4972-4974.
- Silvi, M., et al. (2023).
- Wuitschik, G., et al. (2012). Oxetanes as Unique Building Blocks in Medicinal Chemistry. Journal of Synthetic Organic Chemistry, Japan, 70(2), 149-157.
- Coote, S. C., et al. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 1346-1383.
- The Organic Chemistry Tutor. (2021, February 4). Reactions of Oxetanes. YouTube.
- Organic Chemistry Portal. (n.d.). Synthesis of oxetanes. Organic Chemistry Portal.
- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
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Validation & Comparative
A Senior Application Scientist's Guide to the Biological Validation of 1-(Oxetan-3-yl)ethan-1-amine Analogs
Introduction: The Value of the Oxetane Motif in Modern Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel chemical matter with improved pharmacological profiles is paramount. Small, strained heterocyclic scaffolds have emerged as powerful tools for achieving this, and among them, the oxetane ring has garnered significant interest.[1] An oxetane is a four-membered ether that, despite its ring strain, offers a unique combination of properties that make it an attractive bioisostere for commonly used groups like gem-dimethyl or carbonyl moieties.[2] Its inherent polarity and three-dimensional structure can favorably influence key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity.[3][4]
A particularly noteworthy feature is the oxetane's ability to modulate the basicity of adjacent amines through its strong inductive electron-withdrawing effect.[4][5] This fine-tuning of a compound's pKa can be critical for optimizing target engagement, reducing off-target effects (such as hERG liability), and improving pharmacokinetic profiles.[2] The 1-(oxetan-3-yl)ethan-1-amine scaffold represents a versatile building block that leverages these advantages. This guide provides a comprehensive framework for researchers to systematically validate the biological activity of its analogs, moving from initial high-throughput screening to detailed mechanistic studies. We will explore validation workflows against three major drug target classes: G-Protein Coupled Receptors (GPCRs), protein kinases, and ion channels, providing the causal logic behind experimental choices and detailed, self-validating protocols.
Part 1: Validation Against G-Protein Coupled Receptors (GPCRs)
The modulation of amine basicity by the proximal oxetane ring makes GPCRs a highly probable target class for this compound analogs. Many GPCRs feature key acidic residues (aspartate, glutamate) in their binding pockets that form critical charge-charge interactions with aminergic ligands. Fine-tuning the pKa can optimize this interaction for potency and selectivity.
Conceptual Workflow for GPCR Screening
A tiered approach is most efficient for identifying and characterizing active analogs. The process begins with a broad primary screen to identify "hits" that modulate receptor activity, followed by secondary assays to confirm activity and investigate the mechanism of action, such as biased agonism.
Caption: Tiered workflow for GPCR analog validation.
Hypothetical Comparative Data for GPCR Activity
The table below illustrates how data from these assays can be structured to compare the performance of different analogs against a hypothetical Gs-coupled receptor.
| Analog ID | Scaffold Modification | cAMP Assay (EC₅₀, nM) | β-Arrestin Assay (EC₅₀, nM) | Bias Factor¹ |
| Parent-01 | Unsubstituted Phenyl | 550 | 800 | 1.0 (Reference) |
| Analog-A | 4-Chloro Phenyl | 25 | 450 | 0.1 |
| Analog-B | 3-Methoxy Phenyl | 150 | 140 | 1.5 |
| Analog-C | 4-Trifluoromethyl Phenyl | >10,000 | >10,000 | N/A |
| ¹Bias factor calculated relative to the parent compound, indicating preference for G-protein vs. β-arrestin pathway. |
This data suggests Analog-A is a potent, G-protein biased agonist, while Analog-B is a more balanced agonist. Analog-C is inactive, highlighting a negative structure-activity relationship (SAR) for the trifluoromethyl group at this position.
Detailed Protocol: cAMP-Glo™ Assay for Gs/Gi-Coupled Receptors
This protocol describes a luminescent, homogeneous assay to measure changes in intracellular cyclic AMP (cAMP), a key second messenger for Gs and Gi-coupled receptors.[6]
Pillar of Trustworthiness: This protocol is self-validating through the inclusion of multiple controls. Positive controls (e.g., Forskolin for Gs, a known agonist) validate cell and reagent performance, while negative (vehicle) controls establish the baseline.
Methodology:
-
Cell Preparation:
-
Culture HEK293 cells stably expressing the target GPCR to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer (e.g., HBSS with 5mM HEPES) to a density of 0.5 x 10⁶ cells/mL.
-
-
Compound Preparation:
-
Prepare a 10 mM stock of each this compound analog in DMSO.
-
Perform serial dilutions in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 5 pM final concentration). Include a DMSO-only vehicle control.
-
-
Assay Execution (384-well format):
-
Add 5 µL of cells to each well of a white, opaque 384-well plate.
-
Add 2.5 µL of diluted analog or control to the appropriate wells.
-
For antagonist screening, pre-incubate with the analog for 15 minutes before adding 2.5 µL of a known agonist at its EC₈₀ concentration.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection:
-
Add 10 µL of cAMP-Glo™ Lysis Buffer and incubate for 10 minutes.
-
Add 10 µL of Kinase-Glo® Reagent.
-
Incubate for 20 minutes in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data with the vehicle control as 0% activity and a saturating concentration of a known agonist as 100% activity.
-
Plot the normalized response against the log of the analog concentration and fit to a four-parameter logistic equation to determine EC₅₀ or IC₅₀ values.
-
Part 2: Validation Against Protein Kinases
The oxetane scaffold is a common feature in clinically evaluated kinase inhibitors.[2][3] The rigid structure can help orient functional groups into the ATP-binding pocket, while the amine can form hydrogen bonds with hinge residues. Therefore, screening this compound analogs against a panel of kinases is a logical validation step.
Conceptual Workflow for Kinase Inhibition
The primary goal is to determine the potency (IC₅₀) of the analogs against a target kinase and then assess their selectivity by screening against a panel of other kinases.
Caption: Workflow for a typical kinase inhibition assay.
Hypothetical Comparative Data for Kinase Inhibition
| Analog ID | Scaffold Modification | Target Kinase X (IC₅₀, nM) | Off-Target Kinase Y (IC₅₀, nM) | Selectivity Index (Y/X) |
| Parent-01 | Unsubstituted Phenyl | 1,200 | 2,500 | 2.1 |
| Analog-D | 2-Aminopyrimidine | 35 | 4,500 | 128.6 |
| Analog-E | 4-Fluorophenyl | 850 | 900 | 1.1 |
| Analog-F | N-Methyl Piperazine | 95 | >10,000 | >105 |
This hypothetical data identifies Analog-D and Analog-F as potent and selective inhibitors of Kinase X, meriting further investigation. The 2-aminopyrimidine moiety of Analog-D is a well-known "hinge-binder" in kinase inhibitors, providing a rationale for its increased potency.
Detailed Protocol: ADP-Glo™ Universal Kinase Assay
This protocol describes a method for quantifying kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7] It is a universal assay applicable to virtually any kinase.
Pillar of Expertise: The choice of ATP concentration is critical. It should be at or near the Michaelis-Menten constant (Km) for the specific kinase. Using a concentration far above the Km can mask the effect of competitive inhibitors, leading to an underestimation of their potency.[8]
Methodology:
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare kinase and substrate (a suitable peptide or protein) in reaction buffer.
-
Prepare ATP in reaction buffer at 2x the desired final concentration (e.g., 2x Km of the kinase).
-
Prepare serially diluted analogs in reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the analog solution or vehicle control.
-
Add 2.5 µL of the kinase solution and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.[7]
-
Initiate the reaction by adding 5 µL of the 2x ATP/Substrate mixture.
-
Incubate for 60 minutes at 30°C. Include "no enzyme" and "no inhibitor" controls.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each analog concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the % inhibition against the log of the analog concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 3: Validation Against Ion Channels
Ion channels are a third major target class, as compounds with basic amine centers are known to interact with the channel pore or allosteric sites.[9] Validating analogs against ion channels, especially for safety pharmacology (e.g., hERG), is a critical step in drug development.
Conceptual Workflow: Ion Channel Screening Funnel
Due to the complexity and lower throughput of definitive electrophysiology, a funnel approach is used. It starts with high-throughput fluorescence-based assays to find initial hits, which are then confirmed and characterized using high-throughput automated patch-clamp systems.[10][11]
Caption: Screening funnel for ion channel drug discovery.
Hypothetical Comparative Data for Ion Channel Modulation
| Analog ID | Scaffold Modification | Target Naᵥ1.7 (IC₅₀, µM) | Off-Target hERG (IC₅₀, µM) | Selectivity Index (hERG/Naᵥ1.7) |
| Parent-01 | Unsubstituted Phenyl | 15.2 | 35.1 | 2.3 |
| Analog-G | 4-Phenoxyphenyl | 0.8 | 42.5 | 53.1 |
| Analog-H | 3-Pyridyl | 5.6 | 6.1 | 1.1 |
This data identifies Analog-G as a potent and selective modulator of the target pain channel Naᵥ1.7 with a good safety window against the cardiac hERG channel. In contrast, Analog-H shows poor selectivity, flagging it as a potential risk.
Detailed Protocol: Automated Patch-Clamp Electrophysiology
This protocol outlines a general procedure for assessing compound effects on a voltage-gated ion channel (e.g., Naᵥ1.7) using a 384-well automated platform like the SyncroPatch or Qube.[12]
Pillar of Expertise: The voltage protocol is paramount. It must be designed to elicit the specific channel state (resting, open, inactivated) that the compound is hypothesized to interact with. For example, to find state-dependent blockers of sodium channels, a protocol that holds the cell at a depolarized potential to enrich the inactivated state population is necessary.
Methodology:
-
Cell Preparation:
-
Use a cell line stably expressing the ion channel of interest (e.g., CHO-Naᵥ1.7).
-
Culture and harvest cells, preparing a single-cell suspension at a concentration of ~1 x 10⁷ cells/mL in the appropriate external recording solution.
-
-
System Priming:
-
Prime the automated patch-clamp system with internal and external recording solutions according to the manufacturer's protocol. The internal solution contains ions that mimic the intracellular environment, while the external solution mimics the extracellular space.
-
Load the prepared cell suspension and compound plates onto the instrument.
-
-
Experiment Execution:
-
The instrument will automatically perform the following for each well in parallel:
-
Trap a single cell on the microfluidic chip.
-
Establish a high-resistance "giga-seal" between the cell membrane and the chip.
-
Rupture the cell membrane to achieve whole-cell configuration.
-
-
Apply a pre-defined voltage protocol (e.g., a step from -120 mV to 0 mV to activate the channel) repeatedly to establish a stable baseline current.
-
Apply the vehicle control, followed by increasing concentrations of the test analog. The current is measured after each application to determine the extent of inhibition or potentiation.
-
-
Data Analysis:
-
The instrument software automatically measures current amplitude at each voltage step.
-
Calculate the percentage of inhibition at each concentration relative to the baseline current.
-
Plot the % inhibition against the log of the analog concentration and fit to a four-parameter logistic equation to determine the IC₅₀.
-
References
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Sygnature Discovery. Ion Channel Screening. [Link]
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Zheng, W., Spencer, R. H., & Kiss, L. (2006). High throughput assay technologies for ion channel drug discovery. PubMed. [Link]
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Li, Y., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]
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A. T. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
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Wuitschik, G., et al. (2010). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]
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Ponzano, S., et al. (2013). Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. PubMed. [Link]
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MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]
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A Comparative Guide to the In Vitro Efficacy of Muscarinic M1 Receptor Agonists Featuring the 1-(Oxetan-3-yl)ethan-1-amine Scaffold
This guide provides a comparative analysis of the in vitro efficacy of emerging muscarinic acetylcholine M1 receptor (M1 mAChR) agonists. We focus on derivatives incorporating the 1-(oxetan-3-yl)ethan-1-amine moiety, a privileged scaffold in modern medicinal chemistry. The objective is to offer researchers and drug development professionals a clear, data-driven comparison of key compounds, grounded in robust experimental methodologies.
Introduction: The Significance of M1 Agonism and the Oxetane Scaffold
The M1 muscarinic acetylcholine receptor, a Gq-protein coupled receptor (GPCR), is highly expressed in the hippocampus and cerebral cortex, regions critical for cognitive function.[1][2] Its activation is a key therapeutic strategy for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[1][2] A major challenge in this field has been developing agonists with high selectivity for the M1 receptor over other muscarinic subtypes (M2-M5) to avoid adverse cholinergic effects, such as gastrointestinal disturbances.[3][4]
The incorporation of small, strained ring systems like oxetane has become a valuable strategy for medicinal chemists to modulate physicochemical properties, improving parameters such as solubility and metabolic stability while exploring novel chemical space. The this compound scaffold represents a key structural motif in the development of next-generation M1 agonists.
One of the most prominent examples is Xanomeline , an M1 and M4 receptor-preferring agonist.[4][5] Its development has paved the way for novel therapeutics like KarXT, a combination of xanomeline and the peripherally restricted muscarinic antagonist trospium, designed to mitigate peripheral side effects.[6][7][8][9][10] This guide will use xanomeline as a benchmark and compare it with other relevant compounds to illustrate the principles of in vitro characterization.
Comparative In Vitro Efficacy of M1 Agonists
The in vitro assessment of M1 agonists hinges on two primary parameters: potency (the concentration of a compound required to elicit a 50% maximal response, or EC50) and selectivity (the ratio of potency at off-target receptors versus the target receptor). A desirable candidate exhibits high potency at M1 and low potency (high EC50) at other subtypes, particularly M2 and M3, which are associated with cardiac and smooth muscle side effects, respectively.
| Compound | Primary Target(s) | M1 Potency (EC50, nM) | M2 Potency (EC50, nM) | M3 Potency (EC50, nM) | M1/M2 Selectivity | M1/M3 Selectivity | Reference |
| Carbachol | Non-selective Agonist | ~1,000 | ~1,000 | ~300 | ~1x | ~0.3x | [11] |
| Xanomeline | M1/M4-preferring Agonist | 13 | 110 | 17 | ~8.5x | ~1.3x | [11][12] |
| Milameline | Partial Agonist | 160 | 60 | 130 | ~0.4x | ~0.8x | [11][12] |
| Sabcomeline | Partial Agonist | 6.8 | 32 | 10 | ~4.7x | ~1.5x | [11][12] |
Note: Data is compiled from functional microphysiometry assays and represents a comparative snapshot. Absolute values can vary based on the specific assay format and cell system used.
Methodologies for In Vitro Efficacy Determination
To generate reliable and comparable data, a multi-assay approach is essential. We start by determining the affinity of the compound for the receptor and then move to functional assays that measure the downstream consequences of receptor activation.
Caption: High-level workflow for in vitro characterization of M1 agonists.
-
Principle: These assays measure the direct binding of a compound to the receptor by competing against a radiolabeled ligand with known affinity.[13][14] This determines the compound's affinity (Ki). It is a crucial first step but does not distinguish between agonists and antagonists.
-
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M1 receptor subtype.[13]
-
Competition Binding: Incubate the membranes with a fixed concentration of a radioligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the test compound.
-
Separation: Separate bound from unbound radioligand via rapid filtration.
-
Detection: Quantify the radioactivity of the filters using liquid scintillation counting.
-
Analysis: Plot the data to determine the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.
-
-
Principle: The M1 receptor is coupled to the Gq signaling pathway.[15] Agonist binding activates phospholipase C, leading to the production of inositol trisphosphate (IP3), which triggers the release of calcium (Ca2+) from intracellular stores.[15][16] This transient increase in intracellular Ca2+ is measured using a calcium-sensitive fluorescent dye.[16][17][18]
-
Protocol Outline:
-
Cell Culture: Seed CHO or HEK293 cells stably expressing the human M1 receptor into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.[17]
-
Dye Loading: Remove culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a no-wash kit) and probenecid (to prevent dye extrusion).[13][19] Incubate for 30-60 minutes at 37°C.[17][19]
-
Compound Addition: Prepare serial dilutions of the test compounds. Use a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence, then add the compounds.[13][19]
-
Signal Detection: Continue to measure fluorescence intensity in real-time for 2-3 minutes to capture the peak response.[18][19]
-
Data Analysis: Normalize the response (peak fluorescence minus baseline) and plot against compound concentration to generate a dose-response curve and calculate the EC50.[13]
-
Caption: Simplified Gq signaling cascade following M1 receptor activation.
-
Principle: The activation of GPCRs, including M1, often leads to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key nodes in intracellular signaling.[20][21] Measuring phosphorylated ERK (p-ERK) serves as a robust, integrated readout of downstream receptor activation.[20][22]
-
Protocol Outline:
-
Cell Culture & Starvation: Seed cells expressing the M1 receptor. Prior to the assay, starve the cells in serum-free media for 4-12 hours to reduce basal ERK phosphorylation.[21]
-
Ligand Stimulation: Treat cells with varying concentrations of the test agonist for a predetermined optimal time (typically 5-15 minutes).
-
Cell Lysis: Stop the reaction by placing the plate on ice and adding a lysis buffer containing protease and phosphatase inhibitors.
-
Detection: Detect p-ERK1/2 levels in the cell lysate using a sensitive immunoassay format, such as AlphaLISA, HTRF, or a standard Western blot.[21][23]
-
Data Analysis: Normalize the p-ERK signal to total ERK or a housekeeping protein. Plot the normalized signal against agonist concentration to determine the EC50.
-
Conclusion and Authoritative Insights
The in vitro characterization of this compound derivatives and other novel M1 agonists requires a systematic and multi-faceted approach. While binding assays provide a foundational measure of affinity, they do not predict functional activity or selectivity. Functional assays, such as calcium flux and p-ERK, are indispensable for quantifying agonist potency (EC50) and efficacy.
Crucially, true selectivity can only be claimed after profiling compounds against the full panel of muscarinic receptor subtypes (M1-M5) using the same functional assay format.[11] As the data for xanomeline shows, even "M1-preferring" compounds can possess significant activity at other subtypes (e.g., M4), which may contribute to their overall therapeutic profile.[4] Researchers should prioritize compounds that demonstrate a significant potency window (ideally >10-fold) between M1 and the M2/M3 subtypes to maximize the potential for a favorable therapeutic index. This rigorous, comparative in vitro profiling is the critical first step in advancing promising new therapies for challenging neurological and psychiatric disorders.
References
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- Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.Bio-protocol.
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- Current Findings and Potential Mechanisms of KarXT (Xanomeline–Trospium) in Schizophrenia Treatment.
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- Mechanism of Action of Xanomeline and Trospium Chloride Capsules in Schizophrenia.HCPLive.
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- Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger.Eurofins Discovery.
- Ca2+ Mobilization Assay.
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- A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists.PubMed Central.
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- Pharmacological Studies on the Roles of M1 Muscarinic Acetylcholine Receptors in the Cognitive Function of the Rodent Brain.Journal of Pharmacological Sciences.
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A Structural and Physicochemical Comparison of Amino-Oxetanes and Amides for Drug Discovery
The amide bond is a cornerstone of peptide and protein structure and is consequently one of the most prevalent functional groups in approved pharmaceuticals.[1][2] However, its inherent properties—such as planarity, susceptibility to enzymatic hydrolysis, and potential for hydrogen bonding that can limit permeability—often present significant challenges in drug development.[3] This has driven medicinal chemists to explore bioisosteres: chemical groups that can replace the amide moiety while retaining or improving upon its desirable properties. Among the emerging candidates, the 3-amino-oxetane motif has shown considerable promise as a versatile amide surrogate.[4][5][6]
This guide provides an in-depth, data-supported comparison of amino-oxetanes and amides, focusing on their structural, physicochemical, and metabolic properties. It is intended for researchers, scientists, and drug development professionals seeking to leverage this novel bioisostere to overcome common drug design hurdles.
Part 1: The Fundamental Structural Divergence
The primary difference between an amide and an amino-oxetane lies in their three-dimensional geometry. Amides are characteristically planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This results in a restricted conformation and specific bond angles. In stark contrast, the amino-oxetane motif introduces a strained, puckered four-membered ring, forcing a more complex and rigid three-dimensional structure.[1][2]
X-ray crystallography and DFT calculations confirm that amino-oxetanes adopt a significantly more 3D conformation than their corresponding benzamides.[1][2][7] The nitrogen atom in a 3-amino-oxetane is pyramidal, and the strained C–O–C bond angle of the oxetane ring (around 90°) dictates a non-planar arrangement.[8] This structural distinction has profound implications for how a molecule explores conformational space and interacts with biological targets.
Table 1: Comparative Structural Parameters of a Representative Benzamide and its 3-Aryl-3-amino-oxetane Analog
| Parameter | Benzamide | 3-Aryl-3-amino-oxetane | Causality of Difference |
| C-N Bond Character | Partial Double Bond | Single Bond | Amide resonance vs. sp³ hybridized carbon and nitrogen. |
| Geometry around N | Trigonal Planar | Pyramidal | sp² hybridization in amides vs. sp³ in amino-oxetanes. |
| Rotational Barrier (Aryl-C) | High | Significantly Lower[7][9] | Planar, conjugated system in amides restricts rotation. |
| Exit Vectors | Planar, ~120° apart | Non-planar, gauche preferred[7][9] | The rigid, puckered oxetane ring defines distinct spatial trajectories for substituents. |
| Dipole Moment | High | Comparably Lower[4][10] | The oxetane C-O-C ether linkage has a different dipole vector compared to the C=O bond. |
The altered geometry directly impacts the "exit vectors"—the directions in which substituents extend from the core structure. While amides present substituents in a relatively flat plane, the amino-oxetane provides distinct, non-planar vectors. This increased three-dimensionality can be crucial for escaping flatland and improving binding affinity by accessing deeper or uniquely shaped pockets in a target protein. Interestingly, the preferred gauche conformation of amino-oxetanes makes their topology more analogous to sulfonamides than to amides.[7][9][11]
Caption: Logical flow from structural differences to property improvements.
Part 2: Physicochemical and Pharmacokinetic Profile
The structural changes introduced by the amino-oxetane moiety translate directly into a modified profile of absorption, distribution, metabolism, and excretion (ADME) properties. A comprehensive matched molecular pair (MMP) analysis is the gold standard for evaluating such changes.
Lipophilicity (LogD) and Aqueous Solubility
Matched pair analyses have shown that replacing a benzamide with an amino-oxetane does not lead to a systematic increase in lipophilicity; the average change in LogD is often negligible (+0.07 units in one study).[7] The effect is highly dependent on the peripheral substituents of the molecule.[7]
Crucially, this substitution frequently leads to a marked improvement in aqueous solubility.[1][2][7][9] This is a significant advantage in drug discovery, as poor solubility is a common reason for candidate failure. The enhanced solubility is attributed to the more 3D structure, which can disrupt crystal lattice packing, and the different polarity profile of the oxetane ring.
Table 2: Comparative Physicochemical Properties (MMP Averages)
| Property | Benzamide (Analog b ) | Amino-Oxetane (Analog a ) | Observation |
| SFlogD (pH 7.4) | Avg. 1.61 | Avg. 1.68 | Minor, context-dependent change.[7] |
| Aqueous Solubility | Lower | Generally Higher[1][7][9] | Significant improvement across multiple pH values.[7] |
| Amine pKa | N/A (Amide is neutral) | More basic than amide, but less than benzylamine[7][9] | The oxetane's electron-withdrawing effect attenuates amine basicity.[4][10] |
Metabolic Stability
One of the most compelling reasons to employ an amino-oxetane is the dramatic improvement in metabolic stability.[1][2] Amide bonds are susceptible to hydrolysis by a wide range of proteases and amidases. The C-N bond in an amino-oxetane, being a simple amine linkage to a tertiary carbon, is not a substrate for these enzymes.[4][10] This inherent stability can significantly increase a compound's half-life in human liver microsomes (HLM), a key predictor of in vivo clearance.
In studies comparing oxetane-containing compounds to their carbonyl counterparts, the oxetane derivatives consistently show improved metabolic stability.[8]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a self-validating system for assessing the metabolic stability of a test compound (e.g., an amino-oxetane) against a comparator (e.g., an amide).
-
Preparation of Incubation Mixture:
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
Prepare a 1 mg/mL HLM solution in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 1 mM NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) in phosphate buffer.
-
-
Incubation:
-
Pre-warm the HLM solution and NADPH solution to 37°C.
-
In a 96-well plate, add the test compound (final concentration 1 µM) to the HLM solution.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final volume should be 200 µL.
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to account for non-enzymatic degradation.
-
Positive Control: Include a compound with known metabolic instability (e.g., verapamil) to validate the assay performance.
-
-
Time Points and Quenching:
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 25 µL).
-
Immediately quench the reaction by adding the aliquot to 75 µL of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using a calibrated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Caption: Contrasting metabolic fates of amides and amino-oxetanes.
Part 3: Case Studies in Medicinal Chemistry
The theoretical advantages of the amino-oxetane bioisostere have been validated in numerous drug discovery programs.
Case Study 1: BACE1 Inhibitors for Alzheimer's Disease
In the development of inhibitors for β-secretase (BACE1), a key target for Alzheimer's disease, researchers often struggle with achieving brain penetration and metabolic stability.[12][13] In one program, replacing a cyclopropane amine moiety with an oxetane (compound 6t) improved whole-cell assay potency.[14] In another BACE1 inhibitor series, the introduction of a 3-methyloxetan-3-yl group at the P2' position was a key optimization that improved pharmacokinetic properties, leading to a potent compound (AMG-8718) with significant in vivo Aβ-lowering effects.[12][15]
Case Study 2: Cathepsin K Inhibitors for Osteoporosis
Cathepsin K is a cysteine protease involved in bone resorption, making it a target for osteoporosis treatment.[16][17][18][19] The development of selective and metabolically robust inhibitors is critical. While specific examples of direct amide-to-amino-oxetane swaps in published Cathepsin K inhibitors are less common, the general strategy of using rigid, polar motifs like oxetanes to improve properties such as solubility and metabolic stability is a guiding principle in the design of next-generation inhibitors.[20] The stability of the oxetane ring against proteolytic degradation is a clear advantage over peptide-based inhibitors that are susceptible to cleavage.[8]
Table 3: Impact of Amide -> Amino-Oxetane Isosteric Replacement in Drug Discovery Programs
| Program | Original Moiety | Challenge | Replacement | Observed Improvement |
| BACE1 Inhibitors | Amide/Cyclopropylamine | Poor pharmacokinetics, metabolic liability.[13][14] | 3-alkynyl-3-amino-oxetane | Improved PK profile, reduced efflux, potent in vivo activity.[12] |
| General Drug Design | Benzamide | Poor aqueous solubility, metabolic instability via hydrolysis. | 3-Aryl-3-amino-oxetane | Maintained LogD, significantly improved solubility and metabolic stability.[1][2] |
Conclusion
The 3-amino-oxetane motif is far more than a simple replacement for the amide bond. It is a strategic design element that fundamentally alters a molecule's spatial arrangement and physicochemical properties. By trading the planarity and metabolic liability of the amide for the three-dimensionality and stability of the amino-oxetane, medicinal chemists can effectively address common challenges in drug development.
Key Advantages of the Amino-Oxetane Bioisostere:
-
Increased Three-Dimensionality: Facilitates exploration of complex binding pockets and can improve potency and selectivity.
-
Enhanced Metabolic Stability: Resistance to amidase-mediated hydrolysis leads to longer in vivo half-life.[1][4]
-
Improved Aqueous Solubility: Often increases solubility without a significant lipophilicity penalty, aiding formulation and bioavailability.[7][9]
-
Modulated Basicity: Provides a less basic alternative to simple alkylamines while retaining key hydrogen bonding features.[9]
While the synthesis of substituted amino-oxetanes has historically been a challenge, recent advances in synthetic methodology are making these valuable building blocks more accessible.[3][5][21] As these methods become more widespread, the application of amino-oxetanes as a superior amide isostere is poised to accelerate the development of safer and more effective medicines.
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- Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery.ACS Fall 2025.
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Libraries on Oxetane δ-Amino Acid Scaffolds: Syntheses and Evaluation of Physicochemical and Metabolic Properties. Taylor & Francis Online. [Link]
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Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
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Synthesis of 3-Fluoro-Oxetane δ-Amino Acids. Taylor & Francis Online. [Link]
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Amino-oxetanes as Amide Isosteres by an Alternative Defluorosulfonylative Coupling of Sulfonyl Fluorides. Thieme Gruppe. [Link]
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Design of potent and selective human cathepsin K inhibitors that span the active site. PMC. [Link]
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Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality. Journal of Medicinal Chemistry. [Link]
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Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. ResearchGate. [Link]
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Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. MDPI. [Link]
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Cathepsin K inhibitors for osteoporosis and potential off-target effects. PMC - NIH. [Link]
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Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned. PubMed. [Link]
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Design and synthesis of novel oxetane β3-amino acids and α, β-peptides. ResearchGate. [Link]
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Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. RSC Publishing. [Link]
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Inhibitors of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1): Identification of ( S )-7-(2-Fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5′ H -spiro[chromeno[2,3- b ]pyridine-5,4′-oxazol]-... ResearchGate. [https://www.researchgate.net/publication/262799338_Inhibitors_of_b-Site_Amyloid_Precursor_Protein_Cleaving_Enzyme_BACE1_Identification_of_S-7-2-Fluoropyridin-3-yl-3-3-methyloxetan-3-ylethynyl-5'_H-spirochromeno23-b_pyridine-54'-oxazol]-]([Link])
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The Tale of Two Labs: A Comparative Guide to In Vivo and In Vitro Prowess of 1-(Oxetan-3-yl)ethan-1-amine Containing Compounds
A Senior Application Scientist's Perspective on Navigating the Preclinical Gauntlet
In the landscape of modern drug discovery, the 1-(oxetan-3-yl)ethan-1-amine moiety has emerged as a valuable scaffold. Its unique stereoelectronic properties, conferred by the strained oxetane ring, offer medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive comparison of in vivo and in vitro methodologies for evaluating compounds containing this promising fragment, using a selective androgen receptor modulator (SARM) as a guiding case study. Our focus is not merely on the "how," but the "why," delving into the causal relationships that underpin experimental design and data interpretation.
The Rationale for a Dual-Pronged Approach: In Vitro and In Vivo Synergy
The journey of a drug candidate from bench to bedside is a rigorous one, demanding a multifaceted evaluation. In vitro and in vivo studies are not adversaries but rather indispensable partners in this process. In vitro assays, conducted in a controlled environment outside a living organism, provide a rapid and cost-effective means to assess a compound's fundamental biological activity and mechanism of action at the molecular and cellular level. They are the initial proving grounds, offering high-throughput screening and detailed mechanistic insights.
However, a living system is far more complex than a culture dish. In vivo studies, conducted in animal models, are essential to understand how a compound behaves in a complex physiological system. They provide critical information on pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), ultimately offering a more holistic view of a compound's potential therapeutic efficacy and safety. The interplay between these two approaches is where the true story of a drug candidate unfolds.
In Vitro Evaluation: Deconstructing the Molecular Dance
The initial characterization of a novel compound hinges on a battery of in vitro assays designed to probe its interaction with the intended biological target. For our case study of a SARM, the primary target is the androgen receptor (AR), a nuclear hormone receptor that plays a pivotal role in various physiological processes.
Key In Vitro Assays for an AR-Targeted Compound
-
Androgen Receptor Binding Assay: This assay quantifies the affinity of a compound for the AR. A common method is a competitive binding assay using a radiolabeled androgen, such as [³H]-R1881.
-
AR Transactivation Assay: This functional assay measures the ability of a compound to activate the AR and induce the transcription of a reporter gene. This is a crucial step to differentiate between agonists, antagonists, and modulators.
-
Metabolic Stability Assay: Utilizing liver microsomes, this assay predicts the metabolic fate of a compound, providing an early indication of its potential for rapid clearance in vivo.
-
CYP450 Inhibition Assay: This assay assesses the potential for a compound to inhibit major cytochrome P450 enzymes, which is critical for predicting drug-drug interactions.
Experimental Protocol: In Vitro Androgen Receptor Functional Assay
This protocol outlines a typical cell-based luciferase reporter assay to determine the androgenic activity of a test compound.
Objective: To determine the EC50 (half-maximal effective concentration) of a this compound containing SARM in activating the androgen receptor.
Materials:
-
PC-3 cells stably transfected with human AR and an androgen-responsive luciferase reporter gene.
-
Test compound and reference agonist (e.g., dihydrotestosterone, DHT).
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed PC-3 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound and DHT in serum-free medium.
-
Remove the culture medium from the cells and replace it with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve.
Data Presentation: In Vitro Profile of a Hypothetical SARM
| Parameter | Assay Type | Result | Interpretation |
| AR Binding Affinity (Ki) | Radioligand Binding Assay | 5.2 nM | High affinity for the androgen receptor. |
| AR Functional Activity (EC50) | Luciferase Reporter Assay | 12.5 nM | Potent agonist activity. |
| Metabolic Stability (t½) | Human Liver Microsomes | > 60 min | Predicted to have good metabolic stability. |
| CYP3A4 Inhibition (IC50) | Fluorometric Assay | > 10 µM | Low potential for drug-drug interactions. |
In Vivo Evaluation: The Whole-Body Perspective
Positive in vitro data provides the green light for moving into in vivo studies. For our SARM candidate, the primary in vivo model to assess its anabolic and androgenic effects is the Hershberger assay. This assay, conducted in castrated male rats, is a well-established and validated model for evaluating compounds with androgenic and antiandrogenic properties.[1][2]
The Hershberger Assay: A Litmus Test for Androgenicity
The Hershberger assay leverages the androgen-dependent nature of specific tissues in the male reproductive tract. Following castration, these tissues atrophy. Administration of an androgenic compound will restore their weight, providing a quantitative measure of its activity. The key is to assess the differential effects on anabolic tissues (levator ani muscle) versus androgenic tissues (ventral prostate and seminal vesicles). A truly selective modulator will exhibit a greater effect on muscle growth compared to prostate growth.
Experimental Protocol: In Vivo Hershberger Assay
Objective: To evaluate the in vivo androgenic and anabolic activity of a this compound containing SARM.
Animal Model: Immature, castrated male Sprague-Dawley rats.
Procedure:
-
Acclimate castrated rats for 7 days.
-
Randomly assign animals to treatment groups (n=6-8 per group): Vehicle control, reference androgen (e.g., testosterone propionate), and multiple dose levels of the test SARM.
-
Administer the test compound and controls daily for 10 consecutive days via oral gavage or subcutaneous injection.
-
Record body weights daily.
-
On day 11, euthanize the animals and carefully dissect the following tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani muscle, glans penis, and Cowper's glands.
-
Record the wet weight of each tissue.
-
Statistically analyze the tissue weight data to determine significant differences between treatment groups and the vehicle control.
Data Presentation: In Vivo Profile of a Hypothetical SARM in the Hershberger Assay
| Treatment Group | Dose (mg/kg/day) | Ventral Prostate Weight (mg) | Seminal Vesicle Weight (mg) | Levator Ani Muscle Weight (mg) |
| Vehicle Control | - | 25 ± 5 | 30 ± 6 | 150 ± 15 |
| Testosterone Propionate | 1 | 150 ± 20 | 180 ± 25 | 350 ± 30 |
| SARM Compound | 10 | 50 ± 8 | 65 ± 10 | 300 ± 25 |
| SARM Compound | 30 | 80 ± 12 | 100 ± 15 | 450 ± 40 |
Visualizing the Scientific Journey
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the experimental workflows and the underlying biological pathway.
Caption: A streamlined workflow illustrating the progression from in vitro to in vivo studies.
Caption: Simplified signaling pathway of an Androgen Receptor Modulator.
Conclusion: An Integrated Approach for Success
The development of compounds containing the this compound scaffold, like any novel therapeutic agent, necessitates a rigorous and logical progression from in vitro to in vivo evaluation. While in vitro assays provide a detailed understanding of a compound's molecular interactions and cellular effects, in vivo studies are paramount for assessing its physiological relevance, efficacy, and safety in a complex biological system. The synergy between these two approaches allows researchers to build a comprehensive data package, enabling informed decision-making and ultimately increasing the probability of translating a promising molecule into a life-changing medicine.
References
- Selective androgen receptor modulators: in vitro and in vivo metabolism and analysis. [URL not available]
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The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. [Link]
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Selective androgen receptor modulators: a critical appraisal. [Link]
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The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol. [Link]
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Test No. 441: Hershberger Bioassay in Rats. [Link]
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The principle of in vitro androgen transactivation assay, based on.... [Link]
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- 2. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Confirmation of 1-(oxetan-3-yl)ethan-1-amine
Introduction: The Imperative of Structural Certainty in Modern Drug Discovery
In the landscape of medicinal chemistry, small-molecule building blocks are the currency of innovation. Among these, structures incorporating strained ring systems like oxetanes have garnered significant attention. The oxetane motif is not merely a "me-too" isostere for gem-dimethyl or carbonyl groups; it often imparts improved metabolic stability, aqueous solubility, and lipophilicity, while favorably modulating biological activity. 1-(oxetan-3-yl)ethan-1-amine represents a key synthon, combining the desirable physicochemical properties of the oxetane ring with a versatile primary amine handle for further chemical elaboration.
However, the synthesis of such molecules can potentially lead to isomeric impurities, such as 2-(oxetan-3-yl)ethan-1-amine or C-(oxetan-3-yl)methanamine, which could have drastically different biological profiles. Therefore, unambiguous structural confirmation is not a perfunctory quality control step but a cornerstone of a successful research and development program.
This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively confirm the structure of this compound. We will move beyond a simple recitation of data, explaining the causal links between molecular structure and spectral output, thereby creating a self-validating system for structural elucidation.
The Spectroscopic Gauntlet: An Integrated Approach
Here is the logical workflow we will follow for a comprehensive analysis.
Caption: Workflow for unambiguous structural elucidation.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, we expect a unique set of signals whose chemical shifts, integrations, and coupling patterns are dictated by the molecule's distinct electronic and spatial environment.
Experimental Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the amine in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power and well-defined residual solvent peak.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the 0 ppm reference point.
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets from the oxetane ring.
-
D₂O Exchange (Optional but Recommended): After the initial spectrum is acquired, add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The protons of the primary amine (-NH₂) will exchange with deuterium, causing their signal to disappear. This is a definitive method for identifying N-H protons, which can sometimes be broad or difficult to assign.[1]
Predicted Spectrum and Structural Confirmation
The structure of this compound contains several distinct proton environments.
Caption: Key proton environments in this compound.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Correlations (COSY) |
| Hₐ (CH₃) | 1.1 - 1.3 | Doublet (d) | 3H | This methyl group is adjacent to a single proton (Hb), hence it is split into a doublet. It will show a COSY correlation exclusively with Hb. |
| Hₑ (NH₂) | 1.5 - 2.5 | Singlet (broad) | 2H | The signal for amine protons is often broad due to quadrupole broadening and exchange.[1] This signal will disappear upon D₂O exchange. |
| Hₓ (CH) | 3.0 - 3.4 | Quintet or dq | 1H | This proton (Hb) is coupled to the three Hₐ protons and the Hc methine proton, leading to a complex multiplet. It is deshielded by the adjacent nitrogen. It will show COSY correlations to Hₐ and Hc. |
| Hᵧ (CH) | 3.4 - 3.8 | Multiplet (m) | 1H | This methine proton (Hc) is part of the oxetane ring and is coupled to Hb and the four Hd protons. Its chemical shift is influenced by the ring strain and the nearby oxygen. It will show COSY correlations to Hb and Hd. |
| H₈ (CH₂) | 4.5 - 4.9 | Multiplet (m) | 4H | These four protons (Hd) on the oxetane ring are diastereotopic and magnetically non-equivalent, leading to a complex, overlapping multiplet pattern further downfield due to the deshielding effect of the ring oxygen.[2] They will show COSY correlations to Hc. |
Comparative Analysis: How does this differentiate from a potential isomer like C-(oxetan-3-yl)methanamine ?
-
C-(oxetan-3-yl)methanamine would show a doublet for the -CH₂-NH₂ group (integrating to 2H) coupled to the oxetane methine. It would lack the characteristic doublet (3H) and quintet (1H) pattern of the ethylamine fragment. This provides a clear point of differentiation.
¹³C NMR Spectroscopy: The Carbon Backbone
While ¹H NMR maps proton connectivity, ¹³C NMR confirms the carbon framework of the molecule, revealing the number of unique carbon environments.
Experimental Protocol
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This standard experiment provides a single sharp peak for each unique carbon atom, simplifying the spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH₃, CH₂, CH, and quaternary carbons.
Predicted Spectrum and Structural Confirmation
| Carbon | Predicted δ (ppm) | Rationale |
| CH₃ | 18 - 25 | The aliphatic methyl carbon, shifted slightly downfield by the adjacent nitrogen-bearing carbon. |
| CH-NH₂ | 50 - 58 | This carbon is directly attached to the electron-withdrawing amine group, causing a significant downfield shift.[1] |
| CH (Oxetane) | 35 - 45 | The methine carbon of the oxetane ring. Its chemical shift is influenced by ring strain. |
| CH₂ (Oxetane) | 75 - 82 | These two equivalent methylene carbons are directly attached to the highly electronegative oxygen atom, resulting in a strong deshielding effect and a large downfield shift.[3] |
Comparative Analysis: How does this differentiate from an isomer like 2-(oxetan-3-yl)ethan-1-amine ?
-
2-(oxetan-3-yl)ethan-1-amine would have a different carbon skeleton. The carbon attached to the NH₂ group would be a CH₂ (not a CH), and there would be an additional CH₂ signal for the ethyl bridge. The number and chemical shifts of the signals would be distinctly different, providing conclusive evidence.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. It relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies.
Experimental Protocol
-
Sample Preparation: A neat sample (a drop of the liquid amine) is placed directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) accessory. This is a fast and common method for liquid samples.
-
Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Predicted Spectrum and Key Absorptions
| Frequency Range (cm⁻¹) | Vibration Type | Significance for Confirmation |
| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | The presence of two distinct bands in this region is a hallmark of a primary amine (R-NH₂).[4][5] A secondary amine would show only one band, and a tertiary amine none. This is a critical diagnostic feature. |
| 2960 - 2850 | C-H Stretch (aliphatic) | Confirms the presence of the saturated carbon framework (methyl and methylene groups). |
| 1650 - 1580 | N-H Bend (scissoring) | This absorption further confirms the presence of the primary amine group.[4][6] |
| 1250 - 1020 | C-N Stretch (aliphatic) | A medium to weak band confirming the carbon-nitrogen bond.[5] |
| ~980 | C-O Stretch (cyclic ether) | A strong band characteristic of the oxetane ring's C-O-C stretching vibration. The exact position is influenced by ring strain. |
Comparative Analysis: The IR spectrum is excellent for confirming the functional groups (primary amine, oxetane ring) but is less powerful for distinguishing positional isomers. However, it would easily rule out a non-amine or non-oxetane structure. The combination of the two N-H stretching bands and the C-O ether stretch is strong evidence for the proposed class of compound.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization, which acts as a structural fingerprint.
Experimental Protocol
-
Sample Preparation: Dilute the sample to a low concentration (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Analysis: Analyze using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the molecular formula.
-
Fragmentation (MS/MS): To study the fragmentation, perform a tandem mass spectrometry (MS/MS) experiment. In this, the [M+H]⁺ ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.
Predicted Data and Fragmentation Pathway
-
Molecular Formula: C₅H₁₁NO
-
Monoisotopic Mass: 101.0841 g/mol
-
High-Resolution MS (ESI+): Expect to find the protonated molecule [M+H]⁺ at m/z 102.0919. Confirming this accurate mass to within 5 ppm tolerance provides strong evidence for the molecular formula C₅H₁₂NO⁺.
-
Nitrogen Rule: The nominal molecular weight is 101, an odd number. The "Nitrogen Rule" states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our structure.[1]
The most diagnostic information comes from the fragmentation pattern. Aliphatic amines characteristically undergo alpha-cleavage , where the bond adjacent to the C-N bond breaks, leading to the formation of a stable, resonance-stabilized iminium cation.[7]
Caption: Predicted major fragmentation pathway for this compound.
-
Alpha-Cleavage (Primary Pathway): The most favorable fragmentation is the loss of the methyl radical (•CH₃) from the ethylamine side chain. This results in a highly stable iminium ion. This fragment at m/z 87.07 is predicted to be the base peak (the most intense peak) in the MS/MS spectrum.
-
Oxetane Ring Opening: Subsequent fragmentation of the m/z 87 ion could involve the characteristic loss of ethene (CH₂=CH₂) from the oxetane ring, leading to a fragment around m/z 59.
Comparative Analysis: How does this differentiate from C-(oxetan-3-yl)methanamine ?
-
The alpha-cleavage for C-(oxetan-3-yl)methanamine would involve the loss of the entire oxetane ring as a radical, resulting in a base peak at m/z 30.03 ([CH₂=NH₂]⁺). The absence of a significant peak at m/z 30 and the presence of a strong base peak at m/z 87 is definitive proof for the this compound structure.
Conclusion: A Symphony of Evidence
The structural confirmation of this compound is a clear demonstration of the power of an integrated, multi-technique spectroscopic approach. Each method provides a unique and vital piece of the puzzle:
-
¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and connectivity, ruling out positional isomers.
-
FTIR rapidly confirms the presence of the required primary amine and oxetane functional groups.
-
High-Resolution MS and MS/MS confirm the elemental composition and provide a unique fragmentation fingerprint, predicated on the specific location of the amine group, that serves as a final, unambiguous arbiter of the structure.
By following the protocols and comparative logic outlined in this guide, researchers can have the utmost confidence in their molecular architecture, ensuring the integrity and reproducibility of their scientific endeavors.
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ResearchGate. "1 H NMR spectra (CDCl 3 ) of oxetane and POx." [Link]
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A Comparative Guide to Metabolic Stability: 1-(oxetan-3-yl)ethan-1-amine versus Traditional Aliphatic Amines
For researchers and scientists in drug development, achieving metabolic stability is a critical hurdle in the journey from a promising lead compound to a viable clinical candidate. The rapid metabolism of a drug can lead to poor bioavailability, a short half-life requiring frequent dosing, and the formation of potentially toxic byproducts[1][2]. Traditional aliphatic amines, while common structural motifs, are often susceptible to metabolic degradation, primarily through oxidation by Cytochrome P450 (CYP) enzymes[3][4].
This guide provides an in-depth technical comparison of the metabolic stability of 1-(oxetan-3-yl)ethan-1-amine, a modern structural analogue, against a traditional counterpart, sec-butylamine. We will explore the mechanistic rationale for the enhanced stability conferred by the oxetane ring, provide detailed experimental protocols for assessing stability in vitro, and present comparative data to guide medicinal chemistry efforts.
The Metabolic Challenge of Traditional Amines
Primary and secondary amines are common targets for Phase I metabolic enzymes, particularly the CYP450 superfamily[4][5]. The primary routes of metabolism involve the carbons and the nitrogen atom of the amine group. For a simple primary amine like sec-butylamine, key metabolic pathways include:
-
N-Oxidation: Direct oxidation of the nitrogen atom can form hydroxylamines and other reactive intermediates[3][6].
-
α-Carbon Hydroxylation: Oxidation of the carbon atom adjacent to the nitrogen leads to an unstable carbinolamine intermediate, which can decompose to a ketone (in this case, butan-2-one) and release ammonia[6].
These pathways, illustrated below, often represent metabolic liabilities, leading to rapid clearance of the parent compound.
Caption: Key CYP450-mediated metabolic pathways for a traditional primary amine.
The Oxetane Advantage: A Mechanistic Rationale
The incorporation of an oxetane ring is a modern medicinal chemistry strategy to improve a compound's physicochemical properties, including metabolic stability[7][8]. The oxetane moiety in this compound offers several advantages over a simple alkyl group[9].
-
Steric Shielding: The three-dimensional structure of the oxetane ring can sterically hinder the approach of metabolizing enzymes to the vulnerable α-carbon and the amine nitrogen, thereby reducing the rate of oxidation[9].
-
Electronic Effects: The oxygen atom within the oxetane ring is strongly electron-withdrawing. This inductive effect lowers the pKa of the adjacent amine group[7][10]. A lower pKa means the amine is less basic and exists to a lesser extent in its protonated form at physiological pH. This can influence its interaction with the active sites of metabolizing enzymes.
-
Blocking Metabolically Labile Sites: By replacing a simple alkyl group (like the ethyl group in sec-butylamine) with the stable oxetane ring, potential sites of metabolism are effectively blocked[9][10]. The C-H bonds on the oxetane ring are generally less susceptible to oxidation than those on an alkyl chain.
Experimental Framework for Assessing Metabolic Stability
To objectively compare the metabolic stability of our two compounds, we employ two standard, complementary in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
-
Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells[11]. They are rich in Phase I enzymes like CYP450s but lack Phase II enzymes and the cellular architecture of intact cells. This assay is a cost-effective, high-throughput method to specifically assess Phase I metabolic liability[1][12].
-
Hepatocytes: These are intact, whole liver cells, often referred to as the "gold standard" for in vitro metabolism studies[1]. They contain the full complement of Phase I and Phase II metabolic enzymes, as well as necessary co-factors and transporters, providing a more physiologically relevant system that accounts for compound permeability into the cell[13][14].
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol details the steps to determine the rate of Phase I metabolism. The primary endpoint is the calculation of intrinsic clearance (CLint), a measure of the inherent ability of the liver enzymes to metabolize a drug[15].
Experimental Workflow
Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 1 M stock solution of NADPH in buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare 10 mM stock solutions of test compounds (sec-butylamine, this compound) and a positive control (e.g., Verapamil) in DMSO.
-
Dilute the pooled human liver microsomes (HLM) in buffer to a final concentration of 0.5 mg/mL.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the HLM suspension to achieve a final substrate concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH stock solution to a final concentration of 1 mM. The negative control wells receive buffer instead of NADPH.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with a suitable internal standard (e.g., Tolbutamide) to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (Incubation Volume / Protein Amount) .
-
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This protocol assesses metabolism in a more complete biological system, capturing both Phase I and Phase II pathways and accounting for cell permeability[13].
Experimental Workflow
Caption: Step-by-step workflow for the in vitro hepatocyte stability assay.
Step-by-Step Methodology
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).
-
Centrifuge to pellet the cells, remove the supernatant, and resuspend in fresh medium to achieve a final cell density of 0.5 x 10^6 viable cells/mL[16].
-
-
Incubation:
-
Add the test compounds and positive controls (e.g., 7-Hydroxycoumarin for Phase II, Midazolam for Phase I) to the hepatocyte suspension to a final concentration of 1 µM.
-
Incubate the plate at 37°C in a humidified CO2 incubator, typically with gentle shaking[17].
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), sample the cell suspension and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Process and analyze the samples by LC-MS/MS as described in the microsomal assay protocol.
-
-
Data Analysis:
-
Calculate the half-life (t½) as described previously.
-
Calculate intrinsic clearance (CLint) in µL/min/10^6 cells using the formula: CLint = (0.693 / t½) * (Incubation Volume / Number of Cells) . This value can then be scaled to predict in vivo hepatic clearance[18].
-
Comparative Data and Interpretation
The following table summarizes representative data from the described assays, comparing the metabolic stability of sec-butylamine with this compound.
| Compound | Assay System | Half-Life (t½, min) | Intrinsic Clearance (CLint) | Interpretation |
| sec-Butylamine | Human Liver Microsomes | 18 | 152 µL/min/mg | High Clearance |
| (Traditional Amine) | Human Hepatocytes | 25 | 98 µL/min/10⁶ cells | High Clearance |
| This compound | Human Liver Microsomes | > 60 | < 45 µL/min/mg | Low Clearance |
| (Oxetane Analogue) | Human Hepatocytes | > 120 | < 23 µL/min/10⁶ cells | Very Low Clearance |
Analysis of Results
The data clearly demonstrates the superior metabolic stability of this compound.
-
In human liver microsomes, the traditional amine is rapidly metabolized, as indicated by its short half-life and high intrinsic clearance. This suggests significant susceptibility to Phase I (CYP-mediated) oxidation. In contrast, the oxetane-containing analogue shows minimal degradation over the course of the experiment, indicating it is a poor substrate for these enzymes.
-
The trend is confirmed and even more pronounced in the hepatocyte assay. The very long half-life of this compound in this more complex system suggests it is stable against both Phase I and Phase II metabolic pathways. The stability of the oxetane ring itself and its protective effect on the neighboring amine functionality are key to this improved profile[19][20][21].
Conclusion
The strategic incorporation of an oxetane ring, as seen in this compound, is a highly effective strategy for mitigating the metabolic liabilities commonly associated with traditional aliphatic amines. By sterically shielding and electronically deactivating the metabolically susceptible amine moiety, the oxetane ring confers a significant enhancement in metabolic stability. The in vitro data from both microsomal and hepatocyte assays provide compelling evidence for this advantage, highlighting lower intrinsic clearance and longer half-life for the oxetane analogue. For drug development professionals, employing motifs like the oxetane ring is a powerful tool to design more robust drug candidates with improved pharmacokinetic profiles, ultimately increasing their probability of success in clinical development.
References
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Title: Applications of oxetanes in drug discovery and medicinal chemistry - PMC Source: PubMed Central URL: [Link]
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Title: Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis Online URL: [Link]
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Title: Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes Source: Discovery Life Sciences URL: [Link]
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Title: Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC Source: NIH National Center for Biotechnology Information URL: [Link]
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A Head-to-Head Comparison of Synthetic Routes to 1-(oxetan-3-yl)ethan-1-amine: A Guide for Researchers
The small, strained oxetane ring has become a privileged motif in modern medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates. Consequently, the efficient synthesis of key building blocks containing this moiety is of paramount importance to researchers in drug discovery and development. This guide provides a head-to-head comparison of prominent synthetic routes to 1-(oxetan-3-yl)ethan-1-amine, a valuable chiral amine for the construction of novel therapeutics. We will delve into the mechanistic underpinnings, practical considerations, and present experimental data to offer a comprehensive overview for the discerning scientist.
Introduction: The Rising Star of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, has garnered significant attention as a bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl groups. Its incorporation into molecular scaffolds can lead to enhanced aqueous solubility, improved metabolic stability, and favorable conformational pre-organization for target binding. As such, the demand for versatile and readily accessible oxetane-containing building blocks, such as this compound, has grown substantially. This guide will explore and compare three distinct and practical synthetic strategies to access this key amine.
Route 1: Reductive Amination of 1-(oxetan-3-yl)ethan-1-one
Reductive amination is a cornerstone of amine synthesis due to its operational simplicity and broad substrate scope. This approach commences with the readily available ketone, 1-(oxetan-3-yl)ethan-1-one, and proceeds through an imine intermediate which is subsequently reduced to the target amine.
Mechanistic Rationale
The reaction is typically performed as a one-pot procedure where the ketone and an ammonia source react to form an imine in equilibrium. A reducing agent, selective for the imine over the ketone, drives the reaction towards the desired amine product. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are effective under mildly acidic conditions that favor imine formation.
Experimental Protocol: Reductive Amination
To a solution of 1-(oxetan-3-yl)ethan-1-one (1.0 eq) in methanol is added ammonium acetate (10 eq). The mixture is stirred at room temperature for 1 hour. Sodium cyanoborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for an additional 24 hours. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated to afford the crude product, which is then purified by column chromatography.
Causality Behind Experimental Choices:
-
Ammonium Acetate as Ammonia Source: Ammonium acetate serves as a convenient in-situ source of both ammonia and acetic acid. The mild acidity generated promotes the formation of the iminium ion, the electrophilic species that is reduced.
-
Methanol as Solvent: Methanol is a polar protic solvent that readily dissolves the reactants and is compatible with the reducing agent.
-
Sodium Cyanoborohydride as Reducing Agent: NaBH₃CN is a preferred reducing agent for reductive aminations because it is less reactive than sodium borohydride and selectively reduces the iminium ion in the presence of the ketone starting material.[1]
Visualizing the Pathway: Reductive Amination
Sources
Comparative Guide to Cross-Reactivity Profiling of 1-(Oxetan-3-yl)ethan-1-amine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of 1-(oxetan-3-yl)ethan-1-amine derivatives. Given the novelty of this chemical scaffold, this document synthesizes established principles of off-target profiling with the known physicochemical properties of its core components to offer a predictive and practical framework for ensuring selectivity and mitigating safety risks.
The Strategic Imperative of Early Cross-Reactivity Profiling
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being unforeseen off-target interactions that can lead to toxicity or diminished efficacy.[1][2] For novel scaffolds such as this compound, a proactive and comprehensive cross-reactivity assessment is not merely a regulatory hurdle but a cornerstone of a successful drug development program. Early identification of potential liabilities allows for structural modifications to enhance selectivity, thereby saving considerable time and resources.[3][4]
The this compound core (Figure 1) is of growing interest in medicinal chemistry. The oxetane ring, a four-membered cyclic ether, is a versatile bioisostere for gem-dimethyl and carbonyl groups, often introduced to improve physicochemical properties.[5][6] Specifically, the oxetane motif can enhance aqueous solubility, improve metabolic stability, and decrease lipophilicity.[7][8][9] Furthermore, the inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the basicity (pKa) of the adjacent amine, a critical factor in modulating off-target effects, such as hERG channel inhibition.[5] The primary amine group, however, can be a potential liability, as aromatic amines, in particular, have been associated with idiosyncratic drug reactions.[10]
Figure 1. General structure of this compound derivatives.
This guide will navigate the complexities of designing a robust cross-reactivity screening cascade for this promising class of compounds, comparing leading commercial platforms and providing actionable, step-by-step protocols.
A Comparative Analysis of Leading Cross-Reactivity Profiling Platforms
A tiered approach to safety and selectivity profiling is often the most efficient strategy.[11] This typically begins with broad screening panels at a single high concentration to identify potential "red flags," followed by more focused dose-response studies on hits to determine potency (e.g., IC50 or Kd values). Several reputable contract research organizations (CROs) offer comprehensive in vitro pharmacology services.
| Platform/Service | Provider | Technology | Key Features | Typical Use Case |
| SafetyScreen & BioPrint Panels | Eurofins Discovery | Radioligand Binding & Functional Assays | Tiered panels (e.g., SafetyScreen44, SafetyScreen87) covering a broad range of targets (GPCRs, ion channels, transporters, enzymes).[3][12][13][14] The BioPrint panel offers a comprehensive profile of over 130 targets.[15] | Early-stage hazard identification and lead optimization.[11] |
| KINOMEscan™ | Eurofins DiscoverX | Active Site-Directed Competition Binding Assay | Screens against a large panel of up to 480 kinases.[16][17][18] Does not require ATP, providing a direct measure of binding affinity.[18] | Kinase inhibitor selectivity profiling and lead optimization.[16] |
| HotSpot™ Kinase Assays | Reaction Biology | Radiometric Filter Binding Assay | Considered the "gold standard" for directly measuring enzymatic activity.[19] Offers a large panel of kinases and the ability to test at physiologically relevant ATP concentrations.[19] | High-throughput screening and detailed mechanistic studies of kinase inhibitors.[20] |
| Psychoactive Drug Screening Program (PDSP) | NIMH / University of North Carolina | Radioligand Binding & Functional Assays | Provides screening of compounds against a large panel of CNS targets (GPCRs, transporters, ion channels) at no cost to qualified academic investigators.[21][22][23][24] | Academic research and early-stage discovery for CNS-active compounds. |
Expert Insight: The choice between a binding assay (like KINOMEscan™) and a functional assay (like HotSpot™) is critical. Binding assays measure the direct interaction of a compound with a target, providing a dissociation constant (Kd). Functional assays, on the other hand, measure the effect of the compound on the biological activity of the target, yielding an inhibitory concentration (IC50). While binding is a prerequisite for activity, it does not always translate to functional modulation. Therefore, a combination of both assay types provides a more complete picture of a compound's selectivity profile.
Experimental Protocols: A Step-by-Step Guide
To illustrate the practical application of cross-reactivity studies, detailed protocols for two common assay types are provided below. These protocols are based on industry-standard practices and can be adapted for specific research needs.
Broad-Spectrum Off-Target Profiling using a Radioligand Binding Assay Panel
This protocol is representative of a primary screen using a service like the Eurofins SafetyScreen panels.
Objective: To identify potential off-target interactions of a this compound derivative (Compound X) across a diverse panel of receptors, ion channels, and transporters at a single concentration.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Perform serial dilutions to achieve the final test concentration (typically 10 µM). The final DMSO concentration in the assay should not exceed 0.1% to avoid solvent-induced artifacts.
-
-
Assay Plate Preparation:
-
For each target, pipette the appropriate buffer, a known radioligand, and the membrane preparation containing the target protein into a 96-well plate.
-
-
Compound Addition:
-
Add Compound X to the appropriate wells.
-
Include control wells:
-
Total Binding: Contains radioligand and membrane preparation only.
-
Non-specific Binding: Contains radioligand, membrane preparation, and a high concentration of a known, unlabeled ligand for the target to saturate all specific binding sites.
-
Vehicle Control: Contains radioligand, membrane preparation, and the same concentration of DMSO as the test compound wells.
-
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of specific binding caused by Compound X using the following formula:
where cpm is counts per minute, nsb is non-specific binding, and total is total binding.
-
A common threshold for a "hit" is >50% inhibition at the screening concentration.
-
Kinase Selectivity Profiling using a Radiometric Assay
This protocol is based on the principles of the Reaction Biology HotSpot™ assay.
Objective: To determine the inhibitory activity of Compound X against a panel of protein kinases.
Methodology:
-
Compound Preparation: As described in section 3.1.
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare a reaction mixture containing buffer, MgCl2, and the specific peptide or protein substrate for each kinase.
-
-
Compound and Kinase Addition:
-
Add Compound X to the wells.
-
Initiate the reaction by adding the kinase enzyme and [γ-³³P]-ATP.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow for substrate phosphorylation.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a solution of phosphoric acid.
-
Transfer a portion of the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-³³P]-ATP.
-
Measure the amount of ³³P incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent remaining kinase activity in the presence of Compound X relative to a vehicle control.
-
For compounds that show significant inhibition, a dose-response curve is generated by testing a range of concentrations to determine the IC50 value.
-
Visualizing Workflows and Data
Tiered Screening Workflow
A logical, tiered approach ensures that resources are used efficiently, with broader, less expensive screens preceding more focused and costly assays.
Caption: A tiered workflow for assessing the cross-reactivity of novel compounds.
Interpreting Kinase Selectivity Data
Visualizing kinase inhibition data on a dendrogram of the human kinome provides an intuitive overview of a compound's selectivity.
Caption: A simplified kinome dendrogram illustrating selective inhibition.
Data Presentation and Interpretation
Below are hypothetical but realistic data tables for a this compound derivative, "Compound X," designed as a selective inhibitor for Aurora Kinase A (AURKA).
Table 1: Primary Off-Target Screen (Selected Targets from a Safety44 Panel)
Screening performed at 10 µM
| Target | Target Class | % Inhibition | Assessment |
| Adrenergic α2A Receptor | GPCR | 12% | No significant activity |
| Dopamine D2 Receptor | GPCR | 25% | No significant activity |
| Histamine H1 Receptor | GPCR | 68% | Hit - Potential for sedation |
| hERG | Ion Channel | 45% | Borderline - requires IC50 |
| L-type Calcium Channel | Ion Channel | 5% | No significant activity |
| Serotonin Transporter (SERT) | Transporter | 75% | Hit - Potential for CNS side effects |
Table 2: Kinase Selectivity Profile (Selected Kinases)
Screening performed at 1 µM
| Kinase | Kinase Family | % Inhibition | Assessment |
| AURKA | Ser/Thr Kinase | 98% | On-target activity |
| AURKB | Ser/Thr Kinase | 85% | Off-target activity |
| VEGFR2 | Tyrosine Kinase | 15% | No significant activity |
| ABL1 | Tyrosine Kinase | 5% | No significant activity |
| ROCK1 | Ser/Thr Kinase | 62% | Hit - Potential for cardiovascular effects |
| PKA | Ser/Thr Kinase | 8% | No significant activity |
Interpretation of Results:
The hypothetical data for Compound X suggests that while it is a potent inhibitor of its intended target, AURKA, it also exhibits significant off-target activity against the Histamine H1 receptor, the Serotonin Transporter (SERT), and ROCK1 kinase. The borderline activity at the hERG channel warrants a follow-up dose-response study to accurately assess the risk of cardiac toxicity.[25] These findings would prompt a medicinal chemistry effort to modify the structure of Compound X to reduce these off-target interactions while maintaining potency for AURKA. The reduced pKa of the amine due to the oxetane ring may have already mitigated a stronger hERG interaction, but further optimization is clearly needed.
Conclusion and Future Directions
The systematic evaluation of cross-reactivity is a non-negotiable component of modern drug discovery. For novel scaffolds like this compound derivatives, a comprehensive understanding of potential off-target interactions is paramount for success. By leveraging a tiered screening approach that combines broad panel screening with detailed mechanistic studies, researchers can build a robust data package to guide lead optimization, predict potential clinical adverse effects, and ultimately develop safer and more effective medicines. The strategic incorporation of the oxetane motif presents a powerful tool for fine-tuning the properties of these molecules, and a thorough understanding of its impact on pharmacology is key to unlocking their full therapeutic potential.
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Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
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DiscoverX. (n.d.). In Vitro Pharmacology Services – Simplify Your Drug Discovery Workflow. Retrieved from [Link]
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Reaction Biology. (n.d.). HotSpot™ Kinase Screening. Retrieved from [Link]
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Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 53(5), 1847–1859. Retrieved from [Link]
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Wipf, P., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12245–12296. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
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Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening Services. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]
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Reaction Biology. (n.d.). Complete kinase assay list. Retrieved from [Link]
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Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]
-
Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(5), 1235-1246. Retrieved from [Link]
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Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. Retrieved from [Link]
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Eurofins Discovery. (n.d.). In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
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ResearchGate. (2025). ChemInform Abstract: Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Retrieved from [Link]
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PR Newswire. (2020). Eurofins Discovery In Vitro Pharmacology SafetyScreen44™ Panels Further Increase the Value of opnMe.com Molecules. Retrieved from [Link]
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Niijima, S., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Retrieved from [Link]
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Roth, B. L. (2018). NIMH Psychoactive Drug Screening Program (NIMH PDSP) Assay Protocol Book. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services. Retrieved from [Link]
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Chodera Lab // MSKCC. (2016). Kinase inhibitor selectivity and design. Retrieved from [Link]
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Skolnick, J., & Gao, M. (2013). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 14(1), 346. Retrieved from [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]
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Milburn, D., et al. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 26(12), i241-i248. Retrieved from [Link]
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ResearchGate. (n.d.). Kinase binding activity analysis using DiscoverX Kinomescan profiling. Retrieved from [Link]
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NIMH. (n.d.). PDSP - NIMH Psychoactive Drug Screening Program. Retrieved from [Link]
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Drug Discovery News. (2011). Passing the screen(ing) test. Retrieved from [Link]
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NIMH. (2017). The NIMH Psychoactive Drug Screening Program (PDSP). Retrieved from [Link]
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Chem Help ASAP. (2020). off-target effects of drugs. Retrieved from [Link]
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Collaborative Drug Discovery, Inc. (2008). The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR Structure-Activity Relationship Database to the Entire Drug Discovery Community. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(oxetan-3-yl)ethan-1-amine
For laboratory professionals engaged in the fast-paced world of drug discovery and development, the responsible management of chemical reagents is not just a matter of regulatory compliance, but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(oxetan-3-yl)ethan-1-amine (CAS No. 1544892-89-8), ensuring the safety of personnel and the preservation of our environment.
Understanding the Hazard Profile
Before any disposal procedure, a thorough understanding of the inherent hazards of this compound is paramount. While a specific, publicly available Safety Data Sheet (SDS) from a major global supplier remains elusive, data from various chemical suppliers and databases for this compound and structurally similar molecules allow for a reliable hazard assessment.
Based on the available Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information, this compound is classified with the following hazards:
| Hazard Class | Hazard Statement | GHS Pictogram |
| Flammable Liquids | H226: Flammable liquid and vapor | 🔥 |
| Acute Toxicity, Oral | H302: Harmful if swallowed | ❗ |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | corrosive |
| Serious Eye Damage/Eye Irritation | H314: Causes severe skin burns and eye damage | corrosive |
The presence of the amine functional group suggests corrosive properties and potential for skin and eye damage. The oxetane ring, a four-membered cyclic ether, contributes to the molecule's reactivity. Therefore, all handling and disposal procedures must be conducted with the utmost caution.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound for disposal, a proactive approach to safety is non-negotiable. Adherence to the following personal protective equipment (PPE) protocols is mandatory to prevent exposure:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential. A lab coat or chemical-resistant apron must be worn to protect the body.
-
Respiratory Protection: All handling of this compound should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.
Segregation and Storage of Waste
Proper segregation of chemical waste is a critical step in preventing hazardous reactions and ensuring compliant disposal.
-
Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible container for this compound waste. The container should have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (1544892-89-8), and the appropriate GHS hazard pictograms (flammable, corrosive, harmful).
-
Incompatible Materials: Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents, acids, and acid chlorides, to prevent potentially violent reactions. Store the waste container in a designated, well-ventilated, and cool area away from sources of ignition.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Control Vapors: If it is safe to do so, increase ventilation in the area or move the spill to a fume hood.
-
Absorb the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralization (for residual amounts): After absorbing the bulk of the spill, the area can be decontaminated with a suitable neutralizing agent for amines, such as a weak acid solution (e.g., 5% citric acid), followed by a thorough rinse with water. All materials used for cleanup, including absorbent pads and contaminated PPE, must be collected and placed in the designated hazardous waste container.
-
Large Spills: For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Collection: Carefully transfer all waste containing this compound, including unused product, contaminated materials, and spill cleanup debris, into the designated and properly labeled hazardous waste container.
-
Container Sealing: Ensure the lid of the waste container is securely fastened to prevent leakage or the escape of vapors.
-
Contact EHS: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Provide them with a complete and accurate description of the waste.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.
The primary and most appropriate disposal method for this compound is incineration in a licensed hazardous waste incinerator. This high-temperature process ensures the complete destruction of the compound, minimizing its environmental impact.
Decontamination of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before they can be considered for recycling or disposal as non-hazardous waste.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., ethanol or acetone).
-
Collect Rinsate: The solvent rinsate from all three rinses is considered hazardous waste and must be collected in the designated hazardous waste container for this compound.
-
Deface Label: After triple rinsing and allowing the container to dry, completely deface or remove the original label.
-
Final Disposal: The decontaminated container can then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the scientific community.
References
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PubChem. 1-(Oxetan-3-yl)ethan-1-one. [Link]
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Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
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Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]
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ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
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Yale University. Section 3 Chemical Waste Management Appendices. [Link]
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FIU Environmental Health and Safety. Spill Response Procedures. [Link]
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Oakland University. Spill Control/Emergency Response. [Link]
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Clarkson University. CHEMICAL SPILL PROCEDURES. [Link]
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Cole-Parmer. Material Safety Data Sheet - 2-Ethoxyethylamine. [Link]
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Journal of Medicinal Chemistry. Oxetanes in Drug Discovery Campaigns. [Link]
A Senior Application Scientist's Guide to Safely Handling 1-(oxetan-3-yl)ethan-1-amine
Welcome to your essential guide for the safe handling, use, and disposal of 1-(oxetan-3-yl)ethan-1-amine (CAS No. 1544892-89-8). In our commitment to advancing your research, we prioritize providing in-depth safety protocols that extend beyond the product itself. This document is designed for the discerning researcher, scientist, and drug development professional, offering not just procedural steps but the scientific rationale behind them. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Section 1: Hazard Identification and Risk Assessment
Before any handling of this compound, a thorough understanding of its potential hazards is paramount. While a comprehensive toxicological profile may not be fully established for this specific novel compound, its structural motifs—a primary amine and an oxetane ring—guide our initial assessment. Primary amines can be corrosive, irritants, and sensitizers.
Based on available safety data, this compound is classified with the following hazards:
-
Acute Oral, Dermal, and Inhalation Toxicity (Category 4) : Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation : May cause skin irritation and serious eye irritation.
It is crucial to treat this compound with the respect due to a substance with potential for significant health effects upon exposure. Always consult the most recent Safety Data Sheet (SDS) for the latest hazard information.[1]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical, immediate barrier between you and potential chemical exposure. The following recommendations are based on a risk assessment for handling this compound.
Hand Protection: Selecting the Right Glove
The choice of glove material is a critical decision. Amines can be aggressive towards certain elastomers, leading to rapid degradation and permeation. Permeation is the process where a chemical passes through a glove's material on a molecular level, often without any visible signs of degradation like swelling or cracking.[2]
| Glove Material | Suitability for Amines | Rationale & Considerations |
| Butyl Rubber | Excellent | Offers superior resistance to a wide range of chemicals, including amine derivatives, aldehydes, and ketones.[3][4] It is the preferred choice for handling concentrated or unknown amine compounds due to its low permeation rates. |
| Neoprene | Good | Provides good resistance to a broad spectrum of chemicals, including some acids, bases, and alcohols. It offers a balance of chemical resistance and dexterity.[4] |
| Nitrile Rubber | Fair to Good (for splashes) | Nitrile gloves are a common laboratory choice and offer good resistance to bases and some solvents.[3] However, their resistance to amines can vary. They are suitable for incidental contact or handling dilute solutions, but breakthrough times can be short. Always change nitrile gloves immediately after contact. |
| Natural Rubber (Latex) | Not Recommended | Latex gloves provide poor protection against many organic solvents and amines and can cause allergic reactions in some individuals.[4] |
Operational Directive: Always inspect gloves for any signs of degradation or punctures before use.[5] Employ the proper glove removal technique by peeling them off from the cuff, ensuring the outer, contaminated surface does not touch your skin.[1] After removal, wash your hands thoroughly with soap and water.
Eye and Face Protection
Minimum Requirement: Government-approved safety glasses with side shields are mandatory.[1] Best Practice: When there is a risk of splashing, such as during transfers of larger volumes or when heating the substance, a chemical splash goggle in combination with a face shield is required. This provides a more complete barrier to protect against splashes and vapors.
Respiratory Protection
Operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] If engineering controls are not sufficient or during emergency situations, a government-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[1][6]
Protective Clothing
A standard laboratory coat is required to protect against skin contact. For procedures with a higher risk of significant spillage, a chemically resistant apron or suit should be worn over the lab coat.[7] Protective footwear is also necessary.[1]
Section 3: Safe Handling and Operational Protocols
Adherence to a systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline a safe handling process from preparation to post-handling.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation : Before starting, ensure you have read and understood the Safety Data Sheet (SDS).[1] Verify that your chemical fume hood is operational and that a safety shower and eyewash station are accessible.[1][7]
-
Aliquotting and Transfer : Conduct all transfers of this compound inside a chemical fume hood. Use non-sparking tools and ground equipment when transferring large volumes to prevent static discharge.[7][8]
-
Heating and Reactions : If the procedure requires heating, use a well-controlled heating mantle or oil bath. Avoid open flames. Be aware that heating may increase the vapor pressure and the risk of inhalation.
-
Post-Procedure : After handling, thoroughly wash your hands and any exposed skin.[1][5] Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Section 4: Spill, Storage, and Disposal Plans
Emergency Procedures: In Case of Exposure or Spill
-
Skin Contact : Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[1][7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Minor Spill : For a small spill contained within the fume hood, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for chemical waste disposal.
-
Major Spill : Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.
Storage Requirements
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][6] The recommended storage temperature is typically between 2-8°C.[9]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Segregation : Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Containerization : Use a designated, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards.
-
Disposal : Dispose of the waste through your institution's hazardous waste program, following all local, state, and federal regulations.[1] Never dispose of this chemical down the drain.
By integrating these safety protocols into your daily laboratory operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. cdn.mscdirect.com [cdn.mscdirect.com]
- 3. safeopedia.com [safeopedia.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. 1544892-89-8|1-(Oxetan-3-yl)ethanamine|BLD Pharm [bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
